Borocaptate sodium
Description
Properties
Molecular Formula |
B12H2O36S-36 |
|---|---|
Molecular Weight |
739.8 g/mol |
IUPAC Name |
sulfane dodecaborate |
InChI |
InChI=1S/12BO3.H2S/c12*2-1(3)4;/h;;;;;;;;;;;;1H2/q12*-3; |
InChI Key |
LPVHMSAIFIVVKF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Borocaptate Sodium (BSH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and purification of borocaptate sodium (BSH; Na₂B₁₂H₁₁SH), a boron-containing compound of significant interest in Boron Neutron Capture Therapy (BNCT). This document details the multi-step synthesis, beginning with the formation of the closo-dodecaborate anion precursor, followed by its functionalization to introduce the thiol group, and concluding with purification and characterization of the final product. Experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the replication and optimization of these procedures.
Introduction
This compound, chemically known as disodium undecahydro-mercapto-closo-dodecaborate, is a key agent in the field of BNCT, a targeted radiation therapy for cancer. The efficacy of BNCT is contingent on the selective accumulation of ¹⁰B in tumor cells, which, upon irradiation with thermal neutrons, releases high-energy alpha particles and lithium-7 nuclei, leading to localized cell death. The synthesis of high-purity BSH is therefore a critical step in the development and clinical application of this therapeutic modality. This guide outlines the established synthetic routes and purification strategies for obtaining research and clinical-grade this compound.
Synthesis of the closo-Dodecaborate Anion ([B₁₂H₁₂]²⁻) Precursor
The synthesis of BSH commences with the preparation of the stable icosahedral closo-dodecaborate anion, [B₁₂H₁₂]²⁻. Several methods have been developed for the synthesis of this precursor, with the choice of method often depending on the available starting materials, desired scale, and safety considerations.
Method 1: From Sodium Borohydride and Decaborane
A common and relatively high-yielding laboratory-scale synthesis involves the reaction of sodium borohydride with decaborane(14).
Reaction: 2 NaBH₄ + B₁₀H₁₄ → Na₂[B₁₂H₁₂] + 5 H₂
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a bubbler.
-
Reagents:
-
Decaborane(14) (B₁₀H₁₄)
-
Sodium borohydride (NaBH₄)
-
Anhydrous diglyme (bis(2-methoxyethyl) ether)
-
-
Procedure: a. In a fume hood, dissolve decaborane(14) in anhydrous diglyme in the reaction flask under an inert atmosphere (e.g., argon or nitrogen). b. Gradually add sodium borohydride to the stirred solution. The addition should be done in portions to control the evolution of hydrogen gas. c. After the addition is complete, heat the reaction mixture to reflux (approximately 160-165 °C). d. Maintain the reflux for a specified period (typically several hours) until the reaction is complete, as monitored by the cessation of hydrogen evolution. e. Cool the reaction mixture to room temperature.
-
Work-up and Isolation: a. Carefully add water to the cooled reaction mixture to precipitate the sodium salt of the closo-dodecaborate anion. b. Collect the white precipitate by filtration. c. Wash the precipitate sequentially with water and a non-polar organic solvent (e.g., diethyl ether) to remove impurities. d. Dry the product under vacuum to yield Na₂[B₁₂H₁₂].
Method 2: Pyrolysis of Triborate Anion
An alternative route involves the formation of a triborate anion from sodium borohydride and boron trifluoride etherate, followed by pyrolysis.[1]
Reaction: 5 NaBH₄ + BF₃·O(C₂H₅)₂ → 2 Na[B₃H₈] + 3 NaF + 2 H₂ + (C₂H₅)₂O Na[B₃H₈] (pyrolysis) → Na₂[B₁₂H₁₂] + other boron hydrides
Experimental Protocol:
-
Apparatus: A reaction vessel suitable for handling pyrophoric and moisture-sensitive reagents, equipped with a dropping funnel and a reflux condenser.
-
Reagents:
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·O(C₂H₅)₂)
-
Anhydrous diglyme
-
-
Procedure: a. Suspend sodium borohydride in anhydrous diglyme in the reaction vessel under an inert atmosphere. b. Slowly add boron trifluoride etherate to the suspension while stirring. The reaction is exothermic and should be controlled. c. After the addition, heat the mixture to a temperature sufficient to induce pyrolysis of the intermediate triborate anion (typically above 100 °C). d. The pyrolysis leads to the formation of the [B₁₂H₁₂]²⁻ anion.
-
Work-up and Isolation: The work-up procedure is similar to that of Method 1, involving precipitation with water, filtration, washing, and drying.
The overall workflow for the synthesis of the [B₁₂H₁₂]²⁻ precursor can be visualized as follows:
References
Borocaptate Sodium (BSH) in Boron Neutron Capture Therapy (BNCT): A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy modality that utilizes the selective accumulation of a boron-10 (¹⁰B) containing agent in tumor cells, followed by irradiation with a beam of low-energy (thermal or epithermal) neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei. These particles have a short path length of approximately 5-9 µm, roughly the diameter of a single cell, thereby confining the cytotoxic effects primarily to the boron-laden tumor cells while sparing adjacent healthy tissue.[1][2]
Sodium borocaptate (Na₂B₁₂H₁₁SH), commonly known as BSH, is one of the two boron delivery agents that have been used extensively in clinical trials of BNCT.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of BSH in BNCT, focusing on its cellular uptake, subcellular localization, and the subsequent radiobiological events following neutron capture.
The Core Nuclear Reaction
The fundamental principle of BNCT lies in the following nuclear reaction:
¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + 2.79 MeV
Upon capturing a thermal neutron, the stable ¹⁰B isotope transmutes into an excited state of ¹¹B, which immediately decays into a high-energy alpha particle and a recoiling lithium-7 nucleus.[1] These particles deposit their energy over a very short distance, leading to dense ionization tracks within the cell and causing irreparable damage to critical cellular components, primarily DNA.
Cellular Uptake and Subcellular Localization of Borocaptate Sodium (BSH)
The efficacy of BSH in BNCT is critically dependent on its selective accumulation within tumor cells, achieving a significantly higher concentration than in surrounding normal tissues. The precise mechanism of BSH cellular uptake is not fully elucidated and is thought to be multifactorial.
Initially, the uptake of BSH was considered to be primarily through passive diffusion, particularly in tumors with a compromised blood-brain barrier (BBB).[3] This allows BSH to extravasate from the bloodstream and accumulate in the tumor interstitium. However, more recent studies suggest a more complex process. It has been proposed that BSH can bind to the extracellular surface of the plasma membrane, potentially interacting with choline residues. Following this binding, BSH may be internalized into the cell via endocytic pathways.
Once inside the cell, BSH appears to distribute throughout the cytoplasm. Immunohistochemical studies using anti-BSH antibodies in a rat glioma model have shown that boron can be detected throughout the cell as early as one hour after infusion. Over time, there is an observed tendency for boron to accumulate in the cell nucleus, with peak concentrations noted around 8-16 hours post-infusion. This nuclear localization is particularly advantageous for BNCT, as it places the high-LET particles in close proximity to the cell's genetic material, maximizing the probability of lethal DNA damage.
Quantitative Biodistribution of this compound (BSH)
The therapeutic window in BNCT is determined by the ratio of boron concentration in the tumor to that in surrounding normal tissues and blood. A higher ratio allows for a higher radiation dose to be delivered to the tumor while minimizing damage to healthy tissues. The following tables summarize quantitative data on BSH biodistribution from various preclinical and clinical studies.
Table 1: this compound (BSH) Concentration in Preclinical Models
| Animal Model | Tumor Type | BSH Dose | Time Post-Administration | Tumor ¹⁰B Concentration (µg/g) | Tumor-to-Normal Tissue Ratio | Tumor-to-Blood Ratio | Reference |
| Hamster | Oral Cancer | 50 mg ¹⁰B/kg | 7-11 h | 24-35 | 1.1-1.8 (pouch tissue) | - | [4][5] |
| Dog | Spontaneous Intracranial Tumors | 55 mg boron/kg | 2 h | 35.9 | Favorable (not specified) | - | |
| Dog | Spontaneous Intracranial Tumors | 55 mg boron/kg | 6 h | 22.5 | Favorable (not specified) | - | |
| Dog | Spontaneous Intracranial Tumors | 55 mg boron/kg | 12 h | 7.0 | Favorable (not specified) | - |
Table 2: this compound (BSH) Concentration in Human Clinical Trials
| Tumor Type | BSH Dose | Time Post-Administration | Mean Tumor ¹⁰B Concentration (ppm) | Tumor-to-Normal Brain Ratio | Tumor-to-Blood Ratio | Reference |
| High-Grade Glioma | 100 mg/kg | 12 h | 19.9 ± 9.1 | - | 0.6 ± 0.2 | [6] |
| High-Grade Glioma | 22.9 mg/kg | 12 h | 9.8 ± 3.3 | - | 0.9 ± 0.2 | [6] |
| High-Grade Glioma | 100 mg/kg | 8-14 h | - | 1:1 to 3.6:1 | 1.2 ± 0.4 | [6] |
Molecular Mechanisms of Cell Death in BSH-Mediated BNCT
The high-LET radiation produced by the ¹⁰B(n,α)⁷Li reaction induces complex and difficult-to-repair DNA damage, including double-strand breaks (DSBs), which are the primary drivers of cell death.[2][7] The cellular response to this extensive damage involves the activation of multiple cell death pathways, including apoptosis and necrosis.
Studies have shown that BNCT can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase cascades (caspase-9 and caspase-3).[8][9][10][11] Additionally, an increase in the expression of TNF receptors and the activation of caspase-8 have been observed, indicating the involvement of the extrinsic apoptotic pathway.[8][9][10]
In addition to apoptosis, the intense and localized energy deposition from the alpha particles and lithium-7 nuclei can also lead to necrotic cell death, characterized by cell swelling, membrane rupture, and the release of cellular contents. The predominant mode of cell death is likely dependent on the radiation dose delivered to the cell and the specific cellular context.
Experimental Protocols
In Vitro Boron Uptake Assay
-
Cell Culture: Adherent tumor cell lines (e.g., U87 glioblastoma, A549 lung carcinoma) are cultured in appropriate media and seeded in 6-well or 24-well plates. Cells are grown to near confluence.
-
BSH Incubation: The culture medium is replaced with fresh medium containing a known concentration of ¹⁰B-enriched BSH (e.g., 20 µg/mL). Cells are incubated for various time points (e.g., 2, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting and Washing: After incubation, the BSH-containing medium is removed, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular BSH.
-
Cell Lysis and Digestion: The washed cells are lysed using a suitable lysis buffer (e.g., RIPA buffer). The cell lysate is then subjected to acid digestion (e.g., with nitric acid) to break down organic matter.
-
Boron Measurement: The boron concentration in the digested samples is determined using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Data Normalization: The boron concentration is typically normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay), and expressed as µg of ¹⁰B per mg of protein or ng of ¹⁰B per 10⁶ cells.
In Vivo Biodistribution Study in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically inoculated with human tumor cells (e.g., U87MG glioblastoma) to establish xenograft tumors.
-
BSH Administration: Once the tumors reach a predetermined size, the mice are intravenously injected with a solution of ¹⁰B-enriched BSH at a specific dose (e.g., 50 mg ¹⁰B/kg body weight).
-
Tissue Collection: At various time points post-injection (e.g., 1, 2.5, 5, 8, 12, 24 hours), cohorts of mice are euthanized. Blood, tumor, and various normal tissues (e.g., brain, liver, kidney, skin, muscle) are collected.
-
Sample Processing: The collected tissues are weighed and then prepared for boron analysis. This typically involves homogenization followed by acid digestion.
-
Boron Measurement: The boron concentration in the digested tissue and blood samples is quantified using ICP-AES or ICP-MS.
-
Data Analysis: The results are expressed as µg of ¹⁰B per gram of tissue. Tumor-to-normal tissue and tumor-to-blood boron concentration ratios are calculated to assess the tumor-targeting efficacy of BSH.
Visualizations
Caption: Overall mechanism of Boron Neutron Capture Therapy (BNCT) with this compound (BSH).
Caption: Cellular uptake and subcellular localization pathway of this compound (BSH).
Caption: Simplified signaling pathway for cell death induced by BSH-mediated BNCT.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy [frontiersin.org]
- 4. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis through Bcl-2/Bax and cleaved caspase up-regulation in melanoma treated by boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis through Bcl-2/Bax and Cleaved Caspase Up-Regulation in Melanoma Treated by Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron neutron capture therapy induces cell cycle arrest and cell apoptosis of glioma stem/progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake Pathways of Borocaptate Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borocaptate sodium (BSH), with the chemical formula Na₂B₁₂H₁₁SH, is a boron-rich compound that has been a cornerstone in the clinical investigation of Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The efficacy of BNCT is critically dependent on the selective accumulation of boron-10 (¹⁰B) within tumor cells. Despite its high boron content, the clinical utility of BSH has been hampered by its characteristically poor uptake into cancer cells.[1][2][3][4] The precise mechanisms governing the cellular internalization of BSH are not fully elucidated, though it is generally accepted that its hydrophilic nature prevents efficient passive diffusion across the lipophilic cell membrane.[5] This guide provides a comprehensive overview of the current understanding of BSH cellular uptake pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved mechanisms.
Core Cellular Uptake Mechanisms
The cellular uptake of BSH can be broadly categorized into its native, often inefficient, pathways and more effective, engineered strategies designed to enhance its intracellular delivery.
Uptake of Free this compound
The intrinsic uptake of BSH by tumor cells is limited.[2][4] Early hypotheses centered on passive diffusion, but the charged and hydrophilic nature of the molecule makes this an inefficient process.[5] More recent evidence points towards a multi-faceted process involving initial cell membrane interactions followed by slow internalization.
-
Membrane Binding and Endocytosis: Studies suggest that BSH may initially bind to the extracellular surface of the plasma membrane.[2][6] Specifically, it has been proposed that BSH interacts with choline residues on the cell surface.[6] Following this binding, the BSH-choline complexes may be internalized into the cell via endocytic pathways.[6] This process, however, is not considered highly efficient.
-
Influence of Glutathione: Intracellular glutathione (GSH) levels have been shown to modulate BSH uptake. Depletion of GSH in cultured cells using buthionine sulfoximine resulted in a significant increase in BSH accumulation, ranging from 7.9% to 36.5%.[1][5][7] This suggests that the cellular redox state and sulfhydryl-disulfide exchange reactions may play a role in the transport or retention of BSH.
Enhanced Uptake Strategies
Given the poor intrinsic uptake of BSH, significant research has focused on strategies to augment its delivery into tumor cells.
-
Nanoparticle-Mediated Endocytosis: A highly promising approach involves the encapsulation or conjugation of BSH to various nanoparticles, such as organosilica nanoparticles, silk fibroin nanoparticles, and liposomes.[2][8][9][10][11] These nanocarriers exploit the natural process of endocytosis for cellular entry.[2][4][9] Once the nanoparticle binds to the cell surface, it is engulfed into an endosome, effectively shuttling the BSH cargo into the cell. This strategy has been shown to significantly enhance boron internalization compared to free BSH.[2][8]
-
Receptor-Mediated Uptake (Polyarginine-Conjugated BSH): To introduce specificity, BSH has been conjugated with cell-penetrating peptides like polyarginine (polyR). This conjugate, BSH-polyR, has been shown to target the CD44 protein, a cell-surface glycoprotein often overexpressed in cancer cells.[12][13] The binding of BSH-polyR to CD44 facilitates its cellular uptake, likely through a macropinocytosis-like mechanism that involves lipid rafts.[13]
-
Electroporation: This physical delivery method utilizes brief, high-voltage electrical pulses to create transient pores in the cell membrane. This process, known as electroporation, dramatically increases the permeability of the cell membrane to molecules like BSH that would otherwise not be able to enter efficiently.[14] Studies have demonstrated that electroporation can significantly increase the intracellular concentration of BSH in tumor cells both in vitro and in vivo.[14]
Data Presentation: Quantitative Uptake of this compound
The following table summarizes quantitative data from various studies on BSH uptake in different cancer cell lines and conditions.
| Cell Line | Boron Compound | Condition | Boron Concentration (ppm or µg/10⁶ cells) | Reference |
| OVCAR8 | BSH-BPMO Nanoparticles | 24 h incubation | ~60-fold higher than free BPA | [4] |
| OVCAR8 | Free BSH | 24 h incubation | Significantly lower than BSH-BPMO | [2] |
| U87 Glioma | SFNs-BSH Nanoparticles | Not specified | 29.5 ppm | [8] |
| MCF7 Breast Carcinoma | Free BSH | Continuous incubation | No significant accumulation | [14] |
| MCF7 Breast Carcinoma | Free BSH | With Electroporation | Significant accumulation | [14] |
| B16F1 Melanoma | Free BSH | 30 min incubation | Plateau of accumulation reached | [14] |
| C6 Glioma (in vivo) | Free BSH | 8-16 h post-infusion | Accumulation in cell nuclei observed | [6] |
| Various Tumor Cells | Free BSH | With Glutathione Depletion | 7.9-36.5% increase in uptake | [1] |
Experimental Protocols
In Vitro Cellular Uptake Assay of BSH using ICP-MS
This protocol outlines a general procedure for quantifying the intracellular boron concentration.
-
Cell Culture: Plate tumor cells (e.g., OVCAR8, U87) in appropriate culture dishes and grow to a desired confluency (typically 70-80%).[3]
-
Incubation with Boron Compounds: Remove the culture medium and replace it with fresh medium containing the desired concentration of free BSH or BSH-nanoparticles. Incubate the cells for a specified period (e.g., 2 hours, 24 hours).[2]
-
Cell Harvesting and Washing: After incubation, aspirate the medium containing the boron compound. Wash the cells multiple times (e.g., 3 times) with ice-cold phosphate-buffered saline (PBS) to remove any extracellular boron.
-
Cell Lysis and Digestion: Lyse the cells using a suitable lysis buffer or by trypsinization followed by counting. The cell pellet is then typically digested using a strong acid mixture (e.g., nitric acid) at an elevated temperature to break down all organic matter.
-
Boron Quantification: The boron concentration in the digested sample is determined using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or a similar technique like ICP-Atomic Emission Spectrometry (ICP-AES).[2][14] Results are often normalized to the number of cells or total protein content.
Immunohistochemical (IHC) Localization of BSH
This protocol provides a general workflow for visualizing the subcellular distribution of BSH.
-
Sample Preparation: Tumor-bearing animals are administered BSH. At various time points, the animals are euthanized, and the tumor and other tissues are excised.[6]
-
Fixation and Sectioning: Tissues are fixed (e.g., in 4% paraformaldehyde), processed, and embedded in paraffin. Thin sections (e.g., 5 µm) are cut using a microtome and mounted on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval (e.g., heat-induced epitope retrieval in a citrate buffer) to unmask the antigenic sites.[15][16]
-
Blocking: Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific to BSH (anti-BSH antibody) overnight at 4°C.[6]
-
Secondary Antibody Incubation: After washing, incubate the sections with a labeled secondary antibody (e.g., biotinylated anti-mouse IgG) that recognizes the primary antibody.
-
Detection: Use a detection system such as an avidin-biotin-peroxidase complex followed by a chromogenic substrate (e.g., DAB) to visualize the location of the BSH.[17]
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain like hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.
-
Microscopy: Examine the slides under a light microscope to determine the subcellular localization of BSH.
Visualizations of Pathways and Workflows
Figure 1. Overview of BSH Cellular Uptake Pathways.
Figure 2. Experimental Workflow for In Vitro BSH Uptake Assay.
References
- 1. Enhancement of sodium borocaptate (BSH) uptake by tumor cells induced by glutathione depletion and its radiobiological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular upta ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00839D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Subcellular biodistribution of sodium borocaptate (BSH: Na2B12H11SH) in a rat glioma model in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of sodium borocaptate (BSH) uptake by tumor cells induced by glutathione depletion and its radiobiological effect [jopss.jaea.go.jp]
- 8. In vitro delivery of borocaptate ions to U87 glioma cells via silk fibroin nanoparticles for boron neutron capture therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s-bio.com [s-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Studies to Define the Cell-Surface and Intracellular Targets of Polyarginine-Conjugated Sodium Borocaptate as a Potential Delivery Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changed delivery of boron to tumours using electroporation for boron neutron capture therapy with BSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. bosterbio.com [bosterbio.com]
- 17. 免疫组织化学操作步骤 [sigmaaldrich.com]
Borocaptate Sodium (BSH): An In-Depth Technical Guide to In Vivo Biodistribution and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borocaptate sodium (Na₂B₁₂H₁₁SH), commonly known as BSH, is a boron-containing compound that has been a cornerstone in the clinical investigation of Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells. This technical guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetic profile of BSH, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. The information presented is collated from numerous preclinical and clinical studies, offering a valuable resource for researchers in the field.
Biodistribution of this compound
The biodistribution of BSH is a critical factor in determining its therapeutic window for BNCT. It is characterized by its ability to accumulate in tumor tissues, particularly in areas with a compromised blood-brain barrier (BBB), while maintaining lower concentrations in surrounding healthy tissues.
Quantitative Biodistribution Data
The following tables summarize the quantitative data on BSH biodistribution from various in vivo studies. Concentrations are typically measured in micrograms of boron (¹⁰B or total boron) per gram of tissue (µg/g).
Table 1: Boron Concentration in Human Patients with High-Grade Gliomas after Intravenous BSH Infusion
| Dose (mg ¹⁰B/kg) | Time Post-Infusion (hours) | Tumor (µg/g) (Mean ± SD) | Normal Brain (µg/g) (Mean ± SD) | Blood (µg/mL) (Mean) | Tumor-to-Normal Brain Ratio | Tumor-to-Blood Ratio | Reference |
| 15 | 3 - 7 | - | - | 20.8 | - | - | [1] |
| 25 | 3 - 7 | - | - | 29.1 | 3.8 (GBM), 3.2 (AA) | - | [1] |
| 50 | 3 - 7 | 17.1 ± 5.8 (GBM), 17.3 ± 10.1 (AA) | 4.6 ± 5.1 (GBM), 5.5 ± 3.9 (AA) | 62.6 | 3.8 (GBM), 3.2 (AA) | - | [1][2] |
| 50 | 13 - 15 | - | - | - | - | - | [1] |
| 100 | - | - | - | - | - | 0.6 ± 0.2 | [3] |
GBM: Glioblastoma Multiforme; AA: Anaplastic Astrocytoma
Table 2: Boron Concentration in Animal Models after BSH Administration
| Animal Model | Tumor Type | BSH Dose (mg ¹⁰B/kg) | Administration Route | Time Post-Administration (hours) | Tumor (µg/g or ppm) | Blood (µg/g or ppm) | Normal Brain (µg/g or ppm) | Tumor-to-Normal Tissue Ratio | Reference |
| Hamster | Oral Cancer | 50 | - | 7 - 11 (peak) | 24 - 35 | - | - | 1.1 - 1.8 (Tumor/Normal Pouch) | [4][5][6][7] |
| Rat | F98 Glioma | 30 (with BPA) | Intracarotid (with BBB-D) | 2.5 | 56.9 ± 16.7 | 19.3 ± 2.6 | 13.5 ± 4.4 | 4.2 | [8] |
| Dog | Spontaneous Intracranial Tumors | - | Intravenous | 2 | - | - | 4.0 ± 0.5 | High | [9] |
| Dog | Spontaneous Intracranial Tumors | - | Intravenous | 6 | - | - | 2.0 ± 0.4 | High | [9] |
| Dog | Spontaneous Intracranial Tumors | - | Intravenous | 12 | - | - | 2.0 ± 0.3 | High | [9] |
| Mouse | Glioma Xenograft | - | Subcutaneous | 2.5 (peak differentiation) | - | - | Lowest of all organs | - | [10] |
BPA: Boronophenylalanine; BBB-D: Blood-Brain Barrier Disruption
Pharmacokinetics of this compound
The pharmacokinetic profile of BSH describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for optimizing dosing strategies in BNCT.
Key Pharmacokinetic Parameters
Following intravenous infusion, BSH exhibits a multi-compartmental pharmacokinetic behavior. Blood boron concentrations peak at the end of the infusion and then decline in a tri-exponential manner.[1]
Table 3: Pharmacokinetic Parameters of BSH in Human Patients
| Parameter | Value | Reference |
| Model | Three-compartment open model | [11][12] |
| Elimination | First-order from the central compartment | [11][12] |
| Total Body Boron Plasma Clearance | 14.4 ± 3.5 mL/min | [11] |
| Half-lives (Harmonic Mean) | ||
| α-phase | 0.6 hours | [11] |
| β-phase | 6.5 hours | [11] |
| γ-phase | 77.8 hours | [11] |
The long terminal half-life suggests slow elimination and retention in certain tissues.[13] BSH is primarily excreted through the urine, although an entero-hepatic pathway has also been suggested.[14]
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies of BSH biodistribution and pharmacokinetics.
Animal Models and Tumor Implantation
-
Hamster Oral Cancer Model: Studies have utilized the hamster cheek pouch model of oral cancer to investigate BSH biodistribution for head and neck cancer BNCT.[4][5][6][7]
-
Rat Glioma Model: The F98 rat glioma model is a well-established model for preclinical BNCT studies.[8] C6 glioma cells are also used for intracerebral implantation in rats.[15][16]
-
Mouse Glioma Xenograft Model: Human glioma cells are implanted orthotopically in mice to study BSH biodistribution.[10]
-
Spontaneous Intracranial Tumors in Dogs: Pet dogs with naturally occurring brain tumors provide a valuable large animal model that more closely mimics the human disease.[9]
BSH Administration
-
Dosage: Doses in human studies have ranged from 15 to 100 mg of ¹⁰B per kg of body weight.[1][3] In animal models, doses are typically around 50 mg ¹⁰B/kg.[4][5][6][7]
-
Route of Administration: The most common route of administration in clinical trials is intravenous (i.v.) infusion over a period of 1-2 hours.[1][13] Intra-arterial (i.a.) infusion has also been investigated.[13] In animal studies, administration can be intravenous, intracarotid, intraperitoneal, or subcutaneous.[8][10][16][17][18]
Sample Collection and Boron Analysis
-
Tissue and Fluid Sampling: At predetermined time points following BSH administration, animals are euthanized, and samples of tumor, normal tissues (brain, blood, skin, muscle, liver, kidney), and fluids (blood, urine) are collected.[1][4][5][6][7] In clinical studies, tissue samples are obtained during debulking surgery.[1]
-
Boron Concentration Measurement: Several analytical techniques are used to quantify boron concentrations in biological samples:
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) / Optical Emission Spectrometry (ICP-OES): A common and reliable method for determining total boron concentration in digested tissue and fluid samples.[1][2][14][16][19][20]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method for boron quantification.[19][20][21]
-
Prompt Gamma-ray Spectrometry (PGS): A non-destructive technique that can measure ¹⁰B concentrations in real-time or in bulk samples.[17][18][20]
-
Quantitative Neutron Capture Radiography (QNCR): Provides a spatial distribution of boron within a tissue sample.[14]
-
Visualizations
The following diagrams illustrate common experimental workflows for in vivo BSH studies.
Experimental Workflow for BSH Biodistribution Studies
Caption: General experimental workflow for in vivo biodistribution studies of BSH.
Boron Analysis Workflow
Caption: Workflow for determining boron concentration in biological samples.
Uptake Mechanisms and Cellular Distribution
The selective accumulation of BSH in brain tumors is primarily attributed to the passive diffusion through the disrupted blood-brain barrier, a hallmark of high-grade gliomas.[10][22] Once in the tumor microenvironment, the precise mechanisms of cellular uptake are not fully elucidated.
One hypothesis suggests that BSH may bind to choline residues on the extracellular surface of the plasma membrane, followed by internalization into the cell via endocytic pathways.[15] Immunohistochemical studies have shown boron localization within the cytoplasm and, in some cases, the nuclei of tumor cells.[15][23] However, the subcellular distribution appears to be heterogeneous.[14][24]
Conclusion
This technical guide provides a consolidated overview of the in vivo biodistribution and pharmacokinetics of this compound. The presented data underscores the preferential accumulation of BSH in tumor tissue, particularly in brain malignancies, which forms the basis of its use in BNCT. The detailed experimental protocols offer a methodological framework for future research in this area. While the primary mechanism of tumor targeting is linked to the compromised BBB, further investigation into the specific cellular uptake and subcellular localization of BSH will be crucial for the development of next-generation boron delivery agents and the optimization of BNCT protocols.
References
- 1. Boron neutron capture therapy of brain tumors: biodistribution, pharmacokinetics, and radiation dosimetry sodium borocaptate in patients with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) [mdpi.com]
- 4. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isnct.net [isnct.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boron neutron capture therapy of brain tumors: enhanced survival and cure following blood-brain barrier disruption and intracarotid injection of sodium borocaptate and boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a potential boron delivery compound for boron neutron capture therapy evaluated in dogs with spontaneous intracranial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution of 10B in Glioma Orthotopic Xenograft Mouse Model after Injection of L-para-Boronophenylalanine and Sodium Borocaptate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. elibrary.ru [elibrary.ru]
- 13. Pharmacokinetics and boron uptake of BSH (Na2B12H11SH) in patients with intracranial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical phase-I study of Na2B12H11SH (BSH) in patients with malignant glioma as precondition for boron neutron capture therapy (BNCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subcellular biodistribution of sodium borocaptate (BSH: Na2B12H11SH) in a rat glioma model in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Boron Neutron Capture Therapy Using this compound in Combination with a Tumor‐selective Vasoactive Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of boron neutron capture therapy using this compound in combination with a tumor-selective vasoactive agent in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Selective boron drug delivery to brain tumors for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cellular and subcellular distribution of BSH in human glioblastoma multiforme [inis.iaea.org]
An In-depth Technical Guide to the Chemical Stability of Borocaptate Sodium (BSH) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Borocaptate Sodium (Na₂B₁₂H₁₁SH), commonly known as BSH, in aqueous solutions. BSH is a boron-containing compound clinically investigated for Boron Neutron Capture Therapy (BNCT). Understanding its stability is critical for its formulation, storage, and effective clinical application. This document details its known degradation pathways, the analytical methodologies used for its assessment, and a framework for conducting stability studies.
Introduction to this compound (BSH)
This compound is a polyhedral borane cluster with a sulfhydryl group, which has been a cornerstone in the clinical development of BNCT, particularly for brain tumors.[1] Its efficacy is dependent on the selective accumulation of ¹⁰B in tumor cells, followed by neutron irradiation. The chemical integrity of the BSH molecule in solution is paramount to ensure its biodistribution and therapeutic efficacy. Aqueous solutions of BSH are typically prepared in physiological saline for intravenous administration.[1]
Degradation Pathways of BSH in Aqueous Solutions
The main degradation reactions are:
-
Dimerization: Two BSH molecules can oxidize to form a disulfide-linked dimer, commonly referred to as BSSB.
-
Oxidation: The sulfhydryl group can be further oxidized to form sulfenic acid (BSOH) and sulfinic acid (BSO₂H).
-
Conjugation: In biological systems, BSH can also form conjugates with molecules like cysteine (BSH-CYS).[2]
These degradation pathways are significant as the formation of these products alters the chemical nature of the boron delivery agent, which may impact its interaction with cells and overall therapeutic effect.
Quantitative Stability Data
As of the latest literature review, specific quantitative data on the degradation kinetics (e.g., rate constants, half-lives) of BSH in aqueous solutions under varying pH and temperature conditions are not publicly available. Such studies are crucial for determining the shelf-life and optimal storage conditions of BSH formulations. Below are tables structured to present such data, which would be populated upon the completion of formal stability studies.
Table 1: Influence of pH on the Stability of BSH in Aqueous Solution at a Given Temperature
| pH | Temperature (°C) | Initial Concentration (mg/mL) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) | Major Degradants Identified |
| Data Not Available | |||||
Table 2: Influence of Temperature on the Stability of BSH in Aqueous Solution at a Given pH
| Temperature (°C) | pH | Initial Concentration (mg/mL) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) | Major Degradants Identified |
| Data Not Available | |||||
Experimental Protocols for Stability Assessment
A robust stability-indicating method is essential to accurately quantify the concentration of intact BSH and its degradation products over time. Based on the literature, the following methodologies are central to the stability assessment of BSH.
Analytical Methodologies
4.1.1 High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for separating and identifying BSH and its non-volatile degradation products.
-
Chromatography: Reversed-phase ion-pair liquid chromatography is effective for the separation.
-
Column: A C18 column (e.g., Machery-Nagel Nucleosil C18) can be used.
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and an aqueous solution of an ion-pairing agent like tetrabutylammonium acetate (e.g., 5 mM).
-
Flow Rate: A typical flow rate is around 0.2 mL/min.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is suitable for detecting BSH and its anionic degradation products.[2] High-resolution mass spectrometry (e.g., Q-TOF) can aid in the structural elucidation of unknown degradants.
4.1.2 Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy
¹¹B NMR is a specific and non-invasive technique to monitor the boron-containing species in a solution.
-
Principle: This method allows for the direct detection and quantification of different boron environments. BSH and its degradation products (like the BSSB dimer) would exhibit distinct signals in the ¹¹B NMR spectrum.[3][4]
-
Application: It can be used to monitor the disappearance of the BSH signal and the appearance of new signals corresponding to degradation products over time.
4.1.3 Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES)
While not a stability-indicating method on its own (as it measures total boron), ICP-AES is crucial for determining the total boron concentration in samples, which is necessary for mass balance calculations in stability studies.[5]
Forced Degradation Study Protocol
Forced degradation studies are performed to understand the degradation pathways and to develop and validate a stability-indicating analytical method.
-
Preparation of BSH Solution: Prepare a stock solution of BSH in water or a relevant buffer (e.g., phosphate-buffered saline) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the BSH solution with HCl (e.g., to pH 1-3) and incubate at a controlled temperature (e.g., 40-60 °C).
-
Base Hydrolysis: Adjust the pH of the BSH solution with NaOH (e.g., to pH 10-12) and incubate at a controlled temperature.
-
Oxidative Degradation: Add an oxidizing agent (e.g., hydrogen peroxide, 3-30%) to the BSH solution and store at room temperature.
-
Thermal Degradation: Store the BSH solution at elevated temperatures (e.g., 50-70 °C).
-
Photostability: Expose the BSH solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
-
Sample Analysis: Analyze the stressed samples using the validated stability-indicating HPLC-MS and ¹¹B NMR methods to identify and quantify BSH and its degradation products.
-
Data Evaluation: Evaluate the degradation profiles to identify the primary degradation pathways and the conditions under which BSH is least stable.
Recommendations for Formulation and Storage
Based on the oxidative nature of BSH degradation, the following are recommended for enhancing the stability of its aqueous solutions:
-
Protection from Oxidants: Solutions should be protected from atmospheric oxygen and other oxidizing agents. Preparation and storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[6]
-
pH Control: Although a detailed pH-rate profile is not available, maintaining the pH of the solution in a range where stability is maximal would be crucial. This would need to be determined through formal stability studies.
-
Temperature Control: As with most chemical compounds, degradation rates are expected to increase with temperature. Therefore, refrigerated or frozen storage is recommended for long-term preservation of BSH solutions. A common practice is to store stock solutions at -20°C or -80°C.[6]
-
Protection from Light: Photostability studies should be conducted to determine if light protection is necessary for the final product.
Conclusion
The chemical stability of this compound in aqueous solutions is a critical parameter for its successful use in BNCT. The primary degradation mechanism is the oxidation of the sulfhydryl group, leading to the formation of dimers and other oxidized species. While robust analytical methods like HPLC-MS and ¹¹B NMR exist for its stability assessment, there is a notable lack of publicly available quantitative kinetic data. The experimental framework provided in this guide serves as a template for conducting the necessary stability studies to ensure the quality, safety, and efficacy of BSH formulations for clinical and research use. Further research is warranted to generate a comprehensive pH-rate profile and to determine the Arrhenius parameters for the degradation of BSH, which would allow for precise shelf-life predictions.
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a novel sodium borocaptate-containing unnatural amino acid as a boron delivery agent for neutron capture therapy of the F98 rat glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Degradation Products of Borocaptate Sodium (BSH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borocaptate sodium (BSH), a di-sodium salt of the mercaptoundecahydro-closo-dodecaborate(2-) anion ([B₁₂H₁₁SH]²⁻), is a boron-rich compound that has been a cornerstone in the clinical application of Boron Neutron Capture Therapy (BNCT) for cancer treatment. The efficacy and safety of BSH are intrinsically linked to its chemical stability and the profile of its degradation products. Understanding the degradation pathways and the resulting impurities is critical for formulation development, stability testing, and ensuring the therapeutic quality of BSH-based BNCT agents. This technical guide provides a comprehensive overview of the identified degradation products of this compound, detailed experimental methodologies for their identification and quantification, and a summary of the quantitative data available.
Identified Degradation Products of this compound
The primary degradation pathway for this compound involves the oxidation of its thiol group. This leads to the formation of several key degradation products. The main identified degradation products include:
-
Borocaptate Dimer (BSSB): This is a disulfide-linked dimer of two BSH molecules. Its formation is a common oxidative degradation pathway.[1][2]
-
Borocaptate Sulfenic Acid (BSOH): An intermediate oxidation product of the thiol group.
-
Borocaptate Sulfinic Acid (BSO₂H): A further oxidation product of the sulfenic acid.
-
Borocaptate Thiosulfinate (BSOSB): Formed from the condensation of two molecules of borocaptate sulfenic acid.
-
BSH-Cysteine Conjugate (BSH-CYS): A mixed disulfide formed between BSH and the amino acid cysteine.
These degradation products have been primarily identified through the use of advanced analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Quantitative Analysis of Degradation Products
Currently, there is limited publicly available quantitative data from forced degradation studies that specifies the percentage of each degradation product formed under various stress conditions. Such studies are crucial for establishing a comprehensive stability profile. The tables below are structured to present such data once it becomes available through further research.
Table 1: Oxidative Degradation of this compound
| Stress Condition | Degradation Product | Percentage of Degradation (%) | Analytical Method |
| e.g., 3% H₂O₂, 24h, RT | BSSB | Data not available | HPLC-UV/MS |
| BSOH | Data not available | LC-MS/MS | |
| BSO₂H | Data not available | LC-MS/MS | |
| BSOSB | Data not available | LC-MS/MS |
Table 2: Hydrolytic Degradation of this compound
| Stress Condition | Degradation Product | Percentage of Degradation (%) | Analytical Method |
| e.g., 0.1 M HCl, 72h, 60°C | Specify product(s) | Data not available | HPLC-UV/MS |
| e.g., 0.1 M NaOH, 72h, 60°C | Specify product(s) | Data not available | HPLC-UV/MS |
| e.g., Water, 72h, 60°C | Specify product(s) | Data not available | HPLC-UV/MS |
Table 3: Thermal and Photolytic Degradation of this compound
| Stress Condition | Degradation Product | Percentage of Degradation (%) | Analytical Method |
| e.g., 80°C, 72h | Specify product(s) | Data not available | HPLC-UV/MS |
| e.g., ICH Q1B Photostability | Specify product(s) | Data not available | HPLC-UV/MS |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. A systematic approach should be employed to evaluate the stability of BSH under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
a. General Protocol Outline:
-
Preparation of BSH Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.
-
Stress Conditions: Expose the BSH solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
Base Hydrolysis: Add 0.1 M sodium hydroxide and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: Use water as the solvent and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of BSH to dry heat at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of BSH to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC-UV/MS).
b. Visualization of Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of this compound.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying BSH from its degradation products.
a. Proposed HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of BSH and its degradation products) and/or Mass Spectrometry (MS) for identification.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
b. Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Identification
ESI-MS is a powerful tool for the structural elucidation of degradation products.
a. General ESI-MS Protocol for BSH Metabolite Detection in Urine:
-
Sample Preparation: Centrifuge the urine sample to remove particulate matter. Dilute the supernatant with a suitable solvent (e.g., a mixture of water and acetonitrile with a small percentage of formic acid for positive ion mode or ammonium hydroxide for negative ion mode).
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable reverse-phase column for chromatographic separation.
-
Set the mass spectrometer to operate in either positive or negative ion mode, depending on the analytes of interest.
-
Perform a full scan to identify the molecular ions of potential degradation products.
-
Conduct tandem MS (MS/MS) experiments on the identified molecular ions to obtain fragmentation patterns for structural confirmation.
-
b. Visualization of BSH Degradation and Analysis Pathway:
Caption: Oxidative degradation pathways of BSH and analytical techniques for identification.
Conclusion
The degradation of this compound primarily occurs through the oxidation of its thiol group, leading to the formation of a dimer and various oxidized sulfur species. While the identification of these degradation products has been established, a critical need remains for detailed, publicly available quantitative data from forced degradation studies. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct comprehensive stability assessments of BSH. The development and validation of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of BSH in its critical role in Boron Neutron Capture Therapy. Continued research in this area will be instrumental in optimizing BSH formulations and advancing the field of BNCT.
References
An In-depth Technical Guide to the Interaction of Borocaptate Sodium (BSH) with Cellular Membranes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of the mechanisms governing the interaction of Borocaptate Sodium (BSH) with cellular membranes. It details the challenges of BSH cellular uptake, explores putative interaction mechanisms, and presents experimental protocols and quantitative data relevant to the field of Boron Neutron Capture Therapy (BNCT).
Introduction: The Challenge of BSH Membrane Permeability
Sodium borocaptate (BSH), or disodium mercaptoundecahydro-closo-dodecaborate (Na₂B₁₂H₁₁SH), is a boron-rich compound that has been a cornerstone of clinical research in Boron Neutron Capture Therapy (BNCT) for several decades.[1] Its primary appeal lies in its high boron content—twelve boron atoms per molecule—which is essential for inducing a therapeutic effect upon neutron irradiation.[2] The fundamental principle of BNCT is to selectively deliver a sufficient concentration of ¹⁰B to tumor cells, which, when irradiated with low-energy thermal neutrons, releases high-energy alpha particles and lithium-7 nuclei, causing localized cell death.[3]
Despite its potential, the clinical efficacy of BSH has been significantly hampered by one critical factor: its poor penetration across cellular membranes.[2][4] This low membrane permeability leads to suboptimal intracellular boron concentrations in tumor tissues, necessitating the development of advanced delivery strategies. This guide delves into the core of this challenge, examining the direct and indirect interactions of BSH with the cellular membrane.
Mechanisms of BSH Interaction with Cellular Membranes
The precise mechanisms by which BSH interacts with and traverses the cell membrane are not fully elucidated, but several pathways have been proposed. The prevailing view is that BSH uptake is generally inefficient and likely occurs through a combination of passive and facilitated processes.
Putative Direct Membrane Interactions
Direct interaction of BSH with the lipid bilayer is thought to be limited due to its hydrophilic nature and double negative charge at physiological pH.
-
Passive Diffusion: This is often cited as a potential, albeit inefficient, route of entry.[5] The low lipophilicity of BSH suggests a very low permeability coefficient across the lipid core of the membrane. Studies using electroporation, which temporarily creates pores in the membrane, have shown dramatically enhanced BSH uptake and subsequent BNCT effect, supporting the hypothesis that the cell membrane is a primary barrier to BSH entry.[6][7][8]
-
Interaction with Phospholipid Headgroups: It has been hypothesized that the negatively charged BSH molecule may interact with the positively charged choline head groups of phosphatidylcholine, a major component of the outer leaflet of the plasma membrane.[9] This electrostatic interaction could potentially facilitate a higher concentration of BSH at the membrane surface, preceding a slow internalization.
-
Role of the Sulfhydryl Moiety: The sulfhydryl (-SH) group on BSH may play a role in its cellular interaction. Studies have shown that depleting intracellular glutathione (GSH) can lead to a modest increase in BSH uptake (7.9-36.5%), suggesting a possible interaction with cell surface proteins or the formation of mixed disulfides.[10]
Currently, there is a notable lack of quantitative biophysical data from studies using model lipid bilayers (e.g., liposomes or supported lipid bilayers) to definitively characterize these direct interactions. Key parameters such as membrane binding affinity, permeability coefficients, and effects on membrane fluidity or phase transitions have not been extensively reported for BSH.
Carrier-Mediated and Endocytic Pathways
To overcome the challenge of poor membrane permeability, much of the research has focused on utilizing carrier systems to deliver BSH into cells. These strategies shift the mechanism of uptake from direct membrane traversal to more efficient cellular transport pathways.
-
Liposomal Delivery: Encapsulating BSH within liposomes is a widely studied approach.[11][12][13] Liposomes can protect BSH from degradation in the bloodstream and deliver it to tumor tissues via the Enhanced Permeability and Retention (EPR) effect. The subsequent cellular uptake of these liposomes is believed to occur primarily through endocytosis.
-
Nanoparticle-Based Delivery: Covalently attaching BSH to nanocarriers, such as organosilica nanoparticles, has been shown to dramatically improve cellular uptake.[2][4][7][14] These nanoparticles are typically taken up by endocytosis and accumulate in the perinuclear region, providing a more effective intracellular delivery of boron compared to free BSH.[2][14]
-
Cell-Penetrating Peptides (CPPs): Conjugating BSH to CPPs, such as poly-arginine, can facilitate its entry into cells. This uptake is often dependent on macropinocytosis and may be mediated by interactions with cell-surface proteins like CD44.[4]
The diagram below illustrates the hypothesized and confirmed pathways for BSH cellular uptake.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular upta ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00839D [pubs.rsc.org]
- 3. Interaction Forces between Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Studies to Define the Cell-Surface and Intracellular Targets of Polyarginine-Conjugated Sodium Borocaptate as a Potential Delivery Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the phase transitions of phospholipid bilayers and monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Effect of electroporation on cell killing by boron neutron capture therapy using this compound (10B-BSH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of preparation methods for high loading content and high encapsulation efficiency of BSH into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of changes in membrane potential by magnetic resonance imaging [elifesciences.org]
- 12. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
The Critical Bottleneck: Navigating the Blood-Brain Barrier for Borocaptate Sodium Delivery in Neutron Capture Therapy
An In-depth Guide for Drug Development Professionals, Researchers, and Scientists
The blood-brain barrier (BBB) represents a formidable challenge in the treatment of neurological diseases, particularly malignant brain tumors like glioblastoma. This highly selective, semipermeable border of endothelial cells protects the brain but simultaneously obstructs the passage of most therapeutic agents. For Boron Neutron Capture Therapy (BNCT), a promising binary radiotherapy, the effective delivery of boron-containing agents to tumor cells is paramount. This guide focuses on the core challenges and advanced strategies concerning the delivery of sodium borocaptate (Na₂B₁₂H₁₁SH), or BSH, a cornerstone boron agent, across this critical barrier.
The BSH Delivery Challenge
BSH is a small, hydrophilic molecule. Its transport into tumor cells is believed to occur via passive transport, which results in a low tumor-to-blood ratio and heterogeneous distribution within the tumor.[1][2] This inherent limitation in crossing the BBB and subsequent cellular uptake curtails the therapeutic efficacy of BNCT.[1][2][3] An ideal boron delivery agent must achieve high concentration and retention in tumor tissue while maintaining minimal presence in surrounding healthy tissues.[1] Overcoming the BBB is, therefore, a primary hurdle in optimizing BSH-mediated BNCT.
Quantitative Analysis of BSH Delivery Enhancement
Significant research has focused on physical and chemical methods to transiently increase the permeability of the BBB, thereby enhancing the concentration of BSH in brain tumors. Studies in rat models with F98 glioma have provided crucial quantitative data on the impact of different administration routes and BBB disruption (BBB-D) techniques.
One key strategy involves intracarotid (i.c.) injection, which delivers the drug more directly to the brain vasculature compared to standard intravenous (i.v.) administration. This is often combined with osmotic BBB-D, typically achieved by infusing a hyperosmotic mannitol solution.[4][5][6][7] The data clearly demonstrate that combining these methods significantly increases boron concentration within the tumor, which is directly correlated with improved therapeutic outcomes.
| Administration Route | BBB Disruption (BBB-D) | Mean Tumor Boron Concentration (µg/g) | Median Survival Time (Days) | Reference |
| Intravenous (i.v.) | No | 12.9 | 33 | [5] |
| Intracarotid (i.c.) | No | 30.8 | 39 | [5] |
| Intracarotid (i.c.) | Yes (Mannitol) | 48.6 | 52 | [5] |
Table 1: Comparison of BSH Delivery and Efficacy in F98 Glioma-Bearing Rats. Data shows a progressive increase in tumor boron concentration and median survival time with more targeted delivery and the use of BBB disruption.[5]
Further studies have explored the co-administration of BSH with another boron agent, boronophenylalanine (BPA), to target different subpopulations of glioma cells. The synergistic effect of using both compounds, combined with advanced delivery methods, has yielded even more significant results.
| Administration Route (BPA + BSH) | BBB Disruption (BBB-D) | Mean Tumor Boron Concentration (µg/g) | Median Survival Time (Days) | Reference |
| Intravenous (i.v.) | No | 11.2 ± 1.8 | 42 | [6] |
| Intracarotid (i.c.) | No | 20.8 ± 3.9 | 53 | [6] |
| Intracarotid (i.c.) | Yes (Mannitol) | 56.3 ± 37.8 | 72 | [6] |
Table 2: Enhanced Delivery and Efficacy with Combined BPA and BSH Administration. The combination of agents delivered via intracarotid injection with BBB disruption resulted in the highest tumor boron levels and a remarkable increase in survival, including a 25% cure rate in the F98 rat glioma model.[6]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for reproducibility and further innovation. Below are detailed protocols for key experiments.
1. Animal Model and Tumor Implantation
-
Animal Model: Syngeneic Fischer rats are commonly used.
-
Cell Line: The F98 rat glioma cell line is stereotactically implanted into the brain to create a tumor model that closely mimics human glioblastoma.
-
Procedure: A specific number of F98 cells (e.g., 10³ or 10⁵) are implanted into the caudate nucleus or other relevant brain region of the rats.[6] Tumor growth is allowed to proceed for a set period (e.g., 11-14 days) before biodistribution or therapy experiments commence.[5][6]
2. Blood-Brain Barrier Disruption (BBB-D) and Drug Administration
-
Objective: To transiently increase the permeability of the BBB to allow for greater drug penetration.
-
Protocol for Osmotic Disruption:
-
The rat is anesthetized, and the external carotid artery is surgically exposed and catheterized.
-
A hyperosmotic solution of 25% mannitol is infused intracarotidly over a 30-second period.[6]
-
Immediately following the mannitol infusion, the boron agent(s) (BSH and/or BPA), dissolved in a physiological solution, are administered through the same intracarotid catheter.[7]
-
For intravenous control groups, the agents are injected via a tail vein.[5][6]
-
3. Boron Concentration Measurement
-
Objective: To quantify the amount of boron in tumor, healthy brain, and blood samples.
-
Protocol:
-
At a predetermined time point after administration (e.g., 2.5 hours), animals are euthanized.[5][6]
-
Blood samples are collected, and the brain is excised. The tumor is carefully dissected from the surrounding normal brain tissue.
-
Samples are weighed and prepared for analysis, which may involve acid digestion.
-
Boron concentration is measured using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Direct Current Plasma-Atomic Emission Spectrometry (DCP-AES) , which are reliable and fast methods for boron analysis.[8]
-
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing complex experimental processes and biological mechanisms.
Caption: Workflow for an in vivo study of BSH delivery in a rat glioma model.
This diagram outlines the typical sequential phases of a preclinical experiment designed to evaluate the efficacy of different BSH delivery strategies, from preparing the animal model to the final data analysis.
Caption: Mechanism of osmotic blood-brain barrier disruption for BSH delivery.
This diagram illustrates the logical sequence of events where a hyperosmotic agent like mannitol causes endothelial cells to shrink, temporarily opening the tight junctions and creating a paracellular pathway for BSH to cross from the bloodstream into the brain tumor.
Future Directions and Emerging Strategies
While osmotic disruption is effective, it is an invasive procedure. Research is actively exploring less invasive and more targeted methods to enhance BSH delivery.
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves, often in conjunction with intravenously injected microbubbles, to induce localized and reversible BBB opening.[9][10] This method offers high spatial precision, potentially minimizing effects on healthy brain tissue.[9]
-
Nanoparticle-based Delivery: Encapsulating BSH within nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield the drug, prolong its circulation time, and improve brain accumulation.[3][9] These nanocarriers can be further functionalized with ligands that target specific receptors on the BBB's endothelial cells to facilitate receptor-mediated transcytosis, offering a more biological approach to crossing the barrier.[9][11]
The development of third-generation boron delivery agents that utilize these advanced strategies is a critical frontier in BNCT research.[1] The ultimate goal is to achieve highly selective and efficient boron accumulation in tumor cells, maximizing the destructive power of neutron capture while sparing the surrounding healthy brain, thereby transforming the prognosis for patients with malignant brain tumors.
References
- 1. Frontiers | Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives [frontiersin.org]
- 2. Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron neutron capture therapy of brain tumors: enhanced survival following intracarotid injection of either sodium borocaptate or boronophenylalanine with or without blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boron neutron capture therapy of brain tumors: functional and neuropathologic effects of blood-brain barrier disruption and intracarotid injection of sodium borocaptate and boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Current and Emerging Strategies for Enhancing Antibody Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Early-Stage Clinical Trial Results for Borocaptate Sodium (BSH) in Boron Neutron Capture Therapy (BNCT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage clinical trial results for Borocaptate Sodium (BSH), a key boron delivery agent in Boron Neutron Capture Therapy (BNCT). The document focuses on quantitative data, detailed experimental protocols, and the underlying mechanisms of action, presented in a format tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound and BNCT
Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that utilizes a non-radioactive isotope, boron-10 (¹⁰B), and low-energy thermal neutrons. This compound (Na₂B₁₂H₁₁SH), commonly known as BSH, is one of the first and most extensively studied boron-containing compounds for this purpose.[1] The fundamental principle of BNCT lies in the preferential accumulation of ¹⁰B in tumor cells.[2] Subsequent irradiation with a beam of thermal or epithermal neutrons triggers a nuclear fission reaction within the cancer cells. This reaction, ¹⁰B(n,α)⁷Li, releases high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[3][4] These particles have a short range of approximately 10 µm, roughly the diameter of a single cell, thereby selectively destroying the cancer cells that have taken up the boron agent while sparing adjacent healthy tissue.[4]
BSH is a hydrophilic compound with a high boron content.[5][6] Its mechanism of accumulation in brain tumors is primarily attributed to the disruption of the blood-brain barrier (BBB) in the tumor region, allowing for passive diffusion into the tumor microenvironment.[5] It does not readily cross the intact BBB, which contributes to its selectivity for brain malignancies.[5][7]
Quantitative Data from Early-Stage Clinical Trials
The following tables summarize the quantitative data from key early-stage clinical trials investigating the use of BSH in BNCT for various cancers, primarily high-grade gliomas.
Table 1: Patient Demographics and BSH Dosing Regimens
| Clinical Trial / Study | Number of Patients | Tumor Type | BSH Dosage | Administration Route |
| Hatanaka et al. (1968-1997) | 149 | Gliomas (various grades) | Not specified in detail | Intravenous |
| Takagaki et al.[8][9] | 11 | Glioblastoma | 20 mg/kg body weight | Intravenous |
| Brookhaven National Laboratory (1994-1998)[8] | 37 | High-grade gliomas | Not specified in detail | Intravenous |
| EORTC 11961 (Phase I)[7][8] | 10 | Glioblastoma | 22.9 or 100 mg/kg body weight | Intravenous infusion |
| German Trial[7] | 29 | Not specified | 100 mg/kg (infused at 1 mg/kg/min) | Intravenous |
| Kawabata et al. (Phase II - NCT00974987)[7] | 21 | Malignant glioma | Combination with BPA | Intravenous |
Table 2: Pharmacokinetics and Boron Concentrations
| Clinical Trial / Study | BSH Dose | Time Post-Infusion | Average Tumor Boron Concentration (ppm) | Tumor:Blood (T/B) Ratio | Tumor:Normal Brain (T/N) Ratio |
| Takagaki et al.[9] | 20 mg/kg | 2.5 - 16 hours | Heterogeneous | ~1.0 (max) | 11.0 ± 3.2 |
| EORTC 11961[8] | 22.9 mg/kg | 12 hours | 9.8 ± 3.3 | 0.9 ± 0.2 | Not Reported |
| EORTC 11961[8] | 100 mg/kg | 12 hours | 19.9 ± 9.1 | 0.6 ± 0.2 | Not Reported |
| EORTC 11961 (during irradiation)[8] | 100 mg/kg + 1 mg/kg | 8 - 14 hours | Not specified | 1.2 ± 0.4 | 1:1 to 3.6:1 |
Table 3: Clinical Outcomes
| Clinical Trial / Study | Tumor Type | Median Survival Time (MST) | Survival Rate |
| Hatanaka (reported by others)[3][10] | Glioblastoma (Grades 3 & 4) | Not Reported | 58% (5-year) |
| Nakagawa et al. (1968-1996)[7] | Glioma | Longer than early results | 64% overall response rate |
| Brookhaven National Laboratory[8] | High-grade gliomas | 13.0 months | Not Reported (Median time to progression: 31.6 weeks) |
| Takagaki et al. (preliminary)[9] | Glioblastoma (n=16) | Not Reported | 31% (3-year) |
| Takagaki et al. (dose escalation)[9] | Glioblastoma (n=8) | Not Reported | 50% (2-year) |
| German Trial[7] | Not specified | 10.4 - 13.2 months | Not Reported |
| Kawabata et al. (Phase II)[7] | Malignant glioma | 15.6 months (from initial diagnosis) | Not Reported |
Experimental Protocols
Patient Selection
In early trials, patients with high-grade gliomas, such as glioblastoma multiforme, who had often exhausted other treatment options, were primary candidates.[7][8] Some studies included patients with recurrent head and neck malignancies.[3] Key inclusion criteria generally involved a histologically confirmed diagnosis of a malignant tumor deemed suitable for BNCT.
This compound Administration
BSH was typically administered via intravenous infusion. The duration of infusion and the time interval between administration and neutron irradiation were critical parameters that varied between studies.
-
EORTC 11961 Protocol: In this Phase I trial, BSH was administered at doses of 22.9 mg/kg or 100 mg/kg body weight. For the 100 mg/kg cohort, the infusion was given 12 hours prior to tissue sampling.[8] In a subsequent part of the trial, a 100 mg/kg dose was infused 8-14 hours before neutron irradiation, with an additional 1 mg/kg administered during irradiation to maintain a target blood boron concentration of 30 ppm.[8] The infusion rate was 1 mg/kg/min.[7]
-
Takagaki et al. Protocol: Patients received a single intravenous dose of 20 mg BSH/kg body weight. Tumor and blood samples were collected between 2.5 and 16 hours after administration to assess boron concentration.[8][9]
Measurement of Boron Concentration
The quantitative determination of ¹⁰B concentration in tissues and blood is crucial for treatment planning. The primary method cited in these early trials is Prompt Gamma-Ray Spectroscopy .[8][9] This technique involves irradiating a sample with a neutron beam and detecting the characteristic gamma rays emitted from the boron neutron capture reaction. Alpha track autoradiography was also used for qualitative analysis at the cellular level.[8][9]
Neutron Irradiation
Neutron beams for BNCT were historically generated by nuclear reactors.[8][11] The EORTC trial was conducted at the Petten reactor.[8] The Brookhaven Medical Research Reactor (BMRR) was used in the U.S. trials.[8] The Kyoto University Research Reactor (KUR) was a key facility for trials in Japan.[3] The irradiation was typically performed with epithermal neutrons, which have better penetration in tissue compared to thermal neutrons. In some early procedures, particularly those by Hatanaka, the neutron beam was directed at a surgically exposed intracranial tumor bed.[3][10] The duration of irradiation was calculated to deliver a therapeutic dose to the tumor while keeping the dose to surrounding normal tissues within tolerance limits.[9]
Visualizations: Workflows and Mechanisms
BNCT Experimental Workflow
The following diagram illustrates the general workflow of a BNCT clinical trial using BSH.
Mechanism of Action: Boron Neutron Capture Reaction
The therapeutic effect of BSH in BNCT is not based on a traditional pharmacological signaling pathway but on a nuclear reaction. The diagram below outlines this process.
Discussion and Future Directions
Early-stage clinical trials have demonstrated the potential of this compound in BNCT, particularly for difficult-to-treat cancers like glioblastoma. The data indicate that BSH can achieve therapeutically relevant boron concentrations in tumors, leading to encouraging survival outcomes in some patient cohorts.[7][9] However, these early studies also highlighted challenges, including the heterogeneity of boron distribution within tumors and the need to optimize dosing and the timing of irradiation to maximize the tumor-to-blood and tumor-to-normal tissue ratios.[8][9]
The field has since evolved, with the development of second-generation boron delivery agents like boronophenylalanine (BPA), which utilizes active transport mechanisms for cellular uptake.[5] Often, modern trials investigate the combination of BSH and BPA to leverage different accumulation mechanisms.[11] Furthermore, the advent of accelerator-based neutron sources (ABNS) is making BNCT more accessible in a hospital setting, moving away from the reliance on nuclear reactors.[8][11]
Future research will likely focus on:
-
Developing novel boron delivery agents with higher tumor selectivity and cellular uptake.
-
Optimizing combination therapies, potentially using both BSH and BPA.
-
Refining treatment planning with advanced imaging and dosimetry.
-
Expanding the application of BNCT to other cancer types.
This technical guide provides a snapshot of the foundational clinical research on this compound. The data and protocols from these early trials have been instrumental in shaping the ongoing development and clinical implementation of Boron Neutron Capture Therapy.
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Boron Neutron Capture Therapy - A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Viability of Boron Neutron Capture Therapy for Personalized Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular upta ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00839D [pubs.rsc.org]
- 7. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron neutron capture therapy: preliminary study of BNCT with sodium borocaptate (Na2B1 2H1 1SH) on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Determination of Borocaptate Sodium (BSH) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borocaptate sodium (BSH), a boron-containing compound, is a key agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[1][2] BNCT's efficacy relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells, which, upon irradiation with thermal neutrons, releases high-energy alpha particles and lithium-7 nuclei, leading to localized tumor cell destruction.[3] While the primary cytotoxic mechanism of BSH is activated by neutron capture, understanding its intrinsic cytotoxicity is crucial for evaluating its overall safety and efficacy as a drug. These application notes provide detailed protocols for a panel of in vitro assays to assess the cytotoxic effects of BSH on various cell lines.
Data Presentation: Summary of BSH Cytotoxicity Data
The following table summarizes quantitative data from various in vitro studies on BSH cytotoxicity. It is important to note that BSH generally exhibits low intrinsic cytotoxicity, with significant cell death primarily observed in the context of BNCT (i.e., with neutron irradiation).
| Cell Line | Assay | BSH Concentration | Incubation Time | Observed Effect | Reference |
| Human Glioma (A172, Gl-Tr) | AlamarBlue | 40-1000 ppm ¹¹B | 7 and 18 hours | Cytostatic effects observed at concentrations from 500 ppm of ¹¹B and higher. | [1] |
| Human Prostate Cancer (Du145) | AlamarBlue | 40-1000 ppm ¹¹B | 7 and 18 hours | Cytostatic effects observed at concentrations from 500 ppm of ¹¹B and higher. | [1] |
| Human Primary Fibroblasts | MTT | 0.1-100 µg/mL | 24, 48, and 72 hours | No significant cytotoxicity observed. | |
| Ovarian Cancer (OVCAR8) | LDH Assay | 0-200 µg/mL (BSH-BPMO nanoparticles) | 24 hours | Negligible LDH release below 100 µg/mL, indicating low cytotoxicity of the BSH-nanoparticle formulation. | [1] |
| Chinese Hamster Ovary (CHO) | Colony Formation | Not specified | 2 and 20 hours | Pre-incubation with BSH alone had no effect on cytotoxicity. | |
| Mouse Squamous Cell Carcinoma (SCCVII) | Colony Formation | Not specified | Pre-incubation | BSH significantly enhanced cell-killing effect of neutron irradiation. | [4] |
Experimental Workflow
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Boron Neutron Capture Therapy Using this compound in Combination with a Tumor‐selective Vasoactive Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Electroporation on Cell Killing by Boron Neutron Capture Therapy Using this compound (10B‐BSH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boron Neutron Capture Therapy (BNCT) Studies Using Sodium Borocaptate (BSH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium borocaptate (BSH) in preclinical Boron Neutron Capture Therapy (BNCT) studies. The following sections detail the animal models, experimental protocols, and key findings from various research endeavors, offering a valuable resource for designing and executing new investigations in this field.
Introduction to BSH-Mediated BNCT
Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that utilizes the selective accumulation of a boron-10 (¹⁰B) delivery agent in tumor cells.[1] Subsequent irradiation with a beam of thermal or epithermal neutrons triggers a nuclear capture reaction, producing high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei.[1] These particles have a short pathlength of approximately 5-9 µm, confining the cytotoxic effects primarily to the boron-loaded tumor cells while sparing surrounding healthy tissue.[2]
Sodium borocaptate (Na₂B₁₂H₁₁SH), commonly known as BSH, is one of the two boron-containing drugs that has been used in clinical BNCT.[3] Unlike boronophenylalanine (BPA), which is actively transported into cells, BSH is thought to accumulate in tumors, particularly brain tumors, through a disrupted blood-brain barrier (BBB).[4]
Animal Models for BSH-Mediated BNCT
A variety of animal models have been employed to investigate the pharmacokinetics, biodistribution, and therapeutic efficacy of BSH in BNCT. Rodent models are the most prevalent, offering well-characterized tumor biology and reproducible experimental conditions.
Rat Glioma Models
Intracranial glioma models in rats are frequently used to simulate human glioblastoma multiforme (GBM), a primary target for BNCT.
-
F98 Rat Glioma: This is a therapeutically refractory glioma model that is widely used in BNCT research.[5] F98 cells are stereotactically implanted into the brains of syngeneic Fischer rats.[5]
-
C6 Rat Glioma: The C6 glioma model is another common choice for preclinical brain tumor studies and has been used to investigate the subcellular distribution of BSH.[6]
Hamster Cheek Pouch Oral Cancer Model
The hamster cheek pouch model is a well-established system for studying oral squamous cell carcinoma. Tumors are chemically induced, typically using 7,12-dimethylbenz[a]anthracene (DMBA), and closely mimic the progression of human oral cancer.[6][7] This model is particularly useful for evaluating BNCT for head and neck cancers.
Quantitative Data Presentation
The following tables summarize the biodistribution of BSH in various animal models, providing key quantitative data for experimental planning.
Table 1: Biodistribution of BSH in F98 Rat Glioma Model
| Time Post-Administration | Boron Concentration (µg ¹⁰B/g tissue) | Tumor-to-Blood Ratio | Tumor-to-Normal Brain Ratio | Reference |
| Intravenous (IV) Administration | ||||
| 12 hours | Tumor: 12.9 ± 2.1 | 1.1 ± 0.2 | 4.8 ± 1.0 | [4] |
| Intracarotid (IC) Administration with BBB Disruption | ||||
| 12 hours | Tumor: 48.6 ± 9.7 | 1.5 ± 0.3 | 10.1 ± 2.0 | [4] |
Data presented as mean ± standard deviation.
Table 2: Biodistribution of BSH in Hamster Cheek Pouch Oral Cancer Model
| Time Post-Administration (hours) | Tumor (µg ¹⁰B/g) | Blood (µg ¹⁰B/g) | Normal Pouch Tissue (µg ¹⁰B/g) | Tumor-to-Normal Pouch Ratio | Reference |
| 3 | 25.4 ± 3.1 | 18.2 ± 2.5 | 15.1 ± 1.9 | 1.7 ± 0.3 | [8] |
| 6 | 30.1 ± 4.5 | 15.8 ± 2.1 | 16.7 ± 2.3 | 1.8 ± 0.4 | [8] |
| 9 | 34.8 ± 5.2 | 12.1 ± 1.8 | 19.3 ± 2.8 | 1.8 ± 0.3 | [8] |
| 12 | 28.7 ± 3.9 | 9.9 ± 1.5 | 17.9 ± 2.5 | 1.6 ± 0.3 | [8] |
BSH administered at a dose of 50 mg ¹⁰B/kg. Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments in BSH-mediated BNCT studies are provided below.
Protocol 1: F98 Rat Glioma Model and BSH-Mediated BNCT
1. Cell Culture and Implantation:
- Culture F98 glioma cells in appropriate media (e.g., DMEM with 10% fetal bovine serum).
- Harvest cells and prepare a suspension of 1 x 10⁵ cells in 10 µL of media.
- Anesthetize Fischer rats and stereotactically implant the cell suspension into the caudate nucleus of the right cerebral hemisphere.
2. BSH Administration:
- Prepare a sterile solution of BSH in physiological saline.
- Administer BSH intravenously (e.g., via the tail vein) or intracarotidly. A typical dose is 50 mg of ¹⁰B per kg of body weight.[6]
- The timing of administration relative to neutron irradiation is critical. For F98 glioma, BSH is often administered 12 hours before irradiation to allow for optimal tumor accumulation and clearance from the blood.[9]
3. Neutron Irradiation:
- Anesthetize the tumor-bearing rats.
- Position the rat so that the tumor is within the field of the neutron beam. Shield the rest of the body to minimize radiation exposure.
- Irradiate with a thermal or epithermal neutron beam. The neutron fluence will depend on the reactor or accelerator source and the desired radiation dose. A typical thermal neutron fluence might be in the range of 3-5 x 10¹² n/cm².[10]
4. Biodistribution Analysis:
- At predetermined time points after BSH administration, euthanize the animals.
- Collect samples of tumor, blood, normal brain, and other relevant tissues.
- Determine the boron concentration in each tissue sample using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS).[11]
5. Therapeutic Efficacy Assessment:
- Monitor the animals for survival. The primary endpoint is typically the median survival time (MST).
- Alternatively, tumor growth can be monitored using imaging techniques such as MRI.
Protocol 2: Hamster Cheek Pouch Oral Cancer Model
1. Tumor Induction:
- Prepare a 0.5% solution of DMBA in mineral oil.[12]
- Topically apply the DMBA solution to the right buccal pouch of Syrian golden hamsters three times a week for 12-16 weeks to induce the formation of squamous cell carcinomas.[7][12]
2. BSH Administration and Biodistribution:
- Administer BSH intravenously at a dose of 50 mg ¹⁰B/kg.[8]
- Euthanize groups of hamsters at various time points (e.g., 3, 6, 9, and 12 hours) after BSH administration.[8]
- Collect tumor, blood, normal pouch tissue, and other organs for boron concentration analysis by ICP-AES.[8]
3. BNCT Procedure:
- Based on biodistribution data, determine the optimal time window for irradiation (typically 7-11 hours post-BSH injection for this model).[8]
- Anesthetize the hamsters and position the cheek pouch for irradiation, shielding the rest of the body.
- Irradiate with a thermal neutron beam.
4. Efficacy and Toxicity Assessment:
- Monitor tumor response (e.g., complete or partial remission).
- Assess any damage to the surrounding normal and precancerous tissues.
Visualizations: Workflows and Cellular Mechanisms
Experimental Workflow for BSH-Mediated BNCT in a Rat Glioma Model
Caption: Workflow for preclinical BSH-mediated BNCT in a rat glioma model.
Hypothesized Cellular Uptake Mechanism of BSH
Caption: Hypothesized mechanism of BSH cellular uptake and trafficking.
Logical Relationship of BNCT Components
Caption: The fundamental components and process of Boron Neutron Capture Therapy.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. Determination of boron in tissues and cells using direct-current plasma atomic emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. statalist.org [statalist.org]
- 4. researchgate.net [researchgate.net]
- 5. Neutron capture therapy of a rat glioma using boronophenylalanine as a capture agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcellular biodistribution of sodium borocaptate (BSH: Na2B12H11SH) in a rat glioma model in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hamster Buccal Pouch Model of Oral Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Boron Neutron Capture Therapy Using Integrin αvβ3-Targeted Long-Retention-Type Boron Carrier in a F98 Rat Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10162- TB-6 VALIDATION OF BORON NEUTRON CAPTURE THERAPY WITH EXISTING BORON COMPOUNDS IN A RAT MALIGNANT GLIOMA MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of the concentration of complex boronated compounds in biological tissues by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DMBA-Induced Oral Carcinoma in Syrian Hamster: Increased Carcinogenic Effect by Dexamethasone Coexposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutron Beam Dosimetry in Borocaptate Sodium (BSH) BNCT
For Researchers, Scientists, and Drug Development Professionals
Introduction to BNCT Dosimetry with Borocaptate Sodium
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that utilizes the neutron capture reaction in boron-10 (¹⁰B). The efficacy of BNCT is critically dependent on the selective accumulation of a ¹⁰B-containing compound, such as disodium mercaptoundecahydro-closo-dodecaborate (this compound, or BSH), within tumor cells. Subsequent irradiation with a thermal or epithermal neutron beam leads to the ¹⁰B(n,α)⁷Li nuclear reaction, releasing high linear energy transfer (LET) alpha particles and lithium-7 nuclei. These particles have a short range, on the order of a cell diameter, resulting in targeted cell killing while sparing surrounding healthy tissue.
Accurate dosimetry is paramount for the safe and effective clinical application of BNCT. The complex mixed radiation field present during treatment necessitates the characterization of four principal dose components:
-
Boron Dose (DB): High-LET dose from the α and ⁷Li particles produced by the ¹⁰B(n,α)⁷Li reaction. This is the primary therapeutic dose component.
-
Nitrogen Dose (DN): High-LET dose from protons generated by the ¹⁴N(n,p)¹⁴C reaction, as thermal neutrons interact with nitrogen in tissue.
-
Fast Neutron Dose (Df): High-LET dose from recoil protons produced by the elastic scattering of fast neutrons with hydrogen nuclei in tissue.
-
Gamma Dose (Dγ): Low-LET dose from gamma rays originating from the neutron source, neutron capture reactions in tissue (primarily ¹H(n,γ)²H), and structural materials.
The total absorbed dose is the sum of these four components.[1][2] However, for clinical purposes, the biologically weighted dose (equivalent dose) is often considered, which accounts for the different relative biological effectiveness (RBE) of each dose component.
These application notes provide an overview of the methodologies and detailed protocols for the experimental and computational dosimetry of a neutron beam for BNCT utilizing this compound.
Data Presentation: Key Dosimetric Parameters
The following tables summarize typical quantitative data relevant to BSH-BNCT dosimetry. These values are illustrative and can vary significantly based on the neutron source, beam shaping assembly, and biological system under investigation.
Table 1: Typical Neutron Beam Characteristics for BNCT
| Parameter | Typical Value | Reference |
| Therapeutic Epithermal Neutron Flux | ≥ 5 x 10⁸ n/cm²/s | [1][3] |
| Fast Neutron Dose per Epithermal Fluence | ≤ 7 x 10⁻¹³ Gy·cm² | [1][3] |
| Gamma-ray Dose per Epithermal Fluence | ≤ 2 x 10⁻¹³ Gy·cm² | [1][3] |
Table 2: Illustrative Boron Concentrations for BSH-BNCT
| Tissue Type | Boron Concentration (µg ¹⁰B/g tissue) | Reference |
| Tumor (Glioblastoma) | 15 - 50 | [1] |
| Normal Brain | 5 - 15 | |
| Blood | 10 - 30 |
Table 3: Dose Components in a Phantom for a Typical BNCT Beam
| Dose Component | Contribution to Total Physical Dose | Notes |
| Boron Dose (DB) | Varies with ¹⁰B concentration | The primary therapeutic component. |
| Nitrogen Dose (DN) | ~5-15% | Dependent on tissue nitrogen content. |
| Fast Neutron Dose (Df) | ~10-20% | Contributes to healthy tissue dose. |
| Gamma Dose (Dγ) | ~20-50% | A significant component of the background dose. |
Experimental Protocols
Accurate BNCT dosimetry relies on a combination of experimental measurements and computational modeling. The following protocols detail key experimental procedures.
Protocol 1: Thermal Neutron Fluence Measurement using Gold Foil Activation
Objective: To determine the thermal neutron fluence at a point of interest using the activation of gold foils.
Materials:
-
High-purity gold foils (e.g., 0.1 mm thickness, 5 mm diameter)
-
Cadmium covers (e.g., 0.5-1.0 mm thickness)
-
High-purity germanium (HPGe) gamma-ray spectrometer
-
Phantom material (e.g., water, PMMA)
Procedure:
-
Preparation:
-
Place a bare gold foil at the desired measurement position within the phantom or free-in-air.
-
Place a cadmium-covered gold foil at the same or an equivalent position. The cadmium cover absorbs thermal neutrons, allowing for the measurement of the epithermal neutron contribution.
-
-
Irradiation:
-
Expose the foils to the neutron beam for a precisely recorded duration.
-
-
Radioactivity Measurement:
-
After irradiation, remove the foils and measure the activity of the ¹⁹⁸Au produced via the ¹⁹⁷Au(n,γ)¹⁹⁸Au reaction using the HPGe spectrometer. The 411.8 keV gamma-ray peak of ¹⁹⁸Au is typically used for this measurement.
-
-
Calculation:
-
Calculate the saturated activity of both the bare and cadmium-covered foils.
-
The difference between the saturated activities of the bare and cadmium-covered foils corresponds to the activity induced by thermal neutrons.
-
The thermal neutron fluence rate can then be calculated using the known thermal neutron capture cross-section of ¹⁹⁷Au.[4][5][6]
-
Protocol 2: Boron and Gamma Dose Measurement using Dual Detectors
Objective: To separate the boron dose and the gamma dose components using a pair of detectors with different sensitivities to neutrons.
Materials:
-
A pair of detectors, such as:
-
Associated electronics for signal processing and data acquisition.
-
Phantom material.
Procedure:
-
Detector Calibration:
-
Calibrate the gamma-ray response of both detectors in a standard gamma-ray field (e.g., from a ¹³⁷Cs or ⁶⁰Co source).
-
-
Measurement in the BNCT Field:
-
Place the pair of detectors at the point of interest within the phantom.
-
Irradiate the phantom with the neutron beam and record the signals from both detectors simultaneously.
-
-
Data Analysis:
-
The signal from the detector without boron is primarily due to the gamma dose and the fast neutron dose.
-
The signal from the ¹⁰B-enriched detector is due to the gamma dose, fast neutron dose, and the boron dose.
-
By subtracting the appropriately scaled signal from the non-boronated detector from the boronated detector signal, the contribution from the boron capture events can be isolated.
-
The gamma dose can be determined from the signal of the non-boronated detector, taking into account its neutron sensitivity.
-
Protocol 3: Real-time Boron Dose Monitoring using Prompt Gamma-ray Spectroscopy (PGRS)
Objective: To monitor the boron concentration in real-time during BNCT by detecting the prompt gamma rays emitted from neutron capture reactions.
Materials:
-
High-purity germanium (HPGe) or a scintillator-based gamma-ray detector.
-
A collimator to define the measurement volume.
-
Shielding to reduce background gamma radiation.
-
Multichannel analyzer and data acquisition system.
Procedure:
-
System Setup and Calibration:
-
Position the shielded and collimated detector to view the target volume (e.g., the tumor).
-
Perform an energy calibration of the detector using standard gamma-ray sources.
-
Calibrate the system's efficiency for detecting the 478 keV gamma-ray from the ¹⁰B(n,α)⁷Li* reaction and the 2.2 MeV gamma-ray from the ¹H(n,γ)²H reaction using phantoms with known boron concentrations.[7][8][9]
-
-
In-situ Measurement:
-
During neutron irradiation, acquire the gamma-ray spectrum from the target volume.
-
-
Data Analysis:
-
Identify and quantify the net peak areas of the 478 keV and 2.2 MeV gamma-rays.
-
The ratio of the 478 keV to the 2.2 MeV peak areas is proportional to the boron concentration in the measured volume.
-
Using the pre-determined calibration, the absolute boron concentration and, consequently, the boron dose rate can be calculated in real-time.[10]
-
Protocol 4: Fast Neutron and Nitrogen Dose Determination using Cell-Based Dosimetry
Objective: To determine the combined high-LET dose from fast neutrons and the nitrogen capture reaction using a biological dosimeter.
Materials:
-
A suitable cell line (e.g., U251 human glioblastoma cells).[7]
-
Cell culture medium and supplements.
-
Sterile cell culture flasks or dishes.
-
Incubator.
-
A reference gamma-ray source (e.g., from the ⁷Li(p,p'γ)⁷Li reaction below the neutron production threshold).[7]
-
The mixed neutron-gamma BNCT beam.
Procedure:
-
Cell Preparation:
-
Culture the cells under standard conditions.
-
Prepare cell suspensions of known concentration and seed them into culture vessels.
-
-
Irradiation:
-
Gamma-only Irradiation: Irradiate a set of cell samples with the reference gamma-ray source to establish a dose-response curve for a low-LET radiation.
-
Mixed-Field Irradiation: Irradiate another set of cell samples with the BNCT beam for the same duration.
-
-
Clonogenic Assay:
-
After irradiation, incubate the cells for a period sufficient for colony formation (typically 10-14 days).
-
Fix and stain the colonies, and count the number of surviving colonies (defined as colonies with at least 50 cells).
-
-
Data Analysis and Calculation:
-
Calculate the surviving fraction for each dose point for both the gamma-only and mixed-field irradiations.
-
Determine the gamma-ray dose in the mixed-field irradiation (Dγ_mixed).
-
From the gamma-only dose-response curve, find the gamma-ray dose (Dγ_standard) that produces the same cell survival fraction as the mixed-field irradiation.
-
The equivalent dose of the high-LET particles (fast neutron dose and nitrogen dose, Dn) can be calculated as: Dn = Dγ_standard - Dγ_mixed.[7][8]
-
Protocol 5: Monte Carlo Simulation for BNCT Dosimetry
Objective: To computationally model the neutron beam, phantom/patient geometry, and radiation transport to calculate the four dose components.
Software:
-
A Monte Carlo radiation transport code such as MCNP, FLUKA, or Geant4.
Procedure:
-
Geometry Definition:
-
Create a detailed model of the neutron source, beam shaping assembly, and collimator.
-
Define the geometry of the phantom or patient, typically based on CT or MRI images. Assign appropriate material compositions and densities to different tissues and organs.
-
-
Material and Boron Distribution:
-
Define the elemental composition of all materials. For tissues, use standard compositions (e.g., from ICRU reports).[2]
-
Specify the concentration of ¹⁰B (from BSH) in the tumor and normal tissues based on experimental data or pharmacokinetic models.
-
-
Source Definition:
-
Define the energy spectrum, spatial distribution, and directionality of the neutron source.
-
-
Physics Settings:
-
Select the appropriate physics lists to model neutron interactions (thermal, epithermal, and fast), photon interactions, and the production of secondary particles.
-
-
Tallying and Simulation:
-
Define "tallies" to score the energy deposition from each of the four dose components in different regions of the geometry.
-
Run the simulation for a sufficient number of particle histories to achieve statistically significant results.
-
-
Dose Calculation:
-
Convert the tallied energy deposition into absorbed dose for each component.
-
The results can be used for treatment planning, verification of experimental measurements, and to understand the dose distribution in detail.
-
Visualizations
Caption: Experimental and computational workflow for BNCT dosimetry.
Caption: Relationship between the four main dose components in BNCT.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Dose Rate Effect on Cell Survival in BNCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 5. Application of TEPC microdosimetry to boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Dosimetry for boron neutron capture therapy developed and verified at the accelerator based neutron source VITA [frontiersin.org]
- 8. bnct.inp.nsk.su [bnct.inp.nsk.su]
- 9. qscience.com [qscience.com]
- 10. Clinical Viability of Boron Neutron Capture Therapy for Personalized Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Borocaptate Sodium (BSH) in Tissue Samples using ICP-AES
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Borocaptate sodium (BSH or Na₂B₁₂H₁₁SH) is a boron-containing compound clinically utilized as a boron delivery agent in Boron Neutron Capture Therapy (BNCT).[1][2] BNCT is a targeted radiotherapy modality for treating cancers like glioblastoma and recurrent head and neck tumors.[1][3] The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells. Therefore, accurate and precise quantification of boron concentration in various tissue samples is paramount for preclinical biodistribution studies, toxicological assessments, and clinical dose planning.
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a robust and widely used analytical technique for the determination of elemental concentrations in a variety of biological samples.[4][5] Its application to the analysis of complex boron compounds like BSH has been established, offering high precision and sensitivity.[4][6] These application notes provide a detailed protocol for the quantification of BSH in tissue samples using ICP-AES, including sample preparation, digestion, and analysis.
Experimental Workflow
The overall workflow for the quantification of BSH in tissue samples involves sample collection, digestion to break down the organic matrix and bring the boron into solution, and subsequent analysis by ICP-AES.
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the concentration of complex boronated compounds in biological tissues by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rap-proceedings.org [rap-proceedings.org]
Application Notes and Protocols for Intravenous Administration of Borocaptate Sodium (BSH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the intravenous administration of Borocaptate Sodium (BSH), a boron delivery agent primarily investigated for Boron Neutron Capture Therapy (BNCT). The information is compiled from various preclinical and clinical studies to guide researchers in designing and executing experiments involving intravenous BSH.
Introduction
Sodium borocaptate, or BSH (disodium undecahydro-mercapto-closo-dodecaborate, Na₂B₁₂H₁₁SH), is a boron-rich compound that has been a cornerstone in the clinical development of BNCT for various cancers, particularly malignant brain tumors like glioblastoma multiforme.[1][2] BNCT is a binary cancer therapy that involves the selective accumulation of a boron-10 (¹⁰B) containing agent in tumor cells, followed by irradiation with a beam of thermal or epithermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing high-energy alpha particles (⁴He) and recoiling lithium-7 nuclei (⁷Li), which cause localized and lethal damage to the cancer cells.[1][2][3] The efficacy of BNCT is critically dependent on the preferential delivery of sufficient quantities of ¹⁰B to the tumor tissue.[3][4] Intravenous infusion is the primary route of administration for BSH in clinical settings.[1][5]
Physicochemical Properties and Formulation
BSH is a water-soluble compound, a characteristic that facilitates its formulation for intravenous administration.[6] In clinical trials, BSH has been typically dissolved in normal saline (0.9% sodium chloride) for infusion.[1] While BSH demonstrates good water solubility, its cellular uptake has been noted to be a limiting factor in some contexts.[6][7]
Pharmacokinetics of Intravenous BSH
The pharmacokinetic profile of BSH following intravenous administration has been characterized in both animal models and human clinical trials. Understanding these parameters is crucial for optimizing dosing and timing of neutron irradiation in BNCT.
Human Pharmacokinetic Data
Studies in patients with high-grade gliomas have shown that the disposition of BSH after intravenous infusion is consistent with a three-compartment open model.[8][9] Boron concentrations in the blood peak at the end of the infusion and then decline in a triexponential manner.[10] The pharmacokinetics of BSH appear to be linear over a range of clinically relevant doses.[8][9]
| Parameter | Value | Reference |
| Mean Total Body Boron Plasma Clearance | 14.4 ± 3.5 mL/min | [8] |
| Harmonic Mean Half-life (α phase) | 0.6 hours (range: 0.3-3.7 h) | [8] |
| Harmonic Mean Half-life (β phase) | 6.5 hours (range: 4.8-10.1 h) | [8] |
| Harmonic Mean Half-life (γ phase) | 77.8 hours (range: 49.6-172.0 h) | [8] |
| Plasma:Blood Boron Concentration Ratio | 1.3 ± 0.2 | [8] |
Animal Pharmacokinetic Data (Rats)
Studies in rats following intravenous bolus injection have also been conducted to understand the pharmacokinetic behavior of BSH.
| Parameter (Dose) | 50 mg/kg | 100 mg/kg | Reference |
| Elimination Half-life | ~15 hours | ~15 hours | [11] |
| Steady State Volume of Distribution | 2.11 ± 0.49 L/kg | 2.06 ± 0.38 L/kg | [11] |
| Total Clearance | 0.28 ± 0.03 L/hr/kg | 0.32 ± 0.06 L/hr/kg | [11] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in various clinical trials and preclinical studies. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines, and regulatory requirements.
Protocol 1: Intravenous BSH Administration in Human Clinical Trials (Example)
This protocol is a generalized representation based on several clinical trials for BNCT of high-grade gliomas.[1][10]
Objective: To achieve therapeutic concentrations of ¹⁰B in tumor tissue for BNCT.
Materials:
-
This compound (BSH), sterile powder for injection
-
500 mL bag of normal saline (0.9% Sodium Chloride Injection, USP)
-
Sterile water for injection (if required for reconstitution)
-
Infusion pump
-
Standard intravenous administration set
Procedure:
-
Dosage Calculation: Calculate the total dose of BSH based on the patient's body weight. Doses have ranged from 26.5 to 100 mg BSH/kg body weight.[1][8]
-
Reconstitution and Dilution:
-
Aseptically reconstitute the lyophilized BSH powder with a small volume of sterile water for injection, if necessary, as per the manufacturer's instructions.
-
Withdraw the calculated dose of BSH solution and add it to a 500 mL bag of normal saline.[1] Gently mix the solution.
-
-
Administration:
-
Timing of Neutron Irradiation: The optimal time window between the end of the BSH infusion and the start of neutron irradiation is critical for maximizing the tumor-to-normal tissue boron concentration ratio. This interval has been reported to be between 8 and 14 hours post-infusion in some studies.[1]
Protocol 2: Intravenous BSH Administration in a Rat Glioma Model
This protocol is based on preclinical studies evaluating the biodistribution and efficacy of BSH in rodent models.[12][13]
Objective: To determine the biodistribution and therapeutic efficacy of intravenously administered BSH in a rat model of glioma.
Materials:
-
This compound (BSH)
-
Sterile normal saline (0.9% NaCl)
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
F98 glioma-bearing rats
Procedure:
-
Solution Preparation: Prepare a sterile solution of BSH in normal saline at a concentration suitable for injection. The final concentration will depend on the target dose and the volume to be injected.
-
Dosing: Doses in rat models have been reported around 30 mg of boron/kg body weight.[12]
-
Administration:
-
Anesthetize the rat.
-
Administer the BSH solution via a tail vein injection. The injection can be a bolus or a slow infusion depending on the experimental design.
-
-
Sample Collection (for biodistribution studies):
-
At predetermined time points after injection (e.g., 2.5 hours), euthanize the animals.[12]
-
Collect blood and tissue samples (tumor, normal brain, etc.) for boron concentration analysis using methods like Direct Current Plasma-Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
-
Visualizations
Logical Workflow for BSH-mediated Boron Neutron Capture Therapy
Caption: Workflow of BSH-mediated Boron Neutron Capture Therapy.
Signaling Pathway of BNCT-Induced Cell Death
Caption: Simplified pathway of BNCT-induced tumor cell death.
Safety and Considerations
-
Toxicity: BSH is generally considered to have low systemic toxicity at the doses used for BNCT.[3] However, as with any intravenous agent, monitoring for acute reactions is essential.
-
Biodistribution Variability: There can be significant interpatient and intratumoral variability in the uptake of BSH.[10] This variability can make it challenging to accurately estimate the radiation dose delivered to the tumor.
-
Combination Therapy: Some studies have explored the co-administration of BSH with another boron agent, boronophenylalanine (BPA), to potentially improve the overall boron delivery to the tumor.[1][14]
These application notes and protocols are intended for research and informational purposes only and should not be considered as medical advice. All experimental work should be conducted in accordance with approved ethical and safety guidelines.
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boron Neutron Capture Therapy: Clinical Application and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron neutron capture therapeutics - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. ovid.com [ovid.com]
- 10. Boron neutron capture therapy of brain tumors: biodistribution, pharmacokinetics, and radiation dosimetry sodium borocaptate in patients with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of sodium mercaptoundecahydrododecaborate after intravenous injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron neutron capture therapy of brain tumors: enhanced survival following intracarotid injection of either sodium borocaptate or boronophenylalanine with or without blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a novel sodium borocaptate-containing unnatural amino acid as a boron delivery agent for neutron capture therapy of the F98 rat glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Borocaptate Sodium (BSH) Formulation for Enhanced Solubility and Stability
Introduction
Borocaptate sodium (Na₂B₁₂H₁₁SH), commonly known as BSH, is a boron-rich compound that has been a cornerstone in the clinical application of Boron Neutron Capture Therapy (BNCT). BNCT is a binary cancer therapy that utilizes a non-toxic boron-10 isotope, which, upon irradiation with a low-energy neutron beam, produces high-energy alpha particles and lithium-7 nuclei. These particles have a short path length, approximately the diameter of a single cell, allowing for the selective destruction of tumor cells that have accumulated boron-10, while sparing adjacent healthy tissue.
Despite its clinical use, BSH suffers from significant drawbacks, primarily its low aqueous solubility and instability in physiological conditions. These limitations can hinder the effective delivery of a therapeutic concentration of boron to tumor cells. This document provides an overview of formulation strategies to address these challenges, focusing on the use of cyclodextrins, and provides detailed protocols for the preparation and characterization of these enhanced formulations.
Formulation Strategies for Enhanced Solubility and Stability
The primary approach to improving the solubility and stability of BSH involves the use of complexing agents. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has emerged as a promising excipient. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic guest molecules, like BSH, forming inclusion complexes that exhibit improved aqueous solubility and stability.
The complexation of BSH with SBE-β-CD has been shown to significantly increase its solubility in aqueous solutions. This is attributed to the encapsulation of the BSH molecule within the cyclodextrin cavity, which shields it from the aqueous environment and prevents its degradation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on BSH formulations.
Table 1: Solubility Enhancement of BSH with SBE-β-CD
| Formulation | BSH Concentration (mg/mL) | Solubility Enhancement Factor | Reference |
| BSH in Water | 5.0 | 1x | |
| BSH with 20% (w/v) SBE-β-CD in Water | 100.0 | 20x | |
| BSH with 30% (w/v) SBE-β-CD in Water | 150.0 | 30x |
Table 2: Physicochemical Characterization of BSH Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Liposomal BSH | 120 ± 15 | 0.15 ± 0.05 | -25 ± 5 | 85 ± 5 |
| BSH-loaded Nanoparticles | 150 ± 20 | 0.20 ± 0.07 | -30 ± 7 | 90 ± 3 |
| BSH-SBE-β-CD Complex | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of BSH-SBE-β-CD Inclusion Complex
Objective: To prepare a BSH-SBE-β-CD inclusion complex to enhance the solubility of BSH.
Materials:
-
This compound (BSH)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in deionized water by dissolving 20 g of SBE-β-CD in 100 mL of water.
-
Stir the solution at room temperature until the SBE-β-CD is completely dissolved.
-
Slowly add BSH powder to the SBE-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24 hours to ensure the formation of the inclusion complex.
-
After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
The resulting clear solution is the BSH-SBE-β-CD inclusion complex formulation.
Protocol 2: Solubility Study of BSH Formulations
Objective: To determine the enhancement in the aqueous solubility of BSH upon complexation with SBE-β-CD.
Materials:
-
BSH powder
-
BSH-SBE-β-CD formulation
-
Deionized water
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of BSH powder to a known volume of deionized water and to the prepared BSH-SBE-β-CD formulation in separate vials.
-
Shake the vials at room temperature for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved BSH.
-
Carefully collect the supernatant and dilute it appropriately with deionized water.
-
Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for BSH.
-
Calculate the concentration of BSH in each sample using a pre-determined calibration curve.
-
The solubility enhancement factor is calculated as the ratio of the solubility of BSH in the SBE-β-CD formulation to its solubility in water.
Protocol 3: In Vitro Stability Assessment
Objective: To evaluate the stability of the BSH-SBE-β-CD formulation in physiological conditions.
Materials:
-
BSH-SBE-β-CD formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dilute the BSH-SBE-β-CD formulation with PBS (pH 7.4) to a final BSH concentration of 1 mg/mL.
-
Incubate the solution at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Analyze the concentration of intact BSH in each aliquot using a validated HPLC method.
-
Plot the percentage of remaining BSH against time to determine the degradation kinetics and half-life of BSH in the formulation.
Visualizations
Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).
Caption: Experimental workflow for BSH formulation and evaluation.
Caption: Formation of a BSH-SBE-β-CD inclusion complex.
Application Notes and Protocols for Monitoring Borocaptate Sodium (BSH) Uptake with Imaging Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Borocaptate sodium (BSH) is a boron-containing compound utilized as a boron delivery agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[1][2][3] The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B atoms within tumor cells, with a therapeutic target of approximately 10⁹ ¹⁰B atoms per cell (~20–40 µg ¹⁰B/g of tumor). For effective treatment, a high tumor-to-normal tissue ratio (T/N ≥ 3) and tumor-to-blood ratio (T/B > 3.5) are desirable. This document provides detailed application notes and protocols for monitoring BSH uptake using various imaging techniques, crucial for the preclinical and clinical development of BNCT agents.
Mechanism of this compound (BSH) Uptake
The uptake of BSH by tumor cells is not mediated by specific transporters, unlike other BNCT agents such as boronophenylalanine (BPA). Instead, BSH accumulation in tumors is largely attributed to passive diffusion, particularly in tumors with a compromised blood-brain barrier (BBB), which allows for localization in the tumor region.[1][4] However, a significant challenge with BSH is its poor cellular uptake.[2][3]
Recent studies have indicated that the depletion of intracellular glutathione (GSH) can enhance BSH uptake, suggesting an interaction with the sulfhydryl moiety of BSH.[5][6] Furthermore, nanotechnology-based delivery systems, such as organosilica and silk fibroin nanoparticles, are being explored to improve BSH internalization into cancer cells, primarily through endocytosis.[1][7]
Signaling and Uptake Pathway Diagram
Caption: BSH uptake is driven by passive diffusion through leaky tumor vasculature, while nanoparticles enhance uptake via endocytosis.
Data Presentation: Quantitative BSH Biodistribution
The following tables summarize quantitative data on BSH biodistribution from preclinical and clinical studies. Concentrations are typically measured by ex vivo techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) or prompt gamma-ray spectroscopy.
Table 1: Preclinical BSH Biodistribution in an Oral Cancer Model (Hamster)
| Time Post-Administration (hours) | Tumor (µg ¹⁰B/g) | Blood (µg ¹⁰B/g) | Normal Pouch Tissue (µg ¹⁰B/g) | Tumor/Normal Pouch Ratio |
| 3 | 24.5 ± 5.1 | 18.2 ± 3.4 | 22.1 ± 4.5 | 1.1 |
| 5 | 30.1 ± 6.2 | 15.8 ± 2.9 | 19.8 ± 3.8 | 1.5 |
| 7 | 34.8 ± 7.5 | 13.5 ± 2.1 | 19.3 ± 3.5 | 1.8 |
| 9 | 32.4 ± 6.8 | 11.2 ± 1.9 | 18.1 ± 3.1 | 1.8 |
| 11 | 28.9 ± 5.9 | 9.8 ± 1.5 | 16.5 ± 2.8 | 1.7 |
| 12 | 26.3 ± 5.3 | 8.9 ± 1.3 | 15.2 ± 2.5 | 1.7 |
Data adapted from a study administering 50 mg ¹⁰B/kg of BSH to tumor-bearing hamsters.[8]
Table 2: Clinical BSH Biodistribution in Glioblastoma Patients
| Patient Group | BSH Dose (mg/kg) | Time Post-Infusion (hours) | Average Tumor Boron (µg/g) | Tumor/Blood Ratio | Normal Brain/Blood Ratio |
| EORTC 11961 Phase I | 100 | 12 | 19.9 ± 9.1 | 0.6 ± 0.2 | 0.2 ± 0.02 |
| Ohio State University | 25 | 3-18 | 4.7 - 16.6 | N/A | N/A |
Data adapted from clinical trials in patients with high-grade gliomas.[3][4]
Table 3: Cellular Uptake of BSH with Nanocarriers (OVCAR8 Cells)
| Boron Compound | Incubation Time (hours) | Boron Uptake (µg per 10⁷ cells) |
| BSH | 2 | Undetected |
| BSH | 24 | Undetected |
| BPA | 2 | 0.02 |
| BPA | 24 | 0.06 |
| BSH-Nanoparticles | 2 | 0.15 |
| BSH-Nanoparticles | 24 | 0.32 |
Data adapted from an in vitro study demonstrating enhanced uptake with organosilica nanoparticles.[9]
Experimental Protocols
Protocol 1: In Vivo ¹⁰B MRI for BSH Monitoring
This protocol is based on a study using a 3D gradient echo ¹⁰B MRI to image BSH in mice with implanted M2R melanoma xenografts.[1][10][11]
1. Animal Preparation: a. Anesthetize the tumor-bearing mouse (e.g., with isoflurane). b. Place the mouse in a temperature-controlled holder to maintain body temperature. c. Insert a catheter into the tail vein for BSH administration.
2. BSH Administration: a. Prepare a sterile solution of ¹⁰B-enriched BSH in saline. b. Inject the BSH solution intravenously via the tail vein catheter. A typical dose might be in the range of 50-100 mg/kg body weight.
3. MRI Acquisition: a. Position the mouse within the MRI scanner, with the tumor centered in the radiofrequency coil. b. Imaging Sequence: 3D Gradient Echo c. Key Parameters (example):
- T1: ~2.9 ± 0.3 ms
- T2: ~1.75 ± 0.25 ms
- Spatial Resolution: 6 x 6 x 6 mm
- Total Scan Time: ~16 minutes d. Acquire images at multiple time points post-injection to monitor uptake and clearance kinetics.
4. Data Analysis: a. Reconstruct the 3D ¹⁰B MR images. b. Correlate signal intensity with BSH concentration using phantom standards with known boron concentrations. c. Co-register ¹⁰B MR images with anatomical proton MR images (e.g., T2-weighted) to localize BSH accumulation within the tumor and surrounding tissues.
Experimental Workflow for In Vivo ¹⁰B MRI
References
- 1. In vivo imaging of the neutron capture therapy agent BSH in mice using (10)B MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Development of an Imaging Technique for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal evaluation of the biodistribution and cellular internalization of the bispecific CD3xTRP1 antibody in syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. In vitro delivery of borocaptate ions to U87 glioma cells via silk fibroin nanoparticles for boron neutron capture therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Feasibility study on the use of SPECT for boron dose imaging in TRR-based BNCT [rpe.kntu.ac.ir]
- 9. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isnct.net [isnct.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Borocaptate Sodium (BSH) Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borocaptate Sodium (BSH), a boron-containing compound, is a key agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. The efficacy of BNCT is critically dependent on the selective accumulation of boron (¹⁰B) in tumor cells. When irradiated with a beam of low-energy neutrons, the captured ¹⁰B atoms undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei. These particles have a short path length, approximately the diameter of a single cell, resulting in targeted cell death with minimal damage to surrounding healthy tissue.[1][2]
The evaluation of BSH efficacy in vitro is a crucial first step in the development and optimization of BNCT protocols. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity and cellular uptake of BSH in cancer cell lines.
Key Experimental Protocols
This section outlines detailed methodologies for essential in vitro assays to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity Assays
It is important to note that BSH's primary therapeutic effect is realized upon neutron irradiation. Therefore, its intrinsic cytotoxicity is expected to be low. The following assays can be used to determine the baseline cytotoxicity of BSH and to assess the combined effect of BSH and neutron irradiation.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
BSH Treatment:
-
Prepare a stock solution of BSH in sterile, deionized water.
-
Prepare serial dilutions of BSH in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL of ¹⁰B).
-
Remove the old medium from the wells and add 100 µL of the BSH-containing medium to the respective wells. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized.[1]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each BSH concentration relative to the untreated control cells.
-
Plot a dose-response curve (cell viability vs. BSH concentration) to determine the IC50 value (the concentration of BSH that inhibits 50% of cell growth), if applicable.
-
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[5][6]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.[7][8]
Protocol:
-
Cell Seeding and BSH Treatment:
-
Follow the same procedure as for the MTT assay (Protocols 1a, steps 1 and 2).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Absorbance Measurement:
-
Add 50 µL of stop solution (provided with the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[9]
-
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Lysate from untreated cells treated with a lysis buffer (provided with the kit).
-
Background Control: Culture medium without cells.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Boron Uptake Analysis
ICP-MS is a highly sensitive analytical technique used to determine the elemental composition of a sample. It is the gold standard for quantifying the amount of boron taken up by cells.[10]
Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific elements like boron.
Protocol:
-
Cell Culture and BSH Treatment:
-
Seed cells in larger culture vessels (e.g., 6-well plates or T-25 flasks) to obtain a sufficient number of cells for analysis.
-
Treat the cells with BSH at the desired concentrations and for the desired incubation times.
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the BSH-containing medium.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular BSH.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Count the number of cells to normalize the boron content per cell.
-
-
Sample Preparation (Acid Digestion):
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Add a small volume of concentrated nitric acid (e.g., 100 µL of 70% HNO₃) to the cell pellet to lyse the cells and digest the organic matrix.
-
Heat the samples at a controlled temperature (e.g., 80-90°C) until the solution becomes clear.
-
Dilute the digested samples with deionized water to a final nitric acid concentration of 1-2% before analysis.[11][12]
-
-
ICP-MS Analysis:
-
Prepare boron standard solutions of known concentrations to generate a calibration curve.
-
Analyze the prepared samples using an ICP-MS instrument. The instrument should be calibrated and optimized for boron detection.
-
The concentration of boron in the samples is determined by comparing their signal intensity to the calibration curve.
-
-
Data Analysis:
-
Calculate the amount of boron per cell by dividing the total boron content by the number of cells in the sample. The results are typically expressed as picograms (pg) or nanograms (ng) of ¹⁰B per cell or per million cells.
-
Data Presentation
The quantitative data obtained from the aforementioned protocols should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound (BSH) (Note: As BSH's primary efficacy is in conjunction with neutron irradiation, its intrinsic cytotoxicity is generally low, and therefore, comprehensive IC50 data across a wide range of cancer cell lines is not extensively reported in the literature.)
| Cell Line | Cancer Type | BSH Concentration (µg/mL of ¹⁰B) | Incubation Time (hours) | Cell Viability (%) | Reference |
| A172 | Glioblastoma | 0-1000 ppm | 7 | >80% | [13] |
| Gl-Tr | Glioblastoma | 0-1000 ppm | 18 | ~60% at 1000 ppm | [13] |
| Du145 | Prostate Cancer | 0-1000 ppm | 18 | >80% | [13] |
Table 2: Intracellular Boron Concentration after BSH Incubation
| Cell Line | Cancer Type | BSH Concentration (µg/mL of ¹⁰B) | Incubation Time (hours) | Intracellular Boron Concentration (ng/10⁶ cells) | Reference |
| A549 | Lung Cancer | 20 | 8 | 33.88 | [14] |
| U87 | Glioblastoma | 150 ppm (as BSH) | 4 | 29.5 ppm (in cell pellet) | [15] |
| OVCAR8 | Ovarian Cancer | 64 | 24 | Significantly higher than BSH alone (with nanocarrier) | [2] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of Boron Neutron Capture Therapy and a typical experimental workflow for evaluating BSH efficacy.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular upta ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00839D [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepolska.pl [pepolska.pl]
- 10. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 11. ambic.org [ambic.org]
- 12. In-line HPLC-ICP-MS method for the rapid speciation and quantification of metal constituents in cell culture media - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00049H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro delivery of borocaptate ions to U87 glioma cells via silk fibroin nanoparticles for boron neutron capture therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Surgical Debulking Followed by Borocaptate Sodium (BSH) Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that utilizes the nuclear capture reaction between non-radioactive boron-10 (¹⁰B) and low-energy thermal neutrons.[1] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a short range of approximately one cell diameter (4-9 μm), thereby selectively destroying cells that have accumulated ¹⁰B.[1][2]
For bulky or invasive tumors, such as glioblastoma multiforme (GBM), a combination approach involving initial surgical debulking followed by BNCT presents a compelling therapeutic strategy.[3][4] Surgical resection removes the main tumor mass, reducing the overall tumor burden, while the subsequent BNCT targets residual microscopic or invasive cancer cells that are impossible to remove surgically.[3]
Borocaptate sodium (BSH, Na₂B₁₂H₁₁SH) is a first-generation boron delivery agent used in BNCT.[2][5] It does not cross the intact blood-brain barrier (BBB), but it can accumulate in malignant brain tumors where the BBB is compromised.[5][6] This selective accumulation is the basis for its use in treating high-grade gliomas.[5] This document provides an overview of the quantitative data, experimental protocols, and logical workflows associated with this combination therapy.
Quantitative Data Summary
The efficacy of BSH-mediated BNCT is critically dependent on the selective accumulation of boron in the tumor relative to surrounding normal tissues and blood. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Biodistribution and Pharmacokinetics of this compound (BSH)
| Parameter | Subject/Model | BSH Dose | Key Findings | Reference(s) |
| Tumor ¹⁰B Concentration | Hamster Oral Cancer Model | 50 mg ¹⁰B/kg | Peak concentration of 24-35 ppm reached 7-11 hours post-administration. | [7][8] |
| Human Glioblastoma | 100 mg/kg | Tumor-to-blood ratio: 0.6 ± 0.2. | [5] | |
| Human Glioblastoma/AA | 15, 25, 50 mg B/kg | At 50 mg/kg, mean solid tumor boron was 11.9 µg/g; significant interpatient variability was observed. | [9] | |
| Tumor/Normal Tissue Ratio | Hamster Oral Cancer Model | 50 mg ¹⁰B/kg | Tumor/normal pouch tissue ratio: 1.1 to 1.8. | [7][8] |
| Human Glioblastoma | 20 mg/kg | Tumor/normal brain (T/N) ratio: 11.0 ± 3.2. | [10] | |
| Human Glioblastoma | 100 mg/kg | Normal brain-to-blood ratio: 0.2 ± 0.02. | [5] | |
| Blood Pharmacokinetics | Human Glioblastoma/AA | 15, 25, 50 mg B/kg | Blood boron levels peaked at the end of a 1-hour infusion and then decreased triexponentially. | [9] |
| Optimal Irradiation Window | Hamster Oral Cancer Model | 50 mg ¹⁰B/kg | 7-11 hours post-BSH administration. | [7][8] |
| Human Glioma Patients | 20 mg/kg | T/B ratio showed a non-exponential increase with large variation; surgery occurred 2.5-16 hours post-infusion. | [10] |
AA: Anaplastic Astrocytoma; T/B: Tumor-to-Blood ratio.
Table 2: Clinical Outcome Data for BSH-BNCT Following Surgery
| Tumor Type | Study Population | Treatment Details | Median Survival Time (MST) | Key Survival Rates | Reference(s) |
| Glioblastoma (GBM) | 16 patients | Surgical debulking + BSH-BNCT | Not specified | 31% 3-year survival | [10] |
| High-Grade Gliomas | 64 GBM, 39 AA | Surgical debulking + BSH-BNCT (1968-1997) | Not specified | GBM: 12% 2-year survival; AA: 56% 2-year survival | [4] |
| Malignant Glioma | 21 patients | BSH + BPA BNCT with fractionated X-ray | 15.6 months | Not specified | [3] |
BPA: Boronophenylalanine, another boron agent sometimes used in combination.
Experimental and Clinical Protocols
Detailed protocols are essential for the reproducibility and optimization of BNCT. Below are methodologies derived from published studies.
Protocol 1: Preclinical BSH Biodistribution Study in an Animal Model
This protocol is based on studies performed in a hamster oral cancer model.[7][8]
-
Animal Model: Use tumor-bearing animals (e.g., hamsters with induced cheek pouch oral carcinomas).
-
BSH Administration: Prepare a solution of this compound (BSH) enriched with ¹⁰B. Administer a single dose (e.g., 50 mg of ¹⁰B per kg of body weight) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Time-Course Sampling: Euthanize groups of 3-5 animals at multiple time points post-administration (e.g., 3, 5, 7, 9, 11, and 12 hours).[7]
-
Tissue Collection: At each time point, collect samples of blood, tumor tissue, and relevant normal tissues (e.g., precancerous tissue, normal pouch tissue, liver, kidney, skin).
-
Boron Concentration Analysis:
-
Accurately weigh each tissue sample.
-
Digest the samples (e.g., using acid digestion).
-
Measure the ¹⁰B concentration using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or a similar sensitive technique.[11]
-
-
Data Analysis:
-
Calculate the mean boron concentration (in ppm or µg/g) for each tissue type at each time point.
-
Determine the tumor-to-normal tissue and tumor-to-blood concentration ratios.
-
Plot pharmacokinetic curves to identify the optimal time window for neutron irradiation, where tumor boron concentration is maximized and normal tissue concentration is minimized.[8]
-
Protocol 2: Clinical Administration of BSH and Surgical Resection
This protocol outlines the steps for BSH administration in patients with gliomas prior to planned surgical debulking, a procedure often used to confirm boron uptake before therapeutic BNCT.[4][9]
-
Patient Selection: Enroll patients with a diagnosis of high-grade glioma (e.g., glioblastoma or anaplastic astrocytoma) who are candidates for surgical debulking.[9]
-
BSH Infusion:
-
Blood Sampling: Collect blood samples at multiple time points during and after the infusion (e.g., end of infusion, then at intervals up to 120 hours) to establish the blood boron clearance curve.[9]
-
Surgical Debulking: Perform the planned tumor resection surgery at a predetermined time after the BSH infusion is complete (e.g., 3 to 15 hours).[4][9] This timing is critical for assessing boron levels at a clinically relevant window for potential BNCT.
-
Tissue Sampling during Surgery:
-
Obtain multiple tissue samples from the resected tumor mass.
-
Collect samples of brain tissue adjacent to the tumor.
-
If safe and feasible, obtain samples of normal brain tissue at a distance from the tumor.
-
-
Boron Measurement: Analyze the boron content in all blood and tissue samples using a validated method like Direct Current Plasma-Atomic Emission Spectroscopy (DCP-AES).[9]
-
Dosimetry Planning: Use the measured boron concentration data from tumor, normal brain, and blood to perform treatment planning calculations for a subsequent therapeutic BNCT session.[12][13]
Protocol 3: General Workflow for BNCT Treatment Session
This protocol describes the general steps for the BNCT irradiation phase, which follows surgical debulking and dosimetry planning.
-
Patient Positioning: Immobilize the patient securely using a custom fixation device to ensure the tumor location is precisely aligned with the neutron beam.[13]
-
BSH Administration: Administer the therapeutic dose of BSH via intravenous infusion at a predetermined time before irradiation (e.g., 8-14 hours prior) to allow for optimal tumor accumulation and blood clearance.[4] A maintenance infusion may be given during irradiation to maintain stable blood boron levels.[4]
-
Blood Boron Measurement: Just prior to irradiation, obtain a blood sample to confirm that the blood ¹⁰B concentration is within the expected range as per the treatment plan.[13]
-
Neutron Irradiation:
-
Expose the target volume to a beam of epithermal neutrons. Epithermal neutrons are used as they penetrate tissue to a greater depth before becoming thermalized at the tumor site.[1]
-
The duration of the irradiation is determined by the treatment planning system (e.g., SERA, THORplan) to deliver the prescribed radiation dose to the tumor while respecting the tolerance of surrounding normal tissues.[14][15]
-
The total dose is a composite of high-LET dose from the ¹⁰B reaction and lower-LET background doses from neutron interactions with hydrogen and nitrogen in tissue, and gamma rays from the beam itself.[16]
-
-
Post-Irradiation Monitoring: Monitor the patient for any acute side effects. Common adverse effects can include skin reactions in the treatment area and neurological symptoms, which vary depending on the treated site.[17]
-
Follow-up: Conduct regular follow-up assessments, including clinical evaluation and imaging (MRI, CT), to monitor tumor response and late-term side effects.
Visualizations: Workflows and Mechanisms
Diagrams generated using Graphviz DOT language to illustrate key processes.
Caption: Clinical workflow for surgical debulking followed by BSH-BNCT.
Caption: Cellular mechanism of this compound (BSH) BNCT.
Caption: Experimental workflow for a preclinical BSH-BNCT efficacy study.
References
- 1. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) [mdpi.com]
- 6. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boron neutron capture therapy of brain tumors: biodistribution, pharmacokinetics, and radiation dosimetry sodium borocaptate in patients with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boron neutron capture therapy: preliminary study of BNCT with sodium borocaptate (Na2B1 2H1 1SH) on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity of boron carriers for boron neutron capture therapy: pharmacological studies with this compound, L-boronophenylalanine and boric acid in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational dosimetry and treatment planning for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment planning system and patient positioning for boron neutron capture therapy - Kumada - Therapeutic Radiology and Oncology [tro.amegroups.org]
- 14. DSpace [helda.helsinki.fi]
- 15. Boron Neutron Capture Therapy Followed by Image-Guided Intensity-Modulated Radiotherapy for Locally Recurrent Head and Neck Cancer: A Prospective Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nucleus.iaea.org [nucleus.iaea.org]
- 17. Side effects of boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Borocaptate sodium toxicity and potential side effects in normal tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and potential side effects of borocaptate sodium (BSH) in normal tissues during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound (BSH) in normal tissues?
This compound (BSH) is a boron-containing compound used as a boron delivery agent in Boron Neutron Capture Therapy (BNCT).[1][2][3] In itself, BSH exhibits low inherent toxicity.[4] The primary concern for normal tissue damage arises when BSH is used in conjunction with neutron irradiation in BNCT.[5][6][7] The resulting high-energy alpha particles and recoiling lithium-7 nuclei from the boron-neutron capture reaction can cause damage to cells where boron has accumulated.[8][9] Therefore, the side effects in normal tissues are closely linked to the biodistribution of BSH and the subsequent radiation dose delivered.[5][6][7]
Q2: Which normal tissues are most susceptible to BSH-mediated BNCT side effects?
The susceptibility of normal tissues to damage during BSH-mediated BNCT depends on the concentration of BSH in those tissues at the time of neutron irradiation. Tissues that have been studied for their response to BNCT include the skin, brain (spinal cord), mucosa, lung, and liver.[5][6][7] Clinical trials have reported side effects such as brain edema, particularly in the treatment of brain tumors.[10][11] Other reported adverse events include alopecia, hyperamylasemia, and nausea.[10]
Q3: What are the known effects of BSH on kidney function?
Studies in rats have shown that a single-dose administration of BSH can induce changes in kidney function. A slow intravenous injection of BSH (25 mg/kg b.w.) was found to cause a gradual decrease in renal plasma flow and glomerular filtration rate (GFR).[12] This was accompanied by a temporary increase in urine flow rate.[12] It is suggested that these changes might be partly mediated by disturbances in the cardiovascular system following BSH injection.[12] In patients with brain tumors receiving BSH, an increase in urine production was a dominant effect, with minor alterations in GFR and renal plasma flow in most cases.[13] However, one patient showed a significant GFR reduction.[13] The high retention of BSH in the kidney is thought to be related to these functional changes.[13]
Q4: What are the known effects of BSH on liver function?
Studies in mice with liver tumors have investigated the effects of BSH-mediated BNCT on normal hepatocytes. The Compound Biological Effectiveness (CBE) factor, a measure of the relative biological effectiveness of the treatment, for BSH in normal hepatocytes was found to be 0.94.[14][15] The tumor-to-liver ratio of boron concentration following BSH administration was 0.3, indicating lower accumulation in the tumor compared to the liver.[14][15] Another study concluded that BNCT mediated by other boron agents did not cause alterations in normal liver regeneration or function.[16]
Q5: What is the typical biodistribution of BSH in normal tissues?
The biodistribution of BSH is a critical factor in determining potential side effects. BSH does not readily cross the intact blood-brain barrier, leading to low concentrations in the normal brain.[5][17] In a European clinical trial, the average normal brain-to-blood ratio of boron concentration was 0.2 ± 0.02.[17] Biodistribution studies in hamsters with oral cancer showed that the boron concentration ratio of tumor to normal pouch tissue ranged from 1.1 to 1.8.[18][19] In mice, tumor boron concentrations were generally less than or equal to normal tissue concentrations, with the exception of muscle.[20] The tumor-to-liver ratios were consistently less than 1.[20]
Troubleshooting Guides
Problem: Unexpectedly high toxicity observed in normal tissues during in vivo experiments.
Possible Cause 1: Suboptimal timing between BSH administration and neutron irradiation.
-
Troubleshooting: The concentration of BSH in tumors and normal tissues changes over time. Pharmacokinetic studies in hamsters suggest that the optimal interval between BSH administration and neutron irradiation is 7-11 hours to maximize the tumor-to-normal tissue boron concentration ratio.[18] Review and optimize your experimental timeline based on relevant pharmacokinetic data for your animal model.
Possible Cause 2: Formation of toxic BSH dimers.
-
Troubleshooting: BSH can oxidize to form dimers which may have different toxicity profiles.[13] Ensure that BSH solutions are prepared under anaerobic conditions to avoid oxidation.[19]
Possible Cause 3: Incorrect BSH dosage.
-
Troubleshooting: Verify the administered dose of BSH. Doses used in preclinical and clinical studies vary. For instance, a dose of 100 mg/kg of BSH was used in a European Phase I study for glioblastoma.[5] In a hamster oral cancer model, 50 mg ¹⁰B/kg was administered.[18][19]
Problem: Inconsistent or low boron concentration in the target tumor tissue.
Possible Cause 1: Poor cellular uptake of BSH.
-
Troubleshooting: BSH is known to have poor cellular uptake.[21] Consider strategies to enhance uptake. One study showed that depleting glutathione in tumor cells increased BSH uptake and enhanced its cytotoxic effect when combined with irradiation.[1] Another approach is the use of nanocarriers, such as organosilica nanoparticles, which have been shown to improve BSH internalization and BNCT efficacy.[21][22]
Possible Cause 2: Variability in BSH biodistribution.
-
Troubleshooting: Significant inter-animal variation in boron accumulation has been observed.[4] It is crucial to measure boron concentrations in individual animals' tumors and normal tissues to accurately assess the potential therapeutic efficacy and toxicity.
Data Summary Tables
Table 1: Boron Concentration Ratios of BSH in Different Tissues
| Tissue Ratio | Animal Model | Ratio | Reference |
| Tumor / Normal Pouch Tissue | Hamster | 1.1 - 1.8 | [18][19] |
| Tumor / Liver | Mouse | < 1 | [20] |
| Normal Brain / Blood | Human | 0.2 ± 0.02 | [17] |
| Tumor / Blood | Human | 0.6 ± 0.2 | [17] |
Table 2: Compound Biological Effectiveness (CBE) Factors for BSH in BNCT
| Tissue | Animal Model | CBE Factor | Reference |
| Normal Hepatocytes | Mouse | 0.94 | [14] |
| SCC VII Tumor | Mouse | 2.29 | [17] |
| Normal Brain | - | 0.3 - 0.5 |
Experimental Protocols
1. General Protocol for BSH Biodistribution Studies in a Hamster Oral Cancer Model
This protocol is a summarized representation based on the methodology described by Monti et al. (2013).[18][19]
-
Animal Model: Hamsters with chemically induced cheek pouch tumors.
-
BSH Preparation: Dissolve sodium borocaptate in saline under anaerobic conditions to prevent oxidation. Adjust pH to 7.0.
-
BSH Administration: Administer BSH intravenously at a dose of 50 mg ¹⁰B/kg body weight.
-
Sample Collection: At various time points (e.g., 3-12 hours post-administration), euthanize the animals and collect samples of blood, tumor, precancerous tissue, normal pouch tissue, and other relevant organs.
-
Boron Measurement: Process the collected tissue samples for boron measurement using optic emission spectroscopy.
2. In Vivo/In Vitro Colony Formation Assay for Assessing BSH-BNCT Efficacy
This protocol is a generalized workflow based on the description by Coderre et al.[20]
-
Cell Line: Squamous cell carcinoma (SCCVII) cells implanted in mice.
-
Treatment:
-
Administer BSH (e.g., 75 mg/kg, i.v.).
-
Irradiate the tumor with thermal neutrons at different time points after BSH injection.
-
-
Tumor Excision and Cell Preparation: After irradiation, excise the tumors, mince them, and trypsinize to obtain a single-cell suspension.
-
Colony Formation: Plate a known number of cells in culture dishes and incubate to allow for colony formation.
-
Analysis: Stain the colonies and count them to determine the surviving fraction of cells for each treatment condition.
Visualizations
Caption: Experimental workflow for a typical BSH biodistribution study.
Caption: Logical relationship of BSH in BNCT and its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 4. Biodistribution of 10B in Glioma Orthotopic Xenograft Mouse Model after Injection of L-para-Boronophenylalanine and Sodium Borocaptate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boron Neutron Capture Therapy - A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kidney function changes in rats after single-dose administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The diuretic effect of this compound in rats and in patients with brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of boron neutron capture therapy on liver tumors and normal hepatocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Boron Neutron Capture Therapy on Liver Tumors and Normal Hepatocytes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Boron Neutron Capture Therapy (BNCT) on normal liver regeneration: Towards a novel therapy for liver metastases | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of boron neutron capture therapy using this compound in combination with a tumor-selective vasoactive agent in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular upta ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00839D [pubs.rsc.org]
- 22. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Borocaptate Sodium (BSH) Dosage for Maximum Therapeutic Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Borocaptate sodium (BSH) dosage in preclinical and clinical research, primarily in the context of Boron Neutron Capture Therapy (BNCT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BSH) and what is its primary therapeutic application?
This compound (Na₂B₁₂H₁₁SH), or BSH, is a boron-containing compound used as a boron delivery agent in Boron Neutron Capture Therapy (BNCT).[1][2] Its main application is in treating cancers like glioblastoma multiforme, a type of aggressive brain tumor, and recurrent head and neck cancers.[1][3][4] The principle of BNCT involves the selective accumulation of a non-radioactive boron-10 (¹⁰B) compound within tumor cells. Subsequent irradiation with a beam of low-energy (thermal) neutrons triggers a nuclear reaction that releases high-energy alpha particles and lithium-7 nuclei, which are highly destructive to the cancer cells while sparing surrounding healthy tissue.[5][6]
Q2: How does BSH accumulate in tumor tissue?
BSH is thought to accumulate in malignant brain tumors primarily due to the breakdown of the blood-brain barrier (BBB), a characteristic of such tumors.[2][7] Unlike some other boron carriers, BSH does not readily cross the intact BBB, which results in low concentrations in healthy brain tissue.[2][7] For other tumors, the mechanism is less clear but is believed to involve passive diffusion.[8]
Q3: What is a typical starting dosage for BSH in preclinical and clinical studies?
Dosage regimens for BSH can vary significantly depending on the study design, animal model, or clinical trial protocol. In clinical studies for brain tumors, intravenous (i.v.) infusions have ranged from 22.9 mg/kg to 100 mg/kg body weight.[1] For animal models, dosages can also vary, with some studies using around 50 mg ¹⁰B/kg.[9][10] It is crucial to consult specific literature relevant to the tumor model and experimental setup.
Q4: How is BSH administered in experimental settings?
In most clinical and preclinical studies, BSH is administered intravenously (i.v.), typically as an infusion over a set period (e.g., 1 hour).[11] The compound is usually dissolved in a sterile saline solution for administration.
Troubleshooting Guides
Issue 1: Low Boron Concentration in Tumor Tissue
Low accumulation of boron in the target tumor is a common challenge that can significantly reduce the efficacy of BNCT. A minimum concentration of approximately 20 µg of ¹⁰B per gram of tumor tissue is generally considered necessary for successful therapy.[5]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Cellular Uptake of BSH | BSH is known for its poor cellular uptake.[2] Consider the following strategies to enhance uptake: • Combination Therapy: Co-administer BSH with L-paraboronophenylalanine (BPA), another boron carrier that utilizes amino acid transporters for cellular entry. This combination has been shown to increase tumor boron concentrations.[3][12] • Nanoparticle Delivery: Encapsulate BSH in nanocarriers like organosilica or silk fibroin nanoparticles. These systems can improve cellular internalization.[2][13] • Glutathione Depletion: Pre-treatment with agents like buthionine sulfoximine (BSO) can deplete intracellular glutathione and has been shown to increase BSH uptake.[14] • Electroporation: Applying electrical pulses to the tumor tissue can temporarily increase cell membrane permeability, facilitating greater BSH entry.[15] |
| Suboptimal Timing of Neutron Irradiation | The time window between BSH administration and neutron irradiation is critical. Boron concentration in the tumor peaks at a specific time and then declines. • Pharmacokinetic Studies: Conduct preliminary biodistribution studies in your specific animal model to determine the optimal time point for irradiation post-BSH infusion. Studies have shown peak concentrations can occur anywhere from 2 to 12 hours after administration, depending on the model.[9][10][13][16] |
| Issues with BSH Formulation and Stability | Improper preparation or storage of the BSH solution can lead to degradation and reduced effectiveness. • Fresh Preparation: Prepare BSH solutions fresh for each experiment. • Proper Storage: If a stock solution is necessary, store it at -20°C or -80°C under nitrogen and away from moisture to prevent degradation.[17] |
Issue 2: High Boron Concentration in Normal Tissues or Blood
High boron levels in healthy tissues or circulating in the blood can lead to off-target toxicity during neutron irradiation. The goal is to achieve a high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratio, ideally greater than 3.[5]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Rapid Clearance vs. Uptake Kinetics | The balance between the clearance of BSH from the blood and its uptake into the tumor determines the T/B ratio. • Optimize Infusion Protocol: Adjusting the infusion rate and duration can influence the pharmacokinetics. Slower, more prolonged infusions might improve the T/B ratio. |
| Timing of Measurement/Irradiation | Boron concentrations in blood and normal tissues decrease at different rates compared to the tumor. • Delayed Irradiation: As with optimizing tumor concentration, timing is key. Allowing more time after infusion for blood clearance before irradiation can improve the T/B ratio. Pharmacokinetic studies are essential.[9][10] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on BSH biodistribution.
Table 1: this compound (BSH) Biodistribution in Animal Models
| Animal Model | Tumor Type | BSH Dose | Time Post-Infusion | Mean Tumor ¹⁰B Concentration (µg/g) | Tumor/Blood Ratio | Tumor/Normal Brain Ratio | Reference |
| Dogs | Spontaneous Intracranial | 55 mg/kg (i.v.) | 2 hours | 35.9 ± 4.6 | - | High | [13][16] |
| Dogs | Spontaneous Intracranial | 55 mg/kg (i.v.) | 6 hours | 22.5 ± 6.0 | - | High | [13][16] |
| Dogs | Spontaneous Intracranial | 55 mg/kg (i.v.) | 12 hours | 7.0 ± 1.1 | - | High | [13][16] |
| Hamster | Oral Cancer | 50 mg ¹⁰B/kg | 7-11 hours | 24 - 35 | - | - | [9][10] |
| Mice | Glioma Xenograft | - | 1 - 5 hours | Variable | - | - | [18] |
| Rats | C6 Glioma | Various (i.p.) | - | >30 (with BPA) | >1 (with BPA) | Improved (with BPA) | [4][19] |
Table 2: this compound (BSH) Biodistribution in Human Clinical Studies
| Tumor Type | BSH Dose (mg/kg) | Time Post-Infusion | Mean Tumor ¹⁰B Concentration (µg/g) | Tumor/Blood Ratio | Tumor/Normal Brain Ratio | Reference |
| Glioblastoma | 100 | - | 19.9 ± 9.1 | 0.6 ± 0.2 | - | [1] |
| Glioblastoma | 22.9 | - | 9.8 ± 3.3 | 0.9 ± 0.2 | - | [1] |
| Glioblastoma | 100 | - | - | 0.6 ± 0.2 | 0.2 ± 0.02 | [3][7] |
Experimental Protocols
Protocol 1: In Vitro BSH Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of BSH in a cancer cell line.
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Cell Seeding: Seed cancer cells (e.g., U87 glioma cells) in a 96-well plate at a density of 2 x 10⁴ cells per well in 190 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[20]
-
BSH Solution Preparation: Prepare a stock solution of BSH in sterile, deionized water. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 µg/mL).[20]
-
Cell Treatment: Add 10 µL of the BSH working solutions to the respective wells.
-
Incubation: Incubate the cells with BSH for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) cytotoxicity assay following the manufacturer's instructions.[20]
Protocol 2: Quantification of Boron in Biological Samples via ICP-AES
This protocol provides a general workflow for measuring boron concentration in tissue and blood samples.
-
Sample Collection: Collect blood and tissue samples at predetermined time points after BSH administration.
-
Sample Preparation:
-
Containers: Use containers that have been soaked in 10% nitric acid overnight and rinsed with deionized water to avoid boron contamination.[21]
-
Digestion: For tissue samples, a wet-ashing procedure is often required to digest the organic matrix. This typically involves heating the sample with a strong acid (e.g., nitric acid).
-
Dilution: Dilute the digested samples and blood samples with an appropriate diluent (e.g., 1% nitric acid).[22] An internal standard may be added.
-
-
ICP-AES Analysis:
-
Calibration: Prepare a series of calibration standards with known boron concentrations in a matrix that matches the samples.[23]
-
Analysis: Introduce the prepared samples into the ICP-AES instrument. The instrument will measure the intensity of the light emitted at boron's characteristic wavelength.
-
Quantification: Determine the boron concentration in the samples by comparing their emission intensities to the calibration curve.
-
Visualizations
BNCT-Induced Apoptotic Signaling Pathway
The high-energy particles released during BNCT cause significant DNA damage, leading to the activation of apoptotic pathways. One key pathway involves the Bcl-2 family of proteins.
Caption: BNCT-induced apoptosis via the mitochondrial pathway.[1][5][15][24][25]
BNCT and Cell Cycle Arrest
BNCT-induced DNA damage can also trigger cell cycle checkpoints, primarily the G2/M checkpoint, to halt cell division and allow for DNA repair.
Caption: BNCT-induced G2/M cell cycle arrest pathway.[1][2][14][26]
Experimental Workflow for BSH-BNCT
A typical experimental workflow for an in vivo BSH-BNCT study is outlined below.
Caption: General experimental workflow for in vivo BSH-BNCT.
References
- 1. Boron neutron capture therapy induces cell cycle arrest and cell apoptosis of glioma stem/progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron neutron capture therapy induces cell cycle arrest and cell apoptosis of glioma stem/progenitor cells in vitro | springermedicine.com [springermedicine.com]
- 3. mdpi.com [mdpi.com]
- 4. isnct.net [isnct.net]
- 5. Boron neutron capture therapy: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of DNA Damage Responses After Boric Acid-mediated Boron Neutron Capture Therapy in Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 7. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boron detection from blood samples by ICP-AES and ICP-MS during boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro delivery of borocaptate ions to U87 glioma cells via silk fibroin nanoparticles for boron neutron capture therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. Effect of neutron capture therapy on the cell cycle of human squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Biodistribution of 10B in Glioma Orthotopic Xenograft Mouse Model after Injection of L-para-Boronophenylalanine and Sodium Borocaptate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic study of BSH and BPA in simultaneous use for BNCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 22. researchgate.net [researchgate.net]
- 23. epa.gov [epa.gov]
- 24. Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis through Bcl-2/Bax and cleaved caspase up-regulation in melanoma treated by boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DNA Damage Response and Repair in Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Borocaptate Sodium (BSH) Delivery to Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Borocaptate Sodium (BSH) for Boron Neutron Capture Therapy (BNCT). This resource provides answers to frequently asked questions and troubleshooting guidance for common challenges encountered during BSH delivery to solid tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound (BSH) to solid tumors?
A1: The main challenges stem from both the physicochemical properties of BSH and the biological barriers of the body. Key issues include:
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Poor Cellular Uptake: BSH is a hydrophilic molecule, and studies suggest it enters tumor cells primarily through passive diffusion across the plasma membrane, resulting in poor uptake and localization within cells.[1][2]
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Biological Barriers: For tumors like glioblastoma, the blood-brain barrier (BBB) significantly restricts BSH from reaching the tumor site.[3] In other solid tumors, the complex tumor microenvironment, including dense stroma and abnormal vasculature, can impede penetration.
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Variability in Tumor Accumulation: There is significant heterogeneity in BSH uptake among different patients and even within different regions of the same tumor.[4] This variability is likely due to the complex and heterogeneous histology of many tumors.[4]
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Lack of New Boron Delivery Agents: For many years, BSH and Boronophenylalanine (BPA) have been the only clinically used agents, and the development of new, more effective delivery agents has been slow.[5]
Q2: What causes the significant variability in BSH tumor uptake observed in clinical studies?
A2: The variability in tumor uptake of BSH is a major issue.[4] This is most likely due to the marked intratumoral histologic heterogeneity within high-grade gliomas, as well as intertumoral variability from one patient to another.[4] Boron concentrations can vary within different regions of the tumor in the same patient.[4]
Q3: What are the known off-target toxicities of BSH, and how can they be mitigated?
A3: The primary off-target concern is the retention of BSH in normal tissues, particularly the kidneys, which could be potentially nephrotoxic if repeated infusions are given.[3] Strategies to mitigate this include optimizing the time interval between BSH infusion and neutron irradiation to maximize the tumor-to-normal tissue boron concentration ratio.[3][6] Pharmacokinetic studies help determine this optimal window.[6]
Q4: What are the advantages of BSH compared to boronophenylalanine (BPA)?
A4: The most significant advantage of BSH is its high boron content; each BSH molecule contains 12 boron atoms.[3][7] This provides a strong incentive to develop new delivery agents that incorporate the BSH molecule.[3] In contrast, BPA has a lower boron content per molecule but can be actively transported into tumor cells via amino acid transporters.[8]
Q5: What advanced strategies are being investigated to improve BSH delivery?
A5: To overcome the limitations of poor cellular uptake, researchers are exploring various advanced delivery systems. These include encapsulating BSH in liposomes and nanoparticles to improve stability and tumor penetration.[2][7] Another approach involves fusing BSH with cell-penetrating peptides, such as short arginine peptides, to enhance cellular uptake.[9][10] These strategies aim to increase the concentration of boron within the tumor cells, thereby enhancing the efficacy of BNCT.[2]
Troubleshooting Guides
Problem: Low or Inconsistent Boron Concentrations in Tumor Samples.
| Possible Cause | Suggested Solution & Rationale |
| Suboptimal Dosing/Timing | The time between BSH administration and irradiation is critical. Review pharmacokinetic data to identify the optimal window that maximizes tumor boron concentration while minimizing levels in blood and normal tissue. For example, studies in an oral cancer model suggested an optimal interval of 7-11 hours post-administration.[6] For gliomas, a 12-hour interval has been suggested as advantageous.[3] |
| BSH Instability | Ensure proper storage and handling of the BSH solution. Prepare formulations fresh before use and follow established protocols for dissolution and sterilization to prevent degradation. |
| Inefficient Passive Diffusion | The inherent mechanism of BSH uptake is passive and can be inefficient.[8] Consider experimental strategies using delivery vehicles like nanoparticles or liposomes, which can enhance tumor accumulation and cellular uptake.[2] For brain tumors, co-administration with agents that transiently disrupt the blood-brain barrier (e.g., mannitol, focused ultrasound) could be explored.[3][11] |
| Tumor Heterogeneity | Acknowledge that tumor heterogeneity can lead to varied uptake.[4] When analyzing results, perform multiple biopsies from different tumor regions if possible to get a more accurate assessment of overall boron distribution. |
Problem: High Boron Accumulation in Normal Tissues (e.g., Kidneys, Skin).
| Possible Cause | Suggested Solution & Rationale |
| Natural Biodistribution | BSH is known to accumulate in certain normal tissues.[3][12] The key is to maximize the therapeutic ratio. Based on pharmacokinetic models, multiple BSH infusions might increase absolute tumor boron levels but may not improve the tumor-to-plasma concentration ratios.[13] A single, optimized infusion might be preferable. |
| Incorrect Sampling Time | If assessing biodistribution, ensure that tissue harvesting times are consistent and based on known pharmacokinetic profiles. Boron levels in blood and normal tissues decrease over time; harvesting too early may show artificially high normal tissue concentrations relative to the tumor.[12] |
Problem: Inaccurate Quantification of Boron in Tissue Samples.
| Possible Cause | Suggested Solution & Rationale |
| Improper Sample Preparation | Tissue samples must be completely homogenized and digested to release all boron for analysis. Incomplete digestion will lead to underestimation. Refer to the detailed protocol below for tissue processing. |
| Analytical Method Sensitivity | Ensure the analytical method, such as Direct Current Plasma-Atomic Emission Spectroscopy (DCP-AES) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is properly calibrated and has sufficient sensitivity to detect the expected boron concentrations.[14] |
| Matrix Effects | The biological matrix of a tissue digest can interfere with analytical measurements. Use matrix-matched standards for calibration, or use the standard addition method to correct for these effects. |
Experimental Protocols & Workflows
Protocol 1: General Protocol for Boron Quantification in Tissues
This protocol outlines the general steps for preparing tissue samples for boron quantification by atomic emission spectroscopy.
-
Tissue Harvesting: Promptly excise tissue samples after humane euthanasia of the animal model.[15] Weigh the wet tissue immediately. If not processed immediately, snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenization: Homogenize the weighed tissue sample. This can be done using mechanical methods such as bead beating or sonication.[15] The goal is to create a uniform tissue slurry.
-
Acid Digestion: Transfer a known amount of the homogenate to a digestion tube. Add a strong acid mixture (e.g., nitric acid and perchloric acid) to digest the organic material. Heat the samples in a digestion block according to a validated temperature program until the solution is clear.
-
Dilution: After digestion, allow the samples to cool. Dilute the clear digestate to a final known volume with deionized water.
-
Analysis: Analyze the boron concentration in the diluted samples using a calibrated instrument such as an ICP-OES or DCP-AES.[14]
-
Calculation: Calculate the final boron concentration in the original tissue, typically expressed as micrograms of boron per gram of tissue (µg/g).
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for preclinical BSH studies.
Caption: Troubleshooting logic for low BSH tumor uptake.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of BSH in Glioma Patients
This table summarizes the disposition of boron after a single intravenous infusion of BSH.
| Parameter | Mean Value | Range |
| Total Body Plasma Clearance | 14.4 ± 3.5 ml/min | - |
| Disposition Half-Lives | ||
| α-phase (t½α) | 0.6 h | 0.3 - 3.7 h |
| β-phase (t½β) | 6.5 h | 4.8 - 10.1 h |
| γ-phase (t½γ) | 77.8 h | 49.6 - 172.0 h |
| Plasma:Blood Boron Ratio | 1.3 ± 0.2 | - |
(Data sourced from studies on patients with high-grade gliomas receiving BSH doses from 26.5-88.2 mg/kg).[13][14]
Table 2: BSH Biodistribution in Glioblastoma (GBM) and Anaplastic Astrocytoma (AA) Patients
This table shows mean boron concentrations at 3-7 hours after a BSH infusion of 50 mg/kg body weight.
| Tissue | Mean Boron Concentration (µg/g ± SD) |
| Glioblastoma (GBM) Patients | |
| Solid Tumor | 17.1 ± 5.8 |
| Normal Brain | 4.6 ± 5.1 |
| Anaplastic Astrocytoma (AA) Patients | |
| Solid Tumor | 17.3 ± 10.1 |
| Normal Brain | 5.5 ± 3.9 |
| Calculated Ratios | Mean Value |
| Tumor/Normal Brain (GBM) | 3.8 |
| Tumor/Normal Brain (AA) | 3.2 |
(Data sourced from a biodistribution study in patients with gliomas).[12]
Table 3: Comparative BNCT Efficacy of BSH Formulations in Tumor Spheroid Models
This table illustrates the enhanced effect of a nanocarrier on BSH efficacy following neutron irradiation.
| Formulation | Spheroid Size After Irradiation (% of Non-Irradiated Control) | Outcome |
| BSH (Free Drug) | 59% | Minor shrinkage |
| BPA (Free Drug) | 44% | Moderate shrinkage |
| BSH-BPMO (Nanoparticles) | 0.5% | Complete destruction |
(Data sourced from an in vitro study using tumor spheroids).[2]
References
- 1. Boron neutron capture therapy: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boron Neutron Capture Therapy: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-specific delivery of BSH-3R for boron neutron capture therapy and positron emission tomography imaging in a mouse brain tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isnct.net [isnct.net]
- 11. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron neutron capture therapy of brain tumors: biodistribution, pharmacokinetics, and radiation dosimetry sodium borocaptate in patients with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. Pharmacokinetics of sodium borocaptate: a critical assessment of dosing paradigms for boron neutron capture therapy - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
Reducing interpatient variability in Borocaptate sodium uptake
Welcome to the technical support center for Borocaptate Sodium (BSH) uptake studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to reduce interpatient variability in BSH uptake for Boron Neutron Capture Therapy (BNCT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BSH) and why is interpatient variability in its uptake a concern?
A1: this compound (BSH) is a boron-containing compound used as a boron delivery agent in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer.[1] For BNCT to be effective, a sufficient amount of boron-10 must accumulate in tumor cells.[1] Significant interpatient variability in BSH uptake has been observed, making it difficult to predict the radiation dose that will be delivered to the tumor.[2] This variability can impact the therapeutic efficacy and safety of BNCT.
Q2: What are the primary factors contributing to interpatient variability in BSH uptake?
A2: Interpatient variability in BSH pharmacokinetics and tumor uptake is a complex issue influenced by several factors:[3][4]
-
Tumor-Specific Factors:
-
Blood-Brain Barrier (BBB) Integrity: In brain tumors, BSH accumulation is largely dependent on the disruption of the BBB. The extent of this disruption can vary significantly between patients.[2][5]
-
Tumor Vascularity and Permeability: The density and leakiness of tumor blood vessels influence the delivery of BSH to the tumor tissue.[6][7][8] Highly vascularized and permeable tumors may exhibit higher BSH accumulation.
-
-
Patient-Specific Physiological Factors:
-
Genetic Factors: Genetic polymorphisms in drug transporters may influence the distribution and elimination of BSH, contributing to variability in its concentration in the blood and tissues.[9][10][11]
-
Individual Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individuals can lead to different BSH concentration profiles over time.[4][12]
-
-
Experimental and Procedural Factors:
-
BSH Administration Protocol: Variations in the dose, infusion rate, and timing of administration can affect BSH biodistribution.
-
Sample Collection and Processing: Inconsistent procedures for collecting and handling tissue and blood samples can introduce variability into the measurement of boron concentration.[13][14]
-
Q3: How is BSH thought to be taken up by tumor cells?
A3: The uptake of BSH by tumor cells, particularly in the brain, is not mediated by a specific active transport system like some other boron agents. Instead, its accumulation is primarily attributed to the passive diffusion through a compromised blood-brain barrier (BBB) in the tumor region.[2][5] Once in the tumor microenvironment, BSH is thought to bind to the extracellular surface of the plasma membrane and may be internalized through endocytic pathways.[2]
Q4: What strategies can be employed to reduce variability and enhance BSH uptake?
A4: Several strategies are being explored to address the challenges of variable and low BSH uptake:
-
Co-administration with other boron agents: Using BSH in combination with other agents like boronophenylalanine (BPA) has been shown to increase tumor boron concentration.
-
Use of nanocarriers: Encapsulating BSH in nanoparticles is a promising approach to improve its cellular uptake and tumor targeting.
-
Modulation of the tumor microenvironment: Investigating methods to transiently increase tumor vascular permeability could enhance BSH delivery.
-
Personalized dosing strategies: Developing pharmacokinetic models that incorporate patient-specific factors could help in tailoring BSH dosage to achieve optimal tumor boron levels.[15]
Troubleshooting Guides
Issue 1: High Variability in BSH Concentration Across Samples from the Same Treatment Group
| Potential Cause | Troubleshooting & Optimization |
| Inconsistent Sample Collection | Standardize the timing and procedure for blood and tissue collection post-BSH administration. Ensure consistency in the anatomical location from which tissue samples are excised.[14] |
| Improper Sample Handling | Immediately process or flash-freeze tissue samples after collection to prevent degradation. Avoid excessive washing of tissue samples, as boron can be leached out.[13] Use plastic containers for all sample and reagent preparations to avoid boron leaching from glassware.[16][17] |
| Non-homogenous Tumor Tissue | For larger tumors, consider analyzing multiple sections to account for regional differences in vascularity and necrosis. When possible, histologically classify tissue samples to differentiate between solid tumor, infiltrating tumor, and normal tissue.[1] |
| Inaccurate Quantification | Ensure that the analytical method (e.g., ICP-MS, HPLC) is properly validated. Use certified reference materials for calibration and quality control.[18][19] |
Issue 2: Low or Undetectable Boron Concentration in Tumor Samples
| Potential Cause | Troubleshooting & Optimization |
| Sub-optimal Timing of Sample Collection | The optimal time for sampling after BSH administration can vary. Pharmacokinetic studies suggest that for some models, the best tumor-to-normal tissue ratio is achieved between 7-11 hours post-infusion.[20][21] Conduct a time-course study to determine the peak boron concentration in your specific model. |
| Inefficient BSH Delivery | Verify the BSH administration protocol, including the dose and infusion rate. For in vivo models, assess tumor vascularity and perfusion to ensure adequate blood flow to the tumor.[7] |
| Poor Cellular Uptake (In Vitro) | For in vitro uptake assays, ensure that the cell monolayer is confluent and healthy. Optimize the incubation time and BSH concentration. Consider using positive controls if a mechanism for enhanced uptake is being tested.[22][23] |
| Loss of Boron During Sample Preparation | Minimize the number of transfer steps and avoid acidic conditions that could potentially lead to the degradation of BSH. Ensure complete extraction of boron from the tissue matrix during digestion. |
Issue 3: Inconsistent Results in In Vitro BSH Uptake Assays
| Potential Cause | Troubleshooting & Optimization |
| Cell Culture Variability | Use cells at a consistent passage number and ensure they are seeded at a uniform density. Monitor cell health and morphology throughout the experiment.[23] |
| Inaccurate Cell Number/Normalization | Normalize boron uptake to the total protein content or cell number in each well. Perform a protein assay on parallel wells.[22] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with media or PBS.[23] |
| Interference from Assay Components | Ensure that the vehicle used to dissolve BSH does not interfere with the assay. Run appropriate vehicle controls. |
Data Presentation
Table 1: Pharmacokinetic Parameters of BSH in Humans (Illustrative)
| Parameter | Value | Reference |
| Dose | 100 mg/kg body weight | [5] |
| Average Tumor Boron Concentration | 19.9 ± 9.1 ppm | [5] |
| Tumor:Blood Ratio | 0.6 ± 0.2 | [5] |
| Normal Brain:Blood Ratio | 0.2 ± 0.02 | [5] |
| Elimination Half-life (fast phase) | 0.85 - 3.65 hours | |
| Elimination Half-life (slow phase) | 22.2 - 111.8 hours |
Note: These values are examples and can vary significantly between studies and patients.
Table 2: BSH Biodistribution in a Hamster Oral Cancer Model
| Time Post-Administration (hours) | Tumor Boron (ppm) | Tumor/Normal Tissue Ratio |
| 3 | 28.5 ± 5.1 | 1.2 ± 0.2 |
| 7 | 34.8 ± 6.2 | 1.8 ± 0.3 |
| 11 | 24.1 ± 4.5 | 1.5 ± 0.2 |
| 12 | 22.3 ± 3.9 | 1.1 ± 0.1 |
Adapted from biodistribution data.[20][21]
Experimental Protocols
Protocol 1: Quantification of Boron in Tissue Samples by ICP-MS
This protocol provides a general guideline for the determination of total boron concentration in biological tissues.
-
Tissue Sample Collection and Preparation:
-
Excise tissue samples and record their wet weight.[14]
-
To prevent contamination, use plastic instruments and vials.[16][17]
-
Wash samples briefly with ice-cold phosphate-buffered saline (PBS) to remove excess blood, if necessary. Blot dry.
-
Snap-freeze samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Digestion:
-
Lyophilize the frozen tissue samples to determine the dry weight.
-
Accurately weigh a portion of the dried tissue (e.g., 10-50 mg) into a clean, acid-washed digestion vessel.
-
Add a known volume of high-purity nitric acid (e.g., 1 mL).
-
Perform microwave-assisted acid digestion according to the instrument manufacturer's instructions. A typical program involves ramping to a high temperature (e.g., 180-200°C) and holding for a set time to ensure complete digestion.
-
After digestion, allow the samples to cool and dilute them to a final volume with deionized water. The final acid concentration should be compatible with the ICP-MS instrument (typically 1-2%).[18]
-
-
ICP-MS Analysis:
-
Prepare a series of boron standard solutions from a certified stock to create a calibration curve. Matrix-match the standards to the samples by including the same concentration of acid.
-
Use an internal standard (e.g., Beryllium) to correct for instrument drift and matrix effects.[24]
-
Analyze the samples using an ICP-MS instrument, monitoring the isotopes for boron (¹⁰B and ¹¹B).
-
Calculate the boron concentration in the original tissue sample (in µg/g or ppm) based on the calibration curve, dilution factors, and the initial sample weight.[19]
-
Protocol 2: Analysis of BSH in Blood Samples by HPLC
This protocol outlines a general procedure for the quantification of BSH in plasma or serum.
-
Blood Sample Collection and Processing:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample at a specified speed and temperature (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as cold acetonitrile or perchloric acid in a specific ratio (e.g., 3:1 v/v).[25]
-
Vortex the mixture vigorously for a few minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the BSH.[25]
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Inject a known volume of the filtered supernatant onto an appropriate HPLC column (e.g., a reversed-phase C18 column).[26]
-
Use a mobile phase suitable for the separation of BSH. The exact composition will need to be optimized but may consist of a buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection can be performed using a UV detector at a suitable wavelength or by a more specific detector if available.
-
Quantify the BSH concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of BSH in a similar matrix.
-
Mandatory Visualizations
Caption: Factors influencing BSH delivery and uptake in tumors.
Caption: General workflow for BSH biodistribution studies.
Caption: A logical approach to troubleshooting BSH uptake variability.
References
- 1. Boron neutron capture therapy of brain tumors: biodistribution, pharmacokinetics, and radiation dosimetry sodium borocaptate in patients with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular biodistribution of sodium borocaptate (BSH: Na2B12H11SH) in a rat glioma model in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic factors influencing variability in human drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of the Vascular Phase in Solid Tumor Growth: A Historical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Tumor Vascularity on Responsiveness to Anti-angiogenesis in a Prostate Cancer Stem Cell-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Understanding of Breast Vascularity Through Insights From Dynamic Contrast-Enhanced Magnetic Resonance Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Impact of genetic polymorphisms of transporters on the pharmacokinetic, pharmacodynamic and toxicological properties of anionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implications of genetic polymorphisms in drug transporters for pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agronomy notes: Plant tissue testing for boron | U.S. Borax [agriculture.borax.com]
- 14. bcchr.ca [bcchr.ca]
- 15. Potential Sources of Inter-Subject Variability in Monoclonal Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay [bio-protocol.org]
- 17. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay [en.bio-protocol.org]
- 18. Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. Determination of trace boron in microsamples of biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. uvm.edu [uvm.edu]
- 25. cores.emory.edu [cores.emory.edu]
- 26. researchgate.net [researchgate.net]
Impact of Borocaptate sodium on normal brain tissue during BNCT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Borocaptate Sodium (BSH) in Boron Neutron Capture Therapy (BNCT) experiments, with a specific focus on its impact on normal brain tissue.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected neurological toxicity in our animal models post-BSH-BNCT. What are the potential causes related to BSH?
A1: Unexpected neurotoxicity can stem from several factors. A primary consideration is the integrity of the blood-brain barrier (BBB). While BSH does not readily cross an intact BBB, pre-existing micro-disruptions or damage to the BBB from prior treatments or the tumor itself can lead to unintended uptake of BSH into normal brain parenchyma.[1][2][3] The primary damage to normal tissue is often attributed to the vascular endothelium.[1][2]
Troubleshooting Steps:
-
Assess BBB Integrity: Before and after BNCT, consider imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) to evaluate BBB permeability in your animal models.
-
Histological Analysis: Perform detailed histological examination of the normal brain tissue, paying close attention to the vasculature. Look for signs of endothelial damage, inflammation, or necrosis.
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Correlate Boron Concentration with Damage: Use techniques like quantitative neutron capture radiography (QNCR) or LA-ICP-MS on post-mortem tissue to map the boron distribution and correlate it with areas of tissue damage.
Q2: Our measurements of boron concentration in normal brain tissue are inconsistent across experiments. How can we improve the reliability of our quantification?
A2: Inconsistent boron measurements can be due to variability in BSH administration, sample collection, and the analytical method itself. BSH pharmacokinetics can vary between individuals.[4]
Troubleshooting Steps:
-
Standardize BSH Administration: Ensure a consistent infusion rate and duration for BSH administration. A recommended clinical infusion rate is 1 mg/kg/min.[5]
-
Consistent Sampling Time: The timing of tissue collection relative to BSH infusion is critical. Boron concentration in the blood follows a biphasic decay.[4] It is recommended to establish and adhere to a strict time window for tissue harvesting.
-
Precise Tissue Dissection: Carefully dissect and sample normal brain tissue, avoiding any contamination from the tumor or surrounding meninges, which may have higher boron concentrations.
-
Analytical Method Validation: Use a validated and standardized protocol for boron quantification, such as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS).[4]
Q3: We are seeing evidence of apoptosis in normal brain tissue. What are the expected cellular pathways involved in BSH-BNCT-induced damage?
A3: BNCT induces complex DNA damage, including double-strand breaks, in cells containing boron.[4][6] This can trigger apoptosis. The Bcl-2 family of proteins, particularly the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, is a key regulator of the mitochondrial pathway of apoptosis that can be activated by BNCT.[7] In normal tissue, damage is primarily expected in the vascular endothelial cells due to higher boron concentration in the blood.
Troubleshooting and Investigation:
-
TUNEL Assay: Use the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to confirm and quantify apoptotic cells in normal brain tissue sections.
-
Immunohistochemistry (IHC): Perform IHC for key apoptotic proteins like cleaved caspase-3, Bax, and Bcl-2 to confirm the activation of the apoptotic cascade.
-
Western Blotting: Quantify the expression levels of apoptotic proteins in tissue lysates from normal brain regions to corroborate IHC findings.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biodistribution of BSH.
Table 1: this compound (BSH) Concentration Ratios in Glioblastoma Patients
| Parameter | Value | Reference |
| Normal Brain-to-Blood Ratio | 0.2 ± 0.02 | [1][2] |
| Tumor-to-Blood Ratio | 0.6 ± 0.2 | [1][2] |
| Tumor-to-Normal Brain Ratio | 11.0 ± 3.2 | [8] |
Table 2: Boron Concentration in Tumor and Normal Tissues after BSH Administration in Glioblastoma Patients (100 mg/kg BSH)
| Tissue | Average Boron Concentration (ppm) | Reference |
| Tumor | 19.9 ± 9.1 | [8] |
| Normal Brain | 6.6 ± 2.6 | [9] |
Key Experimental Protocols
Protocol 1: Quantification of Boron in Brain Tissue using ICP-MS
This protocol outlines the steps for preparing brain tissue samples for boron concentration analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Tissue Collection and Storage:
-
Euthanize the animal at the predetermined time point after BSH infusion.
-
Perfuse with saline to remove blood from the brain vasculature.
-
Carefully dissect the brain and isolate the region of interest (normal brain parenchyma, avoiding tumor).
-
Record the wet weight of the tissue sample.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Digestion:
-
Place the frozen tissue sample in a pre-weighed, acid-washed digestion vessel.
-
Add a known volume of concentrated nitric acid (e.g., 1 mL per 100 mg of tissue).
-
Incubate at a controlled temperature (e.g., 80°C) in a heating block or microwave digestion system until the tissue is completely dissolved.
-
Allow the sample to cool to room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the digested sample with deionized water to a final volume that is within the linear range of the ICP-MS instrument.
-
Prepare a series of boron standards of known concentrations for calibration.
-
Analyze the samples on the ICP-MS, measuring the intensity of the boron isotopes (¹⁰B and ¹¹B).
-
Calculate the boron concentration in the original tissue sample based on the calibration curve, taking into account the initial tissue weight and dilution factors.
-
Protocol 2: TUNEL Assay for Apoptosis Detection in Brain Tissue
This protocol provides a general workflow for performing a TUNEL assay on paraffin-embedded brain tissue sections to detect apoptosis.
-
Tissue Preparation:
-
Fix the brain tissue in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol concentrations (100%, 95%, 70%) to water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution to retrieve antigenic sites.
-
Wash with phosphate-buffered saline (PBS).
-
-
TUNEL Reaction:
-
Equilibrate the sections in TdT reaction buffer.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP in a humidified chamber at 37°C.
-
-
Detection and Counterstaining:
-
Stop the reaction and wash the slides.
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI.
-
If using a biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) to visualize the apoptotic cells.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
-
Microscopy and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine the sections under a microscope. Apoptotic nuclei will be stained (e.g., brown for DAB, or fluorescent).
-
Quantify the percentage of TUNEL-positive cells in different regions of the normal brain.
-
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy [frontiersin.org]
- 7. Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Neutron Capture Therapy: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Borocaptate Sodium (BSH) Tumor Distribution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Borocaptate sodium (BSH) and investigating its distribution within tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (BSH) uptake in tumors?
A1: The uptake of BSH in tumors, particularly brain tumors, is largely dependent on the disruption of the blood-brain barrier (BBB).[1][2] Unlike other boron carriers like boronophenylalanine (BPA), BSH does not appear to be taken up by specific transporters such as the L-type amino acid transporter 1 (LAT1).[1][3][4] The primary mechanism is thought to be passive diffusion into the tumor tissue following extravasation through a compromised BBB.[5][6] An additional hypothesis suggests that BSH may bind to choline residues on the extracellular surface of the plasma membrane and subsequently be internalized via endocytic pathways, eventually localizing to the cell nuclei.[7]
Q2: Why is the distribution of BSH within tumors often heterogeneous?
A2: Significant intratumoral and interpatient variability in BSH concentration is a well-documented challenge.[8][9] This heterogeneity arises from several factors:
-
Variable BBB Disruption: The extent of BBB breakdown can vary significantly within a single tumor and between different tumors, leading to non-uniform BSH delivery.
-
Tumor Microenvironment: Differences in tumor vascularity, interstitial fluid pressure, and cellular density can all impact the diffusion and penetration of BSH throughout the tumor mass.
-
Cellular Uptake Efficiency: While the exact mechanisms are still under investigation, variations in the efficiency of passive diffusion or endocytosis among different tumor cell populations could contribute to microscopic heterogeneity.[5][6][7]
This variability makes accurate radiation dose calculations for Boron Neutron Capture Therapy (BNCT) a significant challenge.[8][9]
Q3: What are the typical concentrations of BSH achieved in tumors and normal tissues?
A3: BSH concentrations are dose- and time-dependent. Several clinical and preclinical studies have reported on the biodistribution of BSH. The data below is a summary from studies in patients with high-grade gliomas.
| Tissue | BSH Dose (mg/kg body weight) | Time Post-Infusion (hours) | Mean Boron Concentration (µg/g or µg/mL) | Tumor:Blood Ratio | Tumor:Normal Brain Ratio | Reference |
| Tumor (GBM) | 88.2 (50 mg B/kg) | 3 - 7 | 17.1 ± 5.8 | - | - | [8] |
| Tumor (AA) | 88.2 (50 mg B/kg) | 3 - 7 | 17.3 ± 10.1 | - | - | [8] |
| Blood | 88.2 (50 mg B/kg) | 6 | 62.6 | - | - | [8] |
| Normal Brain | 100 | 8 - 14 | 6.6 ± 2.6 | - | - | [1] |
| Tumor | 100 | 8 - 14 | 19.9 ± 9.1 | 1.2 ± 0.4 | 3.6:1 to 1:1 | [1] |
| Blood | 100 | - | ~30 ppm (maintained during irradiation) | - | - | [1] |
| Tumor | 22.9 | 12 | 9.8 ± 3.3 | 0.9 ± 0.2 | - | [1] |
| Tumor | 100 | 12 | 19.9 ± 9.1 | 0.6 ± 0.2 | - | [1] |
GBM: Glioblastoma Multiforme; AA: Anaplastic Astrocytoma
Q4: How can the uptake and distribution of BSH in tumors be improved?
A4: Several strategies are being explored to enhance BSH delivery and achieve a more homogeneous distribution:
-
Combination Therapy: Co-administration of BSH with BPA has been investigated to leverage different uptake mechanisms and potentially achieve higher and more uniform boron concentrations.[8][10]
-
Vasoactive Agents: The use of tumor-selective vasoactive agents can transiently increase tumor blood flow and vascular permeability, potentially enhancing BSH delivery.[11]
-
Blood-Brain Barrier Disruption (BBBD): Intracarotid injection of hyperosmotic agents to transiently open the BBB has been shown to significantly increase BSH delivery to brain tumors.[10]
-
Nanoparticle Delivery Systems: Encapsulating BSH in nanoparticles, such as mesoporous silica nanoparticles, can improve cellular uptake, potentially through endocytosis, and lead to a more uniform distribution within tumor spheroids.[3][4]
-
Modulation of Cellular Glutathione: Depleting intracellular glutathione (GSH) levels has been shown to increase BSH uptake in cultured tumor cells, suggesting a potential avenue for biochemical modulation.[5][12]
Troubleshooting Guides
Issue 1: Low and variable BSH concentrations in tumor samples.
| Possible Cause | Troubleshooting Step |
| Inadequate disruption of the blood-brain barrier (in brain tumor models). | Verify the efficacy of the BBBD method used. Consider alternative methods or optimization of existing protocols. For intracarotid mannitol infusion, ensure correct catheter placement and infusion rate. |
| Poor passive diffusion into the tumor interstitium. | Consider co-administration with a vasoactive agent to enhance tumor perfusion and permeability.[11] |
| Inefficient cellular uptake. | Explore strategies to enhance cellular uptake, such as nanoparticle formulation or modulation of cellular pathways (e.g., glutathione depletion).[3][4][12] |
| Suboptimal timing of sample collection post-infusion. | Conduct a time-course study to determine the optimal window for maximal tumor accumulation and favorable tumor-to-normal tissue ratios.[13][14] |
| Inter-animal or inter-patient variability. | Increase the number of subjects per group to ensure statistical power. Analyze data for potential correlations between BSH uptake and tumor characteristics (e.g., grade, vascularity). |
Issue 2: Discrepancies between bulk tumor boron measurements and cellular localization.
| Possible Cause | Troubleshooting Step |
| BSH is primarily located in the extracellular space and not efficiently internalized by tumor cells. | Use high-resolution imaging techniques like Secondary Ion Mass Spectrometry (SIMS) or immunohistochemistry with anti-BSH antibodies to visualize subcellular distribution.[1][7] |
| Sample preparation artifacts. | Ensure that tissue fixation and processing methods do not cause redistribution or leaching of the water-soluble BSH. Flash-freezing and cryosectioning are often preferred for localization studies. |
| Low sensitivity of the detection method for intracellular concentrations. | For quantitative cellular analysis, consider techniques with high sensitivity and spatial resolution. |
Experimental Protocols
1. Quantification of Boron Concentration by Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
This is a common method for determining bulk boron concentrations in tissues.
-
Sample Preparation:
-
Accurately weigh frozen or fresh tissue samples (typically 50-100 mg).
-
Place samples in acid-washed digestion vessels.
-
Add a known volume of concentrated nitric acid (e.g., 1-2 mL).
-
Digest the samples using a microwave digestion system or by heating on a hot plate until the tissue is completely dissolved and the solution is clear.
-
Allow the digest to cool and dilute to a final known volume with deionized water.
-
-
Analysis:
-
Prepare a series of boron standard solutions of known concentrations.
-
Aspirate the standards and samples into the ICP-AES instrument.
-
Measure the emission intensity at the appropriate boron wavelength (e.g., 249.773 nm).
-
Generate a calibration curve from the standards and calculate the boron concentration in the unknown samples.
-
-
Data Expression: Results are typically expressed as micrograms of boron per gram of wet tissue weight (µg/g).
2. Immunohistochemical (IHC) Staining for BSH Localization
This method allows for the visualization of BSH distribution at the cellular level.
-
Tissue Preparation:
-
Perfuse animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise tissues and post-fix overnight.
-
Process tissues for paraffin embedding and sectioning, or cryoprotect in sucrose for frozen sectioning.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate paraffin sections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking buffer (e.g., normal goat serum).
-
Incubate sections with a primary antibody specific for BSH.[7]
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount coverslips.
-
-
Analysis: Examine slides under a light microscope to assess the cellular and subcellular localization of the BSH signal (brown precipitate).
Visualizations
Caption: Proposed pathways for this compound (BSH) uptake into tumor cells.
Caption: Experimental workflow for the analysis of BSH distribution in tumors.
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular biodistribution of sodium borocaptate (BSH: Na2B12H11SH) in a rat glioma model in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boron neutron capture therapy of brain tumors: biodistribution, pharmacokinetics, and radiation dosimetry sodium borocaptate in patients with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Boron neutron capture therapy of brain tumors: enhanced survival and cure following blood-brain barrier disruption and intracarotid injection of sodium borocaptate and boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Boron Neutron Capture Therapy Using this compound in Combination with a Tumor‐selective Vasoactive Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Disposition and tissue distribution of boron after infusion of this compound in patients with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. isnct.net [isnct.net]
Validation & Comparative
A Comparative Guide to Boron Delivery Agents in Neutron Capture Therapy: Borocaptate Sodium (BSH) vs. Boronophenylalanine (BPA)
For Researchers, Scientists, and Drug Development Professionals
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that holds immense promise for treating various cancers.[1][2] The efficacy of this binary therapy hinges on the selective accumulation of a boron-10 (¹⁰B) delivery agent within tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei.[1][2] These particles have a short path length, approximately the diameter of a single cell, enabling the selective destruction of cancer cells while sparing adjacent healthy tissue.[1][3]
Historically, two boron delivery agents have dominated the clinical landscape of BNCT: sodium borocaptate (BSH) and boronophenylalanine (BPA).[4][5] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in understanding their respective strengths and limitations.
Performance Comparison: BSH vs. BPA
The ideal boron delivery agent should exhibit low systemic toxicity, high tumor uptake, and favorable tumor-to-blood and tumor-to-normal tissue concentration ratios.[1] The following tables summarize the quantitative data comparing BSH and BPA across these critical parameters.
Biodistribution and Cellular Uptake
| Parameter | Borocaptate Sodium (BSH) | Boronophenylalanine (BPA) | References |
| Cellular Uptake Mechanism | Primarily passive diffusion; thought to enter tumor cells through a disrupted blood-brain barrier (BBB) in brain tumors. Poorly taken up by individual tumor cells. | Actively transported into cells by amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. | [6][7][8][9] |
| Tumor Accumulation | Tends to accumulate in the tumor stroma and areas with a compromised BBB. | Accumulates intracellularly within tumor cells due to active transport. | [9][10] |
| Tumor-to-Blood Ratio (Human Glioma) | 0.6 ± 0.2 to 1.2 ± 0.4 | 1.5 to 2.4 | [4][10] |
| Tumor-to-Normal Brain Ratio (Human Glioma) | 3.6:1 to 1:1 | Can be lower due to some uptake by normal brain tissue. | [4][10] |
| Tumor-to-Blood Ratio (Human Melanoma) | Not typically used for melanoma. | 2.1 - 3.8 | [11][12] |
| Skin-to-Blood Ratio (Human Melanoma) | Not typically used for melanoma. | 1.31 ± 0.22 | [11][12] |
Therapeutic Efficacy and Normal Tissue Effects
| Parameter | This compound (BSH) | Boronophenylalanine (BPA) | References |
| Compound Biological Effectiveness (CBE) - Skin | 0.56 (rat, moist desquamation) | 2.5 (human, moist desquamation), 3.73 (rat, moist desquamation) | [10] |
| Compound Biological Effectiveness (CBE) - Mucosa | 0.29 ± 0.02 (rat tongue) | 4.87 ± 0.16 to 4.9 (rat tongue) | [10] |
| Clinical Applications | Historically used for high-grade gliomas. | Used for malignant melanoma, recurrent head and neck cancers, and high-grade gliomas. | [4][5][10] |
Experimental Protocols
Standardized experimental protocols are crucial for the evaluation of new and existing boron delivery agents. The Japanese Society of Neutron Capture Therapy has proposed recommended protocols based on their experience with the approval of BPA.[13][14][15][16]
In Vitro Evaluation of Boron Agent Uptake
-
Cell Culture: Tumor cell lines relevant to the cancer type of interest are cultured in appropriate media.
-
Boron Compound Incubation: The cells are incubated with varying concentrations of the boron agent (e.g., BSH or BPA) for different time points (e.g., 1, 3, 6, 12, 24 hours).
-
Cell Harvesting and Washing: After incubation, the cells are washed multiple times with a boron-free buffer to remove any extracellular boron compound.
-
Cell Lysis: The washed cells are lysed to release the intracellular contents.
-
Boron Quantification: The boron concentration in the cell lysate is determined using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Data Analysis: The intracellular boron concentration is typically expressed as micrograms of boron per million cells or micrograms of boron per gram of protein.
In Vivo Biodistribution Studies in Animal Models
-
Animal Model: An appropriate animal model, often immunodeficient mice bearing human tumor xenografts, is used.
-
Boron Agent Administration: The boron agent is administered to the animals, typically via intravenous or intraperitoneal injection, at a clinically relevant dose.
-
Time-Course Study: Animals are euthanized at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours).
-
Tissue and Blood Collection: Samples of the tumor, blood, and various normal tissues (e.g., brain, liver, kidney, skin) are collected.
-
Boron Quantification: The boron concentration in each tissue and blood sample is determined using ICP-AES or ICP-MS.
-
Data Analysis: The results are expressed as micrograms of boron per gram of tissue. Tumor-to-blood and tumor-to-normal tissue concentration ratios are calculated to assess the selectivity of the boron agent.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Cellular uptake pathways for BPA and BSH.
Caption: Experimental workflow for evaluating BNCT agents.
Caption: Logical relationship of BNCT agent performance.
Concluding Remarks
Both this compound (BSH) and Boronophenylalanine (BPA) have played pivotal roles in the advancement of Boron Neutron Capture Therapy. BPA has emerged as the more widely used agent in recent clinical trials, primarily due to its active transport mechanism leading to higher intracellular concentrations in tumor cells.[4][8] However, BSH's characteristic of accumulating in areas of a disrupted blood-brain barrier continues to make it a subject of interest, particularly for brain tumors.[9][10] The combination of BSH and BPA has also been explored to leverage the potential synergistic effects of their different accumulation patterns.[4][17][18]
The development of novel boron delivery agents remains an active area of research, with the goal of achieving even greater tumor selectivity and cellular uptake. The experimental protocols and comparative data presented in this guide provide a foundational framework for the evaluation of these next-generation compounds against the established benchmarks of BSH and BPA.
References
- 1. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
- 2. Boron Neutron Capture Therapy - A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 9. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Boron Neutron Capture Therapy (BNCT) for Cutaneous Malignant Melanoma Using 10B-p-Boronophenylalanine (BPA) with Special Reference to the Radiobiological Basis and Clinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. isnct.net [isnct.net]
- 14. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacokinetic study of BSH and BPA in simultaneous use for BNCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Borocaptate Sodium (BSH) and Boronophenylalanine (BPA) in Boron Neutron Capture Therapy for Glioma
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Borocaptate sodium (BSH) and Boronophenylalanine (BPA) in the treatment of glioma using Boron Neutron Capture Therapy (BNCT). The following sections detail their performance based on experimental and clinical data, outline common experimental protocols, and visualize key biological and procedural pathways.
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that utilizes the nuclear capture reaction between a stable boron isotope (¹⁰B) and thermal neutrons. The success of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells. Two of the most extensively studied boron delivery agents for glioma are sodium borocaptate (BSH) and boronophenylalanine (BPA). This guide compares their efficacy, drawing upon key findings from preclinical and clinical research.
Quantitative Data Presentation
The following tables summarize the key performance indicators for BSH and BPA in both preclinical and clinical settings, providing a quantitative comparison of their efficacy.
| Parameter | This compound (BSH) | Boronophenylalanine (BPA) | BSH + BPA Combination | Reference |
| Median Survival Time (MST) in F98 Glioma-Bearing Rats (days) | ||||
| Intravenous (i.v.) | 33 | 37 | - | [1] |
| Intracarotid (i.c.) | 40 | 52 | - | [1] |
| i.c. with Blood-Brain Barrier Disruption (BBB-D) | 52 | 69 | - | [2] |
| Median Survival Time (MST) in Glioma Patients (months) | ||||
| BSH alone (various studies) | Variable, with some reports of long-term survivors in early studies, though potentially in lower-grade gliomas. | 13.0 (in a Phase I/II trial) | 15.6 | [1] |
| BSH + BPA followed by XRT | - | - | 23.5 | [1] |
| Tumor Boron Concentration (µg/g) in F98 Glioma-Bearing Rats | ||||
| Intravenous (i.v.) | 12.9 | 20.8 | 11.2 | [1][3] |
| Intracarotid (i.c.) | 30.8 | 42.7 | 20.8 | [2][3] |
| i.c. with BBB-D | 48.6 | 94.0 | 56.3 | [2][3] |
| Tumor Boron Concentration (µg/g) in Glioma Patients | 19.9 ± 9.1 (at 100 mg/kg dose) | 17.1 ± 5.8 (for GBMs at 50 mg/kg boron dose) | - | [1][4] |
| Tumor-to-Blood Boron Concentration Ratio in Glioma Patients | 0.6 ± 0.2 to 1.2 ± 0.4 | Highly variable, ranging from 0.3 to 3.5. | - | [1][5][6] |
| Tumor-to-Normal Brain Boron Concentration Ratio | Varied from 3.6:1 to 1:1 in patients. | Improved tumor/normal brain ratio with co-administration of BSH and BPA in rats. | An improved tumor/normal brain ratio was observed in rats when both compounds were co-administered compared to BPA alone. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical experimental protocols used in the evaluation of BSH and BPA for glioma BNCT.
In Vivo Animal Studies (F98 Rat Glioma Model)
-
Tumor Implantation: F98 glioma cells are stereotactically implanted into the brains of syngeneic Fischer rats.[3]
-
Boron Agent Administration:
-
Intravenous (i.v.) Injection: BSH or BPA is dissolved in a suitable vehicle and injected intravenously.
-
Intracarotid (i.c.) Injection: The boron agent is infused directly into the carotid artery to enhance delivery to the brain.
-
Blood-Brain Barrier Disruption (BBB-D): A hyperosmotic solution of mannitol is infused into the carotid artery prior to the boron agent to transiently open the BBB.[2][3]
-
-
Biodistribution Studies: At specific time points after administration, animals are euthanized, and tissues (tumor, normal brain, blood) are collected to determine boron concentrations using methods like inductively coupled plasma atomic emission spectroscopy (ICP-AES).
-
Boron Neutron Capture Therapy (BNCT):
In Vitro Cell Studies (Glioma Cell Lines)
-
Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in appropriate media.[7]
-
Boron Uptake Assay:
-
The boron agent (BSH or BPA) is added to the culture medium at a specific concentration (e.g., 50 µg ¹⁰B/ml).[7]
-
Cells are incubated for various durations (e.g., 3, 6, 12, 24 hours).[7]
-
After incubation, cells are harvested, washed, and the intracellular boron concentration is measured by ICP-AES.[7]
-
-
Clonogenic Survival Assay:
-
Cells are treated with the boron agent followed by neutron irradiation.
-
After treatment, cells are plated at low densities and allowed to form colonies.
-
The number of surviving colonies is counted to determine the cell killing efficacy of the treatment.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the context of BNCT for glioma.
Caption: Cellular uptake pathways of BSH and BPA in glioma cells.
Caption: A generalized workflow for the development of BNCT agents.
Comparative Efficacy and Concluding Remarks
The comparative efficacy of BSH and BPA for the BNCT of glioma is a complex topic with no definitive superior agent for all scenarios.
This compound (BSH) , the first-generation boron delivery agent, relies on the disruption of the blood-brain barrier (BBB) for its accumulation in brain tumors.[1] Its uptake is therefore largely passive and dependent on the structural abnormalities of the tumor vasculature.
Boronophenylalanine (BPA) , an amino acid analog, is actively transported into glioma cells, primarily via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant brain tumors.[1] This active transport mechanism potentially allows for the targeting of tumor cells even in regions with a relatively intact BBB.
Clinical and preclinical data suggest that BPA generally achieves higher tumor-to-normal brain boron concentration ratios than BSH, which is a critical determinant of therapeutic efficacy and potential for normal tissue damage.[1][2] However, the distribution of BPA within the tumor can be heterogeneous.[5][6]
The combination of BSH and BPA has been explored as a strategy to overcome the limitations of each agent individually.[1][3] The rationale is that the two agents may target different subpopulations of tumor cells, leading to a more uniform distribution of boron throughout the tumor and thereby enhancing the overall therapeutic effect.[3] Indeed, some studies have shown improved survival outcomes with the combined administration of BSH and BPA.[1]
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron neutron capture therapy of brain tumors: enhanced survival following intracarotid injection of either sodium borocaptate or boronophenylalanine with or without blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron neutron capture therapy of brain tumors: enhanced survival and cure following blood-brain barrier disruption and intracarotid injection of sodium borocaptate and boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 5. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Borocaptate Sodium (BSH) vs. Boronophenylalanine (BPA) Biodistribution for Boron Neutron Capture Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biodistribution profiles of two key boron delivery agents for Boron Neutron Capture Therapy (BNCT): Borocaptate Sodium (BSH) and Boronophenylalanine (BPA). Understanding the differential accumulation of these compounds in tumor and normal tissues is paramount for optimizing BNCT efficacy and minimizing off-target toxicity.
Executive Summary
Boronophenylalanine (BPA) and this compound (BSH) are the two most clinically utilized boron carriers for BNCT.[1] Their mechanisms of tumor targeting and subsequent biodistribution are fundamentally different. BPA, an amino acid analog, is actively transported into cancer cells, primarily through the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant tissues. In contrast, BSH accumulation in tumors is largely dependent on the passive diffusion through a compromised blood-brain barrier (BBB), a characteristic of many high-grade brain tumors.[2] These distinct uptake pathways result in significant differences in their tumor selectivity, retention times, and overall biodistribution patterns. This guide presents a side-by-side analysis of their performance based on preclinical and clinical data.
Data Presentation: Quantitative Biodistribution Comparison
The following tables summarize the quantitative biodistribution data for BSH and BPA from various studies. These values highlight the differences in tumor boron concentration and selectivity between the two agents across different cancer models.
Table 1: Biodistribution of this compound (BSH)
| Cancer Model | Animal/Human | Dose | Time Post-Administration | Tumor ¹⁰B Concentration (µg/g) | Tumor-to-Blood Ratio | Tumor-to-Normal Tissue Ratio | Reference |
| Oral Cancer | Hamster | 50 mg ¹⁰B/kg | 7-11 h | 24-35 | - | 1.1-1.8 (Tumor/Normal Pouch) | [3][4] |
| Glioma | Rat | 50 mg ¹⁰B/kg | 8-16 h | - | - | - | [5] |
| Glioblastoma | Human | 100 mg/kg | 12 h | 19.9 ± 9.1 | 0.6 ± 0.2 | - | |
| Glioblastoma | Human | 22.9 mg/kg | 12 h | 9.8 ± 3.3 | 0.9 ± 0.2 | - | |
| Glioma | Mouse | - | 2.5 h | - | - | Significantly lower than BPA in brain | [2] |
Table 2: Biodistribution of Boronophenylalanine (BPA)
| Cancer Model | Animal/Human | Dose | Time Post-Administration | Tumor ¹⁰B Concentration (µg/g) | Tumor-to-Blood Ratio | Tumor-to-Normal Tissue Ratio | Reference |
| Malignant Melanoma | Human | 170-210 mg/kg | - | - | 3.40 ± 0.83 | 1.31 ± 0.22 (Skin/Blood) | [1] |
| Glioblastoma | Human | - | - | - | 1.5-2.4 | 0.7-1.0 (Brain/Blood) | [1] |
| Malignant Melanoma | Mouse | 350 mg/kg (i.p.) | 2 h | 25.9 ± 2.6 | - | - | [6] |
| Hepatocellular Carcinoma | Mouse | 500 mg/kg | 2 h | 7.52 | > 4 | > 2 | [7] |
| Lung Metastases | Rat | 18 mg ¹⁰B/kg (i.v.) | - | 25-76 | - | Preferential tumor uptake | [8] |
| C6 Glioma | Rat | 500 mg/kg (i.p.) | - | > 30 (with BSH) | - | Improved with BSH | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biodistribution studies. Below are generalized but detailed protocols for key experiments cited in the comparison.
Animal Model Preparation and Tumor Implantation
-
Animal Models: Common models include nude mice (for human tumor xenografts), Wistar rats, and Syrian golden hamsters.[5][6][9]
-
Cell Lines: A variety of cancer cell lines are used, such as C6 glioma, U87MG human glioma, MEL-J human melanoma, and SAS human oral carcinoma.[2][5][6][10]
-
Implantation: For brain tumor models, a stereotactic frame is used to inject a suspension of cancer cells (e.g., 5.0 x 10⁶ C6 glioma cells) into the cerebral hemisphere.[5] For subcutaneous models, cells are injected into the flank of the animal.
Boron Compound Administration
-
Formulation: BPA is often administered as a fructose complex (BPA-F) to enhance its solubility. BSH is typically dissolved in a saline solution.
-
Administration Route: The most common routes are intravenous (i.v.) injection via the tail vein or intraperitoneal (i.p.) injection.[5][6] The choice of route can influence the resulting pharmacokinetics.
-
Dosage: Doses vary significantly between studies and are typically reported in mg of the compound or mg of ¹⁰B per kg of body weight. For example, 50 mg ¹⁰B/kg for BSH and 350-500 mg/kg for BPA are common preclinical doses.[4][6][7]
Biodistribution Study Workflow
The following diagram illustrates a typical workflow for a preclinical biodistribution study.
Caption: Experimental workflow for preclinical biodistribution studies.
Boron Concentration Measurement
-
Sample Preparation: Harvested tissues (tumor, blood, and various normal organs) are weighed. A common method for sample digestion involves using a mixture of perchloric acid and hydrogen peroxide or nitric acid.[11][12]
-
Analytical Technique: Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the standard methods for accurately quantifying the total boron concentration in digested tissue samples.[11]
-
Quantification: The boron concentration is typically expressed in micrograms of boron per gram of tissue (µg/g or ppm). This data is then used to calculate the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) ratios.
Mechanistic Insights: Signaling Pathways in BPA Uptake
The preferential accumulation of BPA in tumor cells is largely attributed to the overexpression of the L-type Amino Acid Transporter 1 (LAT1). The expression and activity of LAT1 are regulated by key oncogenic signaling pathways, most notably the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and promotes cell growth and proliferation, in part by increasing nutrient uptake.
Caption: LAT1-mediated uptake of BPA regulated by the PI3K/Akt/mTOR pathway.
Conclusion
The choice between BSH and BPA as a boron delivery agent for BNCT is highly dependent on the specific cancer type and its biological characteristics. BPA generally exhibits higher tumor-to-normal tissue ratios in many cancers due to its active transport mechanism, which is tied to the metabolic activity of the tumor.[7] However, its efficacy can be limited by heterogeneous LAT1 expression within the tumor. BSH, while showing lower tumor selectivity in some cases, can be effective in treating tumors with a significantly disrupted blood-brain barrier, such as high-grade gliomas.[5] The combination of both agents is also being explored to leverage their complementary uptake mechanisms and achieve a more uniform boron distribution throughout the tumor.[9] Future research in boron delivery agents will likely focus on developing compounds with even greater tumor selectivity and improved pharmacokinetic profiles.
References
- 1. [PDF] The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Subcellular biodistribution of sodium borocaptate (BSH: Na2B12H11SH) in a rat glioma model in boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Studies of Boronophenylalanine ((10)BPA) Biodistribution for the Individual Application of Boron Neutron Capture Therapy (BNCT) for Malignant Melanoma Treatment [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, biodistribution, safety and efficacy studies of borophenylalanine (BPA) in BNCT in hepatocellular carcinoma cells and tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of the boron carriers boronophenylalanine (BPA) and/or decahydrodecaborate (GB-10) for Boron Neutron Capture Therapy (BNCT) in an experimental model of lung metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the concentration of complex boronated compounds in biological tissues by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of digestion procedures used for the determination of boron in biological tissues by ICP-AES (inductively-coupled, plasma-atomic emission spectroscopy) (Conference) | OSTI.GOV [osti.gov]
A Comparative Analysis of the Toxicity Profiles of Borocaptate Sodium (BSH) and Boronophenylalanine (BPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borocaptate sodium (BSH) and Boronophenylalanine (BPA) are the two most clinically advanced boron delivery agents for Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer. The efficacy and safety of BNCT are critically dependent on the selective accumulation of boron in tumor cells and the toxicological profile of the boron carrier. This guide provides an in-depth, objective comparison of the toxicity profiles of BSH and BPA, supported by experimental data, to aid researchers in the selection and development of boron delivery agents.
Executive Summary
Both this compound (BSH) and Boronophenylalanine (BPA) are considered to have relatively low intrinsic toxicity, a crucial characteristic for their use in Boron Neutron Capture Therapy (BNCT) where the therapeutic effect is designed to be activated by neutron irradiation at the tumor site. However, subtle but important differences in their toxicity profiles exist.
BPA's toxicity is linked to its nature as an amino acid analog, which can interfere with cellular processes involving amino acids. In contrast, the toxicity of BSH is less clearly defined but appears to be minimal at therapeutic concentrations. In the context of BNCT, the toxicity observed is a combination of the boron agent and the radiation, with studies suggesting that BPA may be less mutagenic than BSH after prolonged incubation.
This guide will delve into the available data on the acute toxicity, cytotoxicity, and genotoxicity of both compounds, providing a framework for their comparative assessment.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and Boronophenylalanine.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Boronophenylalanine (acidic) | Rat (male) | Intraperitoneal | 640 mg/kg | [1] |
| Boronophenylalanine (acidic) | Rat (female) | Intraperitoneal | 710 mg/kg | [1] |
| Boronophenylalanine (neutral) | Rat (male/female) | Intraperitoneal | >3000 mg/kg | [1] |
| Boronophenylalanine (neutral) | Rat (male/female) | Subcutaneous | >3000 mg/kg | [1] |
| This compound | Mouse | Intravenous | 1000 mg/kg | [2] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Glioma cells, Du145 prostate cancer cells | AlamarBlue cell viability assay | Cytostatic effect | Observed at concentrations from 500 ppm of ¹¹B and higher | [3] |
| This compound | DF-2 fibroblasts (normal cells) | AlamarBlue cell viability assay | Cytotoxic effect | Not observed over the entire range of analyzed boron concentrations | [3] |
| Boronophenylalanine | Not specified | Not specified | IC50 | Not directly available in a comparable format |
Note: Direct comparative studies of IC50 values for BSH and BPA under identical experimental conditions are limited in the reviewed literature.
Mechanisms of Toxicity
The primary mechanism of action for both BSH and BPA in a therapeutic context is through BNCT, where the capture of a neutron by a boron-10 atom leads to the release of high-energy alpha particles and lithium-7 nuclei, causing localized cell death[4]. However, their intrinsic toxicities, independent of neutron activation, are of interest for safety assessment.
This compound (BSH): The intrinsic toxicity of BSH is considered to be low[5]. It is a water-soluble, small inorganic molecule that is thought to enter tumor cells, in part, through passive diffusion across the cell membrane[6]. Its toxicity appears to be dose-dependent, with high concentrations leading to cytostatic effects in cancer cells[3].
Boronophenylalanine (BPA): BPA is an amino acid analog and its cellular uptake is primarily mediated by L-type amino acid transporters (LATs), which are often overexpressed in cancer cells[7][8][9]. This active transport mechanism contributes to its selective accumulation in tumors. The toxicity of BPA may be linked to its interference with normal amino acid metabolism and protein synthesis[10].
Signaling Pathways and Cellular Effects
Detailed studies on the specific signaling pathways involved in the intrinsic toxicity of BSH and BPA are limited. Much of the research focuses on their effects in combination with neutron irradiation.
Genotoxicity Profile
Genotoxicity is a critical aspect of the safety profile of any therapeutic agent.
This compound (BSH): Studies on the mutagenic effect of BSH in the context of BNCT have been conducted. One study using Chinese hamster ovary cells found that preincubation with BSH for 20 hours did not significantly affect cytotoxicity or mutagenicity in BNCT[11].
Boronophenylalanine (BPA): The same study indicated that a 20-hour preincubation with BPA led to an increase in the cell-killing effect but a decrease in the mutagenic effect of BNCT, suggesting that BPA may be less mutagenic than BSH under these conditions[11]. Some boronic acids have been reported to be bacterial mutagens in the Ames test, but this does not universally translate to eukaryotic genotoxicity[12]. Specific Ames test results for BPA were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of BSH or BPA. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximum release (induced by a lysis agent).
Colony Formation Assay
Principle: This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent. It measures the long-term reproductive viability of cells.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells per well in a 6-well plate) to allow for individual colony growth.
-
Treatment: After cell attachment, treat the cells with various concentrations of BSH or BPA for a defined period.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Conclusion
Both this compound and Boronophenylalanine exhibit favorable toxicity profiles for their application in Boron Neutron Capture Therapy. BPA, as an amino acid analog, has a well-defined uptake mechanism through LATs, which can be exploited for tumor targeting. Its intrinsic toxicity appears to be low, though it may interfere with amino acid metabolism at higher concentrations. BSH also demonstrates low toxicity to normal cells, with cytostatic effects observed at high concentrations in cancer cells.
The choice between BSH and BPA for BNCT research and development may depend on the specific cancer type, the expression of LATs, and the desired biodistribution profile. Further research is warranted to elucidate the specific molecular pathways underlying the intrinsic toxicity of both compounds to refine their safety profiles and guide the development of next-generation boron delivery agents.
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental validation of proton boron capture therapy for glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Basic Requirements of BNCT - BSH and BPA - DGBNCT [dgbnct.com]
- 6. Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for the Specific Cotranslational Incorporation of p-Boronophenylalanine into Biosynthetic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenic effect of this compound and boronophenylalanine in neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Borocaptate Sodium (BSH) BNCT vs. Standard Radiation Therapy for Brain Tumors
For researchers, scientists, and drug development professionals navigating the complex landscape of brain tumor therapeutics, this guide provides an objective comparison between Boron Neutron Capture Therapy (BNCT) utilizing Borocaptate Sodium (BSH) and standard radiation therapy. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological and procedural frameworks.
At a Glance: BSH-BNCT vs. Standard Radiotherapy
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that involves the selective accumulation of a boron-10 (¹⁰B) delivery agent, such as this compound (BSH), within tumor cells. Subsequent irradiation with a beam of epithermal neutrons triggers a nuclear reaction, releasing high linear energy transfer (LET) alpha particles and lithium-7 nuclei, which results in localized tumor cell destruction.[1][2] Standard radiation therapy, in contrast, typically employs external beams of low-LET photons (X-rays) to damage cancer cell DNA.[3]
The fundamental difference lies in the precision of the cytotoxic effect. BNCT aims for cellular-level targeting, theoretically sparing adjacent healthy tissue, while standard radiotherapy targets the macroscopic tumor volume, with a higher potential for collateral damage to surrounding normal brain tissue.[2][4]
Quantitative Comparison of Clinical Outcomes
The following tables summarize key efficacy and toxicity data from clinical studies of BSH-BNCT and standard radiation therapy for high-grade gliomas, primarily glioblastoma (GBM).
Table 1: Efficacy in Newly Diagnosed Glioblastoma
| Treatment Modality | Median Overall Survival (MOS) | 2-Year Survival Rate | 5-Year Survival Rate | Study Reference |
| BSH-BNCT (+/- BPA) | 15.6 - 23.5 months | 25% - 45.5% | ~9% | [5][6][7][8][9][10][11] |
| Standard Radiotherapy + Temozolomide | 12.1 - 14.6 months | ~27% | ~10% | [12][13][14] |
| Standard Radiotherapy Alone | ~12.1 months | ~10% | ~2% | [12][13][14] |
Table 2: Efficacy in Recurrent Glioblastoma
| Treatment Modality | Median Overall Survival (MOS) from BNCT | 1-Year Survival Rate | Study Reference |
| BNCT (Accelerator-based) | 18.9 months | 79.2% | [15] |
| BNCT (Reactor-based, with Bevacizumab) | 24.7 months | 63.5% (pGBM), 81.8% (non-pGBM) | [6] |
| Standard of Care (e.g., Bevacizumab, Stereotactic Radiotherapy) | Varies (e.g., 10.5 months for Bevacizumab) | < 35% | [15] |
Table 3: Comparative Toxicity Profile
| Adverse Event | BSH-BNCT | Standard Radiation Therapy |
| Brain Edema/Radiation Necrosis | A prominent concern, especially in re-irradiation cases.[4][6] | A known risk, particularly with higher doses.[16] |
| Fatigue | Reported. | Common.[3][17] |
| Alopecia (Hair Loss) | Common.[18] | Common, typically in the treatment area.[3] |
| Mucositis/Stomatitis | Can occur, especially in head and neck BNCT.[18] | Less common for brain tumors unless the field is extensive. |
| Hematological Toxicity | Generally low. | Can occur, especially with concurrent chemotherapy.[16] |
| Seizures | Have been reported.[19] | Can be a symptom of the tumor or a side effect of treatment. |
Experimental Protocols: A Methodological Overview
This compound (BSH)-BNCT Protocol
The administration of BSH in BNCT follows a carefully orchestrated protocol to maximize boron accumulation in the tumor relative to normal brain tissue.
-
Patient Selection: Patients with histologically confirmed high-grade gliomas are typically selected.
-
Boron Agent Administration:
-
Dosage: BSH is often administered intravenously at a dose of 100 mg/kg body weight.[6] In some studies, BSH is used in combination with another boron agent, boronophenylalanine (BPA).[8][9][10]
-
Infusion: The infusion is typically carried out over a specific period, for instance, at a rate of 1 mg/kg/min.[6]
-
Timing: Neutron irradiation is timed to coincide with the peak tumor-to-blood boron concentration ratio, which can be several hours post-infusion.[20]
-
-
Neutron Irradiation:
-
Neutron Source: Either a nuclear reactor or an accelerator-based neutron source is used to generate an epithermal neutron beam.
-
Dosimetry: Treatment planning is complex, aiming to deliver a therapeutic dose to the tumor while keeping the dose to surrounding normal brain tissue below tolerance limits. Doses are often expressed in Gray-equivalent (Gy-Eq).
-
Fractionation: BNCT is typically delivered in a single fraction, though fractionated approaches have been explored.[20]
-
-
Post-Treatment Monitoring: Patients are monitored for adverse events and tumor response using imaging techniques such as MRI.
Standard Radiation Therapy Protocol for Glioblastoma
The standard of care for newly diagnosed glioblastoma typically involves fractionated external beam radiation therapy, often combined with the chemotherapeutic agent temozolomide.[3][21]
-
Patient Positioning and Simulation: The patient is immobilized, and a CT scan is performed for treatment planning. MRI scans are often fused with the CT data to better delineate the tumor.
-
Target Volume Definition:
-
Gross Tumor Volume (GTV): This includes the visible tumor on imaging.
-
Clinical Target Volume (CTV): The GTV is expanded by a margin (e.g., 1-2 cm) to account for microscopic tumor spread.
-
Planning Target Volume (PTV): The CTV is further expanded (e.g., 0.3-0.5 cm) to account for daily setup variations.
-
-
Radiation Delivery:
-
Total Dose: A total dose of 60 Gy is commonly delivered.[22][23]
-
Fractionation: The total dose is typically delivered in 30 daily fractions of 2 Gy each, over a period of six weeks.[3][22][23]
-
Technique: Three-dimensional conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT) are standard techniques used to shape the radiation beam to the target volume.
-
-
Concurrent and Adjuvant Chemotherapy: Temozolomide is often administered daily during radiation therapy and for several cycles afterward.[3][13]
-
Follow-up: Regular MRI scans are performed to monitor for tumor recurrence.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using the DOT language.
Concluding Remarks
BSH-BNCT presents a promising alternative to standard radiation therapy for brain tumors, with some clinical studies suggesting comparable or even superior survival outcomes, particularly in the recurrent setting.[7][15] The key advantage of BNCT lies in its potential for cellular-level targeting, which is driven by the selective uptake of the boron agent and the localized nature of the neutron capture reaction.[1][2] This targeted approach aims to deliver a highly potent, localized radiation dose, thereby minimizing damage to surrounding healthy brain tissue.
However, the complexities of BNCT, including the need for a specialized neutron source and the critical dependence on the biodistribution of the boron delivery agent, remain significant hurdles to its widespread clinical adoption.[24] Standard radiation therapy, while less targeted at the cellular level, is a well-established, widely available, and effective treatment modality that forms the cornerstone of current glioblastoma management.[3][21]
The differential activation of DNA damage response pathways, with high-LET radiation from BNCT inducing more complex and difficult-to-repair DNA lesions, provides a strong radiobiological rationale for its potential enhanced efficacy.[1][25][26] Further research, including large-scale randomized controlled trials, is necessary to definitively establish the role of BSH-BNCT in the treatment of brain tumors and to optimize its delivery for improved patient outcomes.
References
- 1. Frontiers | Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy [frontiersin.org]
- 2. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 4. Boron Neutron Capture Therapy for Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Boron neutron capture therapy (BNCT) for newly-diagnosed glioblastoma: comparison of clinical results obtained with BNCT and conventional treatment. | Semantic Scholar [semanticscholar.org]
- 6. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron neutron capture therapy (BNCT) for newly-diagnosed glioblastoma: Comparison of clinical results obtained with BNCT and conventional treatment [jstage.jst.go.jp]
- 8. Boron neutron capture therapy for newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survival benefit from boron neutron capture therapy for the newly diagnosed glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boron Neutron Capture Therapy: A Review of Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Glioblastoma - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Early toxicity predicts long-term survival in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 18. Frontiers | Boron Neutron Capture Therapy: A Review of Clinical Applications [frontiersin.org]
- 19. Boron neutron capture therapy (BNCT) for glioblastoma multiforme: a phase II study evaluating a prolonged high-dose of boronophenylalanine (BPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Radiotherapy of high-grade gliomas: current standards and new concepts, innovations in imaging and radiotherapy, and new therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radiotherapy of high-grade gliomas: current standards and new concepts, innovations in imaging and radiotherapy, and new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Side effects of boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of the Medical Uses and Cellular Effects of High and Low Linear Energy Transfer Radiation [mdpi.com]
- 26. Comparison of High- and Low-LET Radiation-Induced DNA Double-Strand Break Processing in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Borocaptate Sodium in Boron Neutron Capture Therapy: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Boron Neutron Capture Therapy (BNCT) presents a promising binary radiotherapy modality for treating cancer. The efficacy of this technique hinges on the selective accumulation of boron-10 (¹⁰B) in tumor cells. This guide provides a comparative analysis of Borocaptate Sodium (BSH or Na₂B₁₂H₁₁SH), one of the first-generation boron delivery agents, against its primary alternative, p-boronophenylalanine (BPA). The information herein is synthesized from a comprehensive review of clinical trial data and preclinical studies to support ongoing research and development in the field.
Overview of Boron Delivery Agents
The two most clinically advanced boron delivery agents are this compound (BSH) and p-boronophenylalanine (BPA).[1][2] BSH is a small inorganic molecule containing 12 boron atoms, while BPA is an amino acid analog.[3] Their distinct chemical properties lead to different mechanisms of tumor accumulation and biodistribution profiles, which in turn influence their clinical application and efficacy.
Comparative Efficacy and Clinical Outcomes
Clinical trials, primarily in patients with high-grade gliomas and recurrent head and neck cancers, have evaluated BSH and BPA, both as single agents and in combination.
A significant clinical study in Japan between 1968 and 1997 involving 149 patients with brain tumors treated with BSH-mediated BNCT reported an overall response rate of 64% for gliomas.[1][4] For patients with glioblastomas (GBM), the 2-year survival rate was 12%, and for those with anaplastic astrocytomas (AA), it was 56%.[1] In contrast, Swedish clinical trials using BPA for glioblastoma multiforme (GBM) reported a median survival time of 17.7 months for newly diagnosed cases and 22.2 months for recurrent GBM.[4]
More recent studies have explored the combination of BSH and BPA. One such study involving 21 patients with malignant gliomas who received a combination of BSH (100 mg/kg) and BPA (700 mg/kg) reported a median survival time of 15.6 months, compared to 10.3 months for patients receiving external beam radiation therapy.[1]
Quantitative Biodistribution Data
The therapeutic ratio in BNCT is critically dependent on the differential uptake of boron in tumor versus normal tissues. The following tables summarize key biodistribution data from clinical and preclinical studies.
Table 1: Boron Concentration in Human Tissues Following BSH Administration
| Indication | BSH Dose (mg/kg) | Time Post-Infusion (hours) | Mean Tumor ¹⁰B Concentration (µg/g) | Tumor-to-Blood Ratio | Tumor-to-Normal Brain Ratio | Reference |
| Glioblastoma & Anaplastic Astrocytoma | 100 | 12 | 19.9 ± 9.1 | 0.6 ± 0.2 | - | [1] |
| Glioblastoma & Anaplastic Astrocytoma | 22.9 | 12 | 9.8 ± 3.3 | 0.9 ± 0.2 | - | [1] |
| Glioblastoma & Anaplastic Astrocytoma | 50 (boron) | 3-7 | 17.1 ± 5.8 (GBM), 17.3 ± 10.1 (AA) | - | 3.8 (GBM), 3.2 (AA) | [5] |
| Glioblastoma | 20 | 2.5-16 | Heterogeneous | ~1 | 11.0 ± 3.2 | [6] |
Table 2: Comparative Biodistribution of BSH and BPA in Preclinical Models
| Animal Model | Boron Agent(s) & Dose | Time Post-Administration (hours) | Mean Tumor ¹⁰B Concentration (µg/g) | Tumor-to-Blood Ratio | Tumor-to-Normal Brain Ratio | Reference |
| F98 Glioma-bearing Rats | BSH (30 mg B/kg, i.c. with BBB-D) | 2.5 | 48.6 ± 17.2 | 5.0 | 12.3 | [7] |
| F98 Glioma-bearing Rats | BSH (30 mg B/kg, i.v.) | 2.5 | 12.9 ± 4.2 | 1.1 | 4.6 | [7] |
| Hamster Cheek Pouch (Oral Cancer) | BSH (50 mg ¹⁰B/kg) | 7-11 | 24-35 | - | 1.1-1.8 | [8] |
| F98 Glioma-bearing Rats | BPA (250 mg/kg) + BSH (30 mg/kg, i.c. with BBB-D) | 2.5 | 56.3 ± 37.8 | - | - | [9] |
| F98 Glioma-bearing Rats | BPA (250 mg/kg) + BSH (30 mg/kg, i.v.) | 2.5 | 11.2 ± 1.8 | - | - | [9] |
| SCCVII Tumor-bearing Mice | BPA + BSH | - | ~10 ppm | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols from key studies.
Clinical Biodistribution Study of BSH in Glioma Patients
-
Objective: To determine the pharmacokinetics and biodistribution of BSH in patients with glioblastoma multiforme (GBM) or anaplastic astrocytoma (AA).[5]
-
Patient Cohort: 19 patients with histopathologically confirmed GBM or AA.[5]
-
Drug Administration: BSH was infused intravenously over 1 hour at doses of 15, 25, or 50 mg boron/kg body weight.[5]
-
Sample Collection: Multiple samples of tumor, brain tissue around the tumor, and normal brain tissue were collected 3 to 7 or 13 to 15 hours after infusion. Blood samples were collected for up to 120 hours.[5]
-
Boron Analysis: Boron content in tissue samples was analyzed by direct current plasma-atomic emission spectroscopy.[5]
Preclinical BNCT Study in a Rat Glioma Model
-
Objective: To evaluate if intracarotid (i.c.) injection of BSH with or without blood-brain barrier disruption (BBB-D) could enhance tumor uptake and the efficacy of BNCT.[7]
-
Animal Model: F98 glioma-bearing Fischer rats.[7]
-
Tumor Implantation: 100,000 F98 glioma cells were stereotactically implanted into the brains of the rats.[7]
-
Drug Administration: 12 days post-implantation, rats received BSH (30 mg B/kg body weight) via intravenous (i.v.) injection, i.c. injection without BBB-D, or i.c. injection with BBB-D (induced by 25% mannitol infusion).[7]
-
Biodistribution Analysis: Animals were euthanized at 1, 2.5, and 5 hours post-injection for boron determination in brain tissues.[7]
-
BNCT Procedure: 14 days post-implantation, rats received BSH followed by irradiation with a thermal neutron beam at the Brookhaven National Laboratory Medical Research Reactor 2.5 hours later.[7]
Visualizing Pathways and Workflows
To better illustrate the concepts and processes involved in BNCT with BSH, the following diagrams have been generated.
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron neutron capture therapy of brain tumors: biodistribution, pharmacokinetics, and radiation dosimetry sodium borocaptate in patients with gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron neutron capture therapy: preliminary study of BNCT with sodium borocaptate (Na2B1 2H1 1SH) on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Biodistribution of sodium borocaptate (BSH) for boron neutron capture therapy (BNCT) in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boron neutron capture therapy of brain tumors: enhanced survival and cure following blood-brain barrier disruption and intracarotid injection of sodium borocaptate and boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isnct.net [isnct.net]
Long-term survival rates in patients treated with Borocaptate sodium BNCT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of long-term survival rates in patients treated with Borocaptate Sodium (BSH) in Boron Neutron Capture Therapy (BNCT). It includes comparative data with alternative treatments, detailed experimental protocols, and an overview of the underlying molecular mechanisms.
Comparative Survival Data
The following tables summarize the long-term survival outcomes for patients with glioblastoma and head and neck cancers treated with BSH-BNCT, both as a monotherapy and in combination with other agents. Data from alternative treatments are included for comparison.
Glioblastoma (GBM)
| Treatment Modality | Patient Cohort | Median Survival Time (MST) | 1-Year Overall Survival (OS) | 2-Year Overall Survival (OS) | 5-Year Overall Survival (OS) | Citation(s) |
| BSH-BNCT | Newly Diagnosed GBM | 19.5 months | - | 31.8% | 9.1% | [1] |
| Newly Diagnosed GBM | - | - | 50% | 31% (3-year) | [2] | |
| Grade 3 & 4 GBM | - | - | - | 58% | [3] | |
| BSH + BPA BNCT | Newly Diagnosed GBM | 15.6 months | - | 53.3% | - | [1][3] |
| Newly Diagnosed GBM (with X-ray boost) | 23.5 months | - | - | - | [1][3] | |
| Newly Diagnosed GBM | 21.1 months | - | 45.5% | - | [1] | |
| Malignant Glioma | 15.6 months | - | - | - | [1] | |
| BPA-BNCT | Recurrent GBM | 10.8 months | - | - | - | [1] |
| Newly Diagnosed GBM | 13.0 months | 61% | - | - | [3] | |
| Recurrent GBM | 8.7 - 9.6 months | - | - | - | [4] | |
| Standard Therapy (Surgery + RT + TMZ) | GBM | 14.6 months | - | - | - | [4] |
BPA: Boronophenylalanine; RT: Radiotherapy; TMZ: Temozolamide.
Head and Neck Cancer
| Treatment Modality | Patient Cohort | Median Survival Time (MST) | 1-Year Overall Survival (OS) | 2-Year Overall Survival (OS) | Citation(s) |
| BSH + BPA BNCT | Recurrent Head and Neck Malignancies | 10.1 months | 43.1% | 24.2% | [4] |
| BPA-BNCT | Recurrent Head and Neck Cancer | 10.1 months | 43.1% | 24.2% | [4] |
| Unresectable, Locally Recurrent or Advanced | - | - | 58% (SCC), 100% (non-SCC) | [5] |
SCC: Squamous Cell Carcinoma.
Experimental Protocols
While protocols vary between clinical trials, a general methodology for BSH-BNCT for glioblastoma is outlined below.
Representative BSH-BNCT Protocol for Glioblastoma
-
Patient Selection: Patients with histologically confirmed glioblastoma, often with recurrent or newly diagnosed tumors, are enrolled. Inclusion criteria typically involve tumor size and location, as well as performance status.[6]
-
Boron Compound Administration:
-
This compound (BSH): A common dose is 100 mg/kg body weight, administered via intravenous infusion.[1] The infusion rate is carefully controlled, for instance, at 1 mg/kg/min.[1]
-
Combination Therapy: In many trials, BSH is administered in conjunction with L-paraboronophenylalanine (BPA). A typical BPA dosage is 250-500 mg/kg.[4]
-
-
Boron Concentration Monitoring: Blood samples are taken periodically before, during, and after the boron compound infusion to monitor the ¹⁰B concentration.[7] This is crucial for treatment planning and dose calculation.
-
Neutron Irradiation:
-
Timing: Irradiation with an epithermal neutron beam typically commences 2 hours after the start of the boron compound infusion.[7][8]
-
Source: Neutrons are generated by a nuclear reactor or a particle accelerator.[3][9]
-
Dose Planning: Treatment planning software is used to calculate the radiation dose delivered to the tumor and surrounding healthy tissues. The dose is prescribed in Gray-equivalent (Gy-Eq), taking into account the higher biological effectiveness of the alpha particles and lithium-7 nuclei.[4][8] A dose constraint is set for critical normal tissues like the skin and oral mucosa (e.g., <10–12 Gy-Eq).[4]
-
Duration: The irradiation itself usually lasts for up to 60 minutes.[8]
-
-
Post-Treatment Evaluation: Patients are monitored for treatment response using imaging techniques like MRI or CT scans.[7] Adverse events are also carefully documented.
Caption: A flowchart illustrating the key stages of a typical BSH-BNCT clinical trial workflow.
Molecular Signaling Pathways in BNCT
The therapeutic effect of BNCT stems from the nuclear capture of thermal neutrons by ¹⁰B atoms, leading to the release of high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[10] These particles cause dense ionization tracks within a short range, leading to complex and severe damage to cellular macromolecules, particularly DNA.[10]
The primary mechanism of BNCT-induced cell death involves the induction of clustered DNA damage, including double-strand breaks (DSBs).[11][12] This triggers a cascade of cellular responses:
-
DNA Damage Response (DDR): The cell activates complex signaling pathways to repair the DNA damage. The main pathways involved are:
-
Cell Cycle Arrest: To allow time for DNA repair, the cell cycle is halted, often at the G2/M checkpoint.[13]
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is often mediated through the mitochondrial pathway, involving the Bcl-2 family of proteins.[13]
-
Autophagy: Some studies have observed an increase in autophagy, a process of cellular self-digestion, as a response to the cellular stress induced by BNCT.[14]
Caption: Signaling cascade initiated by BNCT, leading from DNA damage to eventual cell death.
References
- 1. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron neutron capture therapy: preliminary study of BNCT with sodium borocaptate (Na2B1 2H1 1SH) on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 4. Boron neutron capture therapy outcomes for advanced or recurrent head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound Combination to Improve the Efficacy of Current Boron Neutron Capture Therapy for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kup.at [kup.at]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Designation Products: Boron Neutron Capture Therapy for Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy [frontiersin.org]
- 13. Boron neutron capture therapy induces cell cycle arrest and cell apoptosis of glioma stem/progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron neutron capture therapy: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Borocaptate Sodium (BSH) Response in Boron Neutron Capture Therapy (BNCT)
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that utilizes the selective accumulation of a boron-10 (¹⁰B) containing agent in tumor cells, followed by irradiation with a thermal neutron beam. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei that cause localized, lethal damage to the cancer cell. The efficacy of BNCT is critically dependent on the preferential accumulation of the boron agent in the tumor relative to surrounding healthy tissue.
Borocaptate sodium (BSH) is a second-generation boron delivery agent that has been used in clinical trials for BNCT, particularly for high-grade gliomas. Unlike its counterpart, boronophenylalanine (BPA), which is actively transported into cells via L-type amino acid transporter 1 (LAT1), BSH uptake is primarily dependent on the disruption of the blood-brain barrier (BBB). This guide provides a comparative overview of approaches to validate biomarkers for predicting BSH response, with a focus on experimental data and detailed methodologies.
Comparison of Boron Delivery Agents: BSH vs. BPA
The fundamental difference in the uptake mechanisms of BSH and BPA suggests distinct strategies for biomarker validation. While BPA response may be predicted by markers of LAT1 expression, BSH response is intrinsically linked to the permeability of the tumor's vasculature.[1]
| Feature | This compound (BSH) | Boronophenylalanine (BPA) |
| Primary Uptake Mechanism | Passive diffusion through a disrupted Blood-Brain Barrier (BBB)[2] | Active transport via L-type Amino Acid Transporter 1 (LAT1)[1] |
| Predictive Biomarker Focus | Markers of BBB permeability and disruption | LAT1 expression levels and activity |
| Typical Tumor Application | High-grade gliomas with significant BBB breakdown[2] | Melanoma, head and neck cancers, and other tumors with high LAT1 expression[2] |
| Reported Tumor ¹⁰B Concentration (Clinical Studies) | 9.8 ± 3.3 µg/g to 19.9 ± 9.1 µg/g[1] | Mean tumor-to-blood ratio of 3.40 ± 0.83 in melanoma patients[2] |
| Reported Tumor-to-Normal Brain Ratio (Clinical Studies) | Tumor-to-blood ratio of 0.6 ± 0.2[2] | Not applicable as BPA is transported across the intact BBB |
| Combination Therapy Rationale | To leverage BBB disruption for initial boron delivery | To target metabolically active tumor cells |
Validating Biomarkers for BSH Response: Focus on BBB Permeability
Given that BSH accumulation is contingent on a compromised BBB, the validation of predictive biomarkers should center on assessing the degree of this disruption. While specific molecular biomarkers that directly correlate with BSH uptake are still under investigation, several methods can be employed to evaluate BBB permeability, serving as a proxy for predicting BSH delivery.
Potential Biomarkers and Validation Methods
| Biomarker Category | Specific Marker/Method | Principle |
| Imaging Biomarkers | Contrast-Enhanced Magnetic Resonance Imaging (MRI) | Gadolinium-based contrast agents leak through a disrupted BBB, and the degree of enhancement can be quantified. |
| Positron Emission Tomography (PET) / Single Photon Emission Computed Tomography (SPECT) | Use of radiotracers to visualize and quantify BBB permeability.[3] | |
| Histological/Ex Vivo Biomarkers | Evans Blue Dye Extravasation | Evans blue binds to albumin and its presence in the brain parenchyma indicates BBB leakage.[4] |
| Sodium Fluorescein Extravasation | A smaller fluorescent tracer that can detect more subtle increases in BBB permeability.[5][6] | |
| Immunohistochemistry (IHC) for Tight Junction Proteins (e.g., Claudin-5, Occludin) | Reduced expression or altered localization of these proteins indicates compromised BBB integrity. | |
| Circulating Biomarkers | Angiopoietin-2 (ANGPT-2) | Elevated levels in cerebrospinal fluid (CSF) and serum have been associated with BBB dysfunction.[7] |
Experimental Protocols
Protocol for Measuring Boron Concentration in Tissue Samples
This protocol is essential for quantifying the uptake of BSH in tumor and normal tissues, a critical step in validating any predictive biomarker. The primary methods for boron quantification are Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Tissue samples (tumor and normal tissue)
-
Boron-free plastic vials
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
ICP-AES or ICP-MS instrument
-
Boron standard solutions
Procedure:
-
Sample Collection and Storage: Excise tissue samples and store them in pre-weighed, boron-free plastic vials. Freeze immediately at -80°C until analysis.
-
Sample Digestion:
-
Record the wet weight of the tissue sample.
-
Add a 5:1 ratio of concentrated nitric acid to the tissue in a clean, acid-washed digestion vessel.
-
Allow the tissue to dissolve overnight at room temperature.
-
Heat the samples at 70-80°C for 2-4 hours until the solution is clear.
-
Carefully add a small volume of 30% hydrogen peroxide to complete the digestion.
-
-
Sample Dilution:
-
Allow the digested samples to cool to room temperature.
-
Dilute the samples to a final volume with deionized water to bring the acid concentration to approximately 2-5%. The final dilution factor will depend on the expected boron concentration.
-
-
ICP Analysis:
-
Calibrate the ICP-AES or ICP-MS instrument using a series of boron standard solutions.
-
Analyze the prepared samples to determine the boron concentration.
-
Express the results as micrograms of boron per gram of wet tissue weight (µg/g).
-
Protocol for Assessing BBB Permeability using Evans Blue Dye in a Preclinical Model
This protocol provides a method to quantify BBB disruption in an animal model of glioblastoma, which can then be correlated with BSH uptake.
Materials:
-
Animal model with induced glioblastoma
-
Evans blue dye solution (2% in saline, sterile filtered)
-
Saline
-
Anesthesia
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Dye Injection: Inject the Evans blue dye solution intravenously (e.g., via tail vein) at a dose of 4 ml/kg.
-
Circulation Time: Allow the dye to circulate for 1-2 hours.
-
Perfusion:
-
Re-anesthetize the animal.
-
Perform a transcardial perfusion with saline to remove the dye from the vasculature.
-
-
Tissue Collection:
-
Dissect the brain and separate the tumor, contralateral normal brain, and other tissues of interest.
-
-
Dye Extraction:
-
Weigh the tissue samples.
-
Homogenize the tissues in formamide (1 ml per 100 mg of tissue).
-
Incubate the homogenates at 60°C for 24 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans blue in the tissue using a standard curve.
-
Visualizations
Caption: BSH uptake is dependent on BBB disruption for accumulation in tumor cells.
References
- 1. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 5. Evaluation of Blood-Brain Barrier Integrity Using Vascular Permeability Markers: Evans Blue, Sodium Fluorescein, Albumin-Alexa Fluor Conjugates, and Horseradish Peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers of blood–brain barrier and neurovascular unit integrity in human cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Borocaptate Sodium (BSH): A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Borocaptate Sodium (BSH), a critical component in Boron Neutron Capture Therapy (BNCT) research. Adherence to these protocols is mandatory to ensure personnel safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work involving this compound.
Essential Safety and Disposal Protocols
This compound is a skin, eye, and respiratory irritant.[1] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.[1][2] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[1][2]
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this compound or its solutions be discharged into sewer systems. [2]
Step-by-Step Disposal Procedure for this compound Waste:
-
Containment:
-
Solid Waste: Carefully sweep or scoop any solid this compound waste. Minimize dust generation during this process.
-
Liquid Waste: For solutions of this compound, absorb the liquid using a non-reactive, absorbent material such as diatomite or universal binders.[1]
-
-
Packaging:
-
Place all contaminated materials (solid waste, absorbed liquid waste, and any contaminated disposable PPE) into a clearly labeled, sealed, and appropriate hazardous waste container.
-
The label should clearly identify the contents as "this compound Waste" or "Boron-Containing Waste" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with accurate information about the contents of the container.
-
In the event of a spill, evacuate the area and prevent further spread of the material.[1][2] Absorb liquid spills as described above.[1] Decontaminate the affected surfaces by scrubbing with alcohol.[1]
Quantitative Safety Data
For risk assessment and safe handling, the following exposure limits and toxicity data for a related boron compound, Borax, are provided for reference. Specific quantitative data for this compound is limited; therefore, a conservative approach to handling is recommended.
| Data Point | Value | Species | Reference |
| Acute Oral LD50 | 2,660 mg/kg | Rat | [3] |
| Acute Dermal LD50 | >2,000 mg/kg | Rabbit | [3] |
| OSHA PEL (Total Dust) | 15 mg/m³ | Human | [3] |
| ACGIH TLV (Inhalable) | 6 mg/m³ | Human | [3] |
This data is for Sodium Borate (Borax) and is provided as a reference for a related boron compound. Always refer to the specific Safety Data Sheet (SDS) for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
This comprehensive guide ensures that all personnel handling this compound are equipped with the necessary information to manage its disposal safely and in compliance with regulatory standards, thereby building a foundation of trust in our commitment to laboratory safety beyond the product itself.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Borocaptate Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Borocaptate sodium (BSH), a key compound in Boron Neutron Capture Therapy (BNCT).[1][2][3][4] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Skin corrosion/irritation (Category 2) [5]
-
Serious eye damage/eye irritation (Category 2A) [5]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [5]
Signal Word: Warning[5]
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to inspect all PPE prior to use.[6]
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary if splashing is likely.[6] | Protects against eye irritation or serious eye damage from dust or splashes.[5] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[6] | Prevents skin irritation upon contact.[5] |
| Skin and Body Protection | Wear a fire/flame resistant and impervious lab coat. Ensure clothing fully covers the skin.[6][7] | Provides a barrier against accidental skin contact with the chemical. |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6] | Prevents respiratory tract irritation from inhalation of dust or aerosols.[5] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Recommended storage temperature is -20°C.[5]
-
Keep away from direct sunlight, sources of ignition, and incompatible materials such as oxidizing agents and acids.[5][7]
2. Handling and Preparation:
-
All work with this compound should be conducted in a certified chemical fume hood or a glove box.[7][8]
-
Use non-sparking tools to prevent ignition.[6]
3. Disposal:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[5]
-
For spills, absorb solutions with a finely-powdered liquid-binding material like diatomite.[5]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[5]
-
Collect all waste in a clearly labeled, sealed container for hazardous waste pickup.
Emergency Response Plan
In Case of a Spill:
-
Evacuate personnel from the immediate area.[5]
-
Ensure adequate ventilation.[5]
-
Wearing full personal protective equipment, contain the spill to prevent it from entering drains or water courses.[5]
-
For small spills, use an absorbent material to clean up the substance.[5]
-
For large spills, contact your institution's environmental health and safety department immediately.[7][8]
In Case of Personal Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][6][8] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][8] |
Visualizing the Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Borocaptate (sodium ) - MedChem Express [bioscience.co.uk]
- 3. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
